3-epi-Digitoxigenin
Description
Properties
CAS No. |
545-52-8 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3R,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16-,17-,18+,19-,21+,22-,23+/m1/s1 |
InChI Key |
XZTUSOXSLKTKJQ-CTZIAKJASA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin is a cardenolide, a class of naturally derived steroids known for their potent effects on cardiac muscle. As an epimer of digitoxigenin (B1670572), a well-studied cardiac glycoside aglycone, this compound presents a unique stereochemical variation at the C-3 position of the steroid nucleus. This structural alteration can significantly influence its biological activity, particularly its interaction with the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, the primary target of cardenolides. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, synthesis, biological activity, and mechanism of action.
Chemical and Physical Properties
This compound, with the chemical formula C₂₃H₃₄O₄, is a stereoisomer of digitoxigenin. While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be inferred from its structure and comparison with its parent compound, digitoxigenin.
Table 1: Physicochemical Properties of Digitoxigenin and this compound
| Property | Digitoxigenin | This compound |
| CAS Number | 143-62-4[1][2] | 545-52-8 |
| Molecular Formula | C₂₃H₃₄O₄[3][4][5] | C₂₃H₃₄O₄[6] |
| Molecular Weight | 374.51 g/mol [3][4][5] | 374.51 g/mol [6] |
| Melting Point | 253-255 °C (decomposes)[4] | Data not available |
| Boiling Point | 549.3 ± 50.0 °C at 760 mmHg (estimated) | Data not available |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml). Slightly soluble in water.[3] | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the epimerization of the 3β-hydroxyl group of digitoxigenin to the 3α-configuration. This can be achieved through an oxidation-reduction sequence.
Experimental Protocol: Synthesis of this compound from Digitoxigenin
This protocol is a generalized procedure based on common organic chemistry transformations for epimerization.
1. Oxidation of Digitoxigenin to Digitoxigenone:
-
Materials: Digitoxigenin, Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC), dichloromethane (B109758) (DCM) as solvent.
-
Procedure:
-
Dissolve digitoxigenin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., 1.1 to 1.5 equivalents of DMP) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude digitoxigenone (3-keto-digitoxigenin).
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Reduction of Digitoxigenone to this compound:
-
Materials: Digitoxigenone, a stereoselective reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or L-selectride®), and a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran (B95107) - THF). The choice of reducing agent is crucial for achieving the desired 3α-hydroxyl configuration.
-
Procedure:
-
Dissolve the purified digitoxigenone in the chosen solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
-
Slowly add the reducing agent to the solution.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product will be a mixture of this compound (3α-hydroxy) and the starting digitoxigenin (3β-hydroxy).
-
Separate the epimers using column chromatography on silica gel to isolate pure this compound.
-
The following diagram illustrates the workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium ions. This increase in intracellular calcium is responsible for the positive inotropic (increased contractility) effect of these compounds on cardiac muscle.
The following diagram depicts the generally accepted signaling pathway for cardenolides.
Conclusion
This compound represents an important stereoisomer of digitoxigenin for structure-activity relationship studies of cardenolides. While a complete profile of its properties and biological activity is still emerging, the available information suggests that the C-3 epimerization significantly impacts its interaction with the Na+/K+-ATPase. Further research, including detailed biochemical and pharmacological studies, is necessary to fully elucidate the therapeutic potential and toxicological profile of this compound. The synthesis protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
- 1. Digitoxigenin | CAS#:143-62-4 | Chemsrc [chemsrc.com]
- 2. Digitoxigenin | CAS: 143-62-4 | ChemNorm [chemnorm.com]
- 3. Synthesis and biological activity of some cardiotonic compounds related to gitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 143-62-4,DIGITOXIGENIN | lookchem [lookchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 3-Epidigitoxigenin | C23H34O4 | CID 11015 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Presence of 3-epi-Digitoxigenin in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin, a C-3 epimer of the well-known cardiac glycoside aglycone digitoxigenin (B1670572), represents a minor yet significant constituent within the complex phytochemical tapestry of certain medicinal plants. While its presence is not as pronounced as its 3β-hydroxy counterpart, its natural occurrence, particularly in species of the Digitalis genus, has been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the natural occurrence of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its biosynthetic relationship with its parent compound. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from plant secondary metabolites.
Natural Occurrence and Biosynthesis
The primary plant source in which the formation of this compound has been documented is Digitalis lanata (woolly foxglove)[1]. Studies utilizing shoot cultures of this species have demonstrated the biotransformation of exogenously supplied digitoxigenin into several metabolites, including this compound[1]. This conversion suggests the presence of endogenous enzyme systems within the plant capable of catalyzing the epimerization at the C-3 position of the steroid nucleus.
The biosynthesis of this compound is not a main branch of the well-established cardenolide biosynthetic pathway but rather appears to be a side reaction involving the modification of the primary aglycone, digitoxigenin. The general cardenolide pathway originates from cholesterol and proceeds through a series of pregnane (B1235032) intermediates. The direct precursor to this compound is digitoxigenin itself. The enzymatic transformation likely involves an oxidation-reduction mechanism at the C-3 position.
Quantitative Data
To date, specific quantitative data on the natural concentration of this compound in whole Digitalis plants remains limited in publicly available literature. The majority of quantitative studies on Digitalis species focus on the more abundant and therapeutically established cardiac glycosides such as digoxin (B3395198) and digitoxin[2][3]. However, studies on the biotransformation of digitoxigenin in Digitalis lanata shoot cultures provide some insight into the potential yield of this compound under controlled conditions. The following table summarizes the key findings from such experiments.
| Plant Material | Compound Administered | Metabolite Formed | Yield/Concentration | Reference |
| Digitalis lanata shoot cultures | Digitoxigenin | This compound | Formation observed, specific yield not quantified | [1] |
Further research employing sensitive analytical techniques like HPLC-MS/MS is required to accurately quantify the natural levels of this compound in various tissues of Digitalis plants.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound from a natural plant source is not extensively documented, a general workflow can be adapted from established methods for the extraction and purification of minor cardenolides from Digitalis species.
Extraction of Crude Cardenolides
This protocol is based on general methods for extracting cardiac glycosides from Digitalis lanata leaves[4].
Objective: To obtain a crude extract containing a mixture of cardenolides.
Materials:
-
Dried and powdered leaves of Digitalis lanata
-
Methanol (B129727) or Ethanol (B145695) (70-80% aqueous solution)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a known amount of dried, powdered Digitalis lanata leaf material.
-
For Soxhlet extraction, place the powdered material in a thimble and extract with 70% methanol for 6-8 hours.
-
For maceration, soak the plant material in 70% ethanol (1:10 w/v) for 24-48 hours with occasional shaking.
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Purification of this compound
This stage involves chromatographic techniques to separate the target compound from the complex mixture in the crude extract.
Objective: To isolate this compound from the crude cardenolide extract.
Materials:
-
Crude cardenolide extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane (B92381) in various ratios)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column (optional, for final purification)
-
UV detector
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.
-
Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop with a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots under UV light or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent).
-
Pool the fractions containing the compound with a similar polarity to digitoxigenin (as this compound is expected to have a similar polarity).
-
-
Preparative HPLC (for high purity):
-
The fractions containing the target compound can be further purified using a preparative HPLC system with a C18 column.
-
A mobile phase gradient of acetonitrile (B52724) and water is typically used for the separation of cardenolides.
-
Monitor the elution at a suitable wavelength (around 220 nm) and collect the peak corresponding to this compound.
-
Characterization of this compound
The identity and structure of the isolated compound must be confirmed using spectroscopic methods.
Objective: To confirm the structure of the isolated compound as this compound.
Materials:
-
Purified compound
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)
Procedure:
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the isolated compound using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The expected molecular weight of this compound is the same as digitoxigenin (C23H34O4, M.W. = 374.5 g/mol ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Obtain 1H and 13C NMR spectra of the purified compound.
-
The key differentiating feature between digitoxigenin and this compound will be the chemical shift and coupling constants of the proton at the C-3 position. In digitoxigenin (3β-OH), the H-3 proton is axial, while in this compound (3α-OH), the H-3 proton is equatorial. This difference in stereochemistry leads to distinct NMR signals.
-
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation and confirmation.
-
Conclusion and Future Perspectives
The natural occurrence of this compound, primarily identified through biotransformation studies in Digitalis lanata shoot cultures, opens avenues for further investigation into its biosynthesis, physiological role in the plant, and potential pharmacological activities. The lack of extensive quantitative data highlights a clear research gap that needs to be addressed to understand its prevalence in nature. The experimental protocols outlined in this guide, adapted from established methodologies for related compounds, provide a solid foundation for researchers aiming to isolate and characterize this minor cardenolide. Future research should focus on the development of sensitive and specific analytical methods for its quantification in various plant tissues and the elucidation of the specific enzymes responsible for its formation. A deeper understanding of this compound could unveil novel biological activities and contribute to the broader field of cardiac glycoside research and drug development.
References
- 1. Effects of digitoxigenin, digoxigenin, and various cardiac glycosides on cardenolide accumulation in shoot cultures of Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]
- 4. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 3-epi-Digitoxigenin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-epi-digitoxigenin, a cardenolide of significant interest to researchers, scientists, and drug development professionals. Cardenolides, such as digitoxigenin (B1670572) and its derivatives, are naturally occurring steroids produced by plants like Digitalis lanata and are known for their applications in treating cardiac conditions. This document outlines the key enzymatic steps, intermediate compounds, and relevant experimental methodologies, presenting a comprehensive resource for the scientific community.
The Core Biosynthetic Pathway to Digitoxigenin
The biosynthesis of cardenolides originates from cholesterol. A series of enzymatic reactions modifies the cholesterol backbone to produce the core cardenolide structure. The initial and rate-limiting step is the cleavage of the cholesterol side chain, a reaction catalyzed by the cytochrome P450 sterol side-chain cleaving enzyme (P450scc), to yield pregnenolone (B344588).
From pregnenolone, the pathway to digitoxigenin, the direct precursor to this compound, involves several key enzymes. Notably, 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR) play crucial roles. 3β-HSD is a multifunctional enzyme capable of both oxidation and reduction reactions. It catalyzes the conversion of pregnenolone to progesterone. Subsequently, progesterone 5β-reductase stereospecifically reduces progesterone to 5β-pregnane-3,20-dione, a critical step in the formation of the 5β-cardenolide skeleton. While many enzymes in this pathway have been identified, research is ongoing to fully elucidate every step.
The Formation of this compound: An Epimerization Event
The conversion of digitoxigenin to its 3-epimer, this compound, involves a change in the stereochemistry of the hydroxyl group at the C-3 position from a β- to an α-configuration. While a specific "digitoxigenin 3-epimerase" has not been definitively isolated and characterized, evidence strongly suggests that this transformation is mediated by the versatile 3β-hydroxysteroid dehydrogenase (3β-HSD).
The proposed mechanism involves a two-step process:
-
Oxidation: 3β-HSD first oxidizes the 3β-hydroxyl group of digitoxigenin to form the intermediate, digitoxigenone (a 3-oxo-cardenolide).
-
Reduction: Subsequently, the same 3β-HSD enzyme, acting as a reductase, reduces the 3-keto group of digitoxigenone to a hydroxyl group. This reduction can result in the formation of both the 3β-hydroxy (digitoxigenin) and the 3α-hydroxy (this compound) epimers.
This dual functionality of 3β-HSD highlights its central role in diversifying the cardenolide profile within Digitalis species. Biotransformation studies utilizing Digitalis cell cultures have shown that when digitoxigenin is supplied as a substrate, this compound is among the metabolites produced, supporting this proposed pathway.
Quantitative Data Summary
Quantitative analysis of cardenolide biosynthesis is essential for understanding pathway dynamics and for metabolic engineering efforts. The following table summarizes key quantitative data found in the literature.
| Parameter | Value | Organism/Enzyme | Reference |
| 3β-HSD (Oxidation) Km | 90 - 640 µM | Digitalis lanata | [1] |
| 3β-HSD (Reduction) Km | 106 - 1725 µM | Digitalis lanata | [1] |
| Digitoxigenin Detection Limit (LC/MS/MS) | 0.09 - 0.45 ng/mL | - | [2] |
| Linear Range for Digitoxigenin (LC/MS/MS) | 0.8 - 500 ng/mL | - | [2] |
Experimental Protocols
Cardenolide Extraction and HPLC Analysis
This protocol outlines a general method for the extraction and quantification of cardenolides from plant material, adapted from methodologies described in the literature.[2][3][4]
Objective: To extract and quantify digitoxigenin and this compound from Digitalis leaf tissue.
Materials:
-
Freeze-dried Digitalis leaf tissue
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column and UV or MS detector
-
Digitoxigenin and this compound analytical standards
Procedure:
-
Extraction:
-
Grind freeze-dried leaf tissue to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the cardenolides with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 70% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or Mass Spectrometry (for higher specificity and sensitivity).
-
Quantification: Prepare a standard curve using analytical standards of digitoxigenin and this compound. Calculate the concentration in the samples by comparing peak areas to the standard curve.
-
Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity
This protocol describes a spectrophotometric assay to determine the activity of 3β-HSD, adapted from published methods.[5][6]
Objective: To measure the oxidative activity of 3β-HSD in a plant protein extract.
Principle: The activity of 3β-HSD is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Plant tissue (e.g., Digitalis leaves)
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Substrate: Pregnenolone (or digitoxigenin) dissolved in a small amount of DMSO.
-
Cofactor: NAD+
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Assay buffer
-
NAD+ (final concentration of 1 mM)
-
Plant protein extract (e.g., 50-100 µg of total protein)
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate (e.g., pregnenolone to a final concentration of 100 µM).
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Express the enzyme activity as nmol of NADH formed per minute per mg of protein.
-
Visualizing the Pathway and Workflow
To further clarify the biosynthetic process and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed biosynthetic pathway of this compound from cholesterol.
Caption: A typical experimental workflow for the analysis of cardenolides.
References
- 1. 3ß-Hydroxysteroiddehydrogenasen aus Digitalis lanata und Erysimum crepidifolium [open.fau.de]
- 2. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 4. High-performance liquid chromatographic determination of cardenolides in Digitalis leaves after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin is a C-3 epimer of digitoxigenin, a naturally occurring cardenolide and the aglycone of the cardiac glycoside digitoxin. The stereochemistry at the C-3 position of the steroid nucleus is a critical determinant of the biological activity of cardenolides. Understanding the precise chemical structure and stereochemical nuances of this compound is therefore essential for researchers in medicinal chemistry and drug development exploring the structure-activity relationships of cardiac glycosides and their potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of this compound.
Chemical Structure and Stereochemistry
Digitoxigenin possesses a 3β-hydroxyl group, meaning the hydroxyl group at the third carbon atom of the steroid A-ring is oriented above the plane of the ring. In contrast, this compound features a 3α-hydroxyl group, which is oriented below the plane of the ring. This inversion of stereochemistry at a single chiral center has significant implications for the molecule's three-dimensional shape and its interaction with biological targets.
The systematic IUPAC name for this compound is (3α,5β)-3,14-dihydroxy-card-20(22)-enolide. The core structure consists of a steroid nucleus with cis-fused A/B and C/D rings, a characteristic feature of cardenolides. A hydroxyl group is located at the C-14 position, and an unsaturated butyrolactone ring is attached at the C-17 position.
The stereochemical difference between Digitoxigenin and its 3-epimer is visualized in the diagram below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from Digitoxigenin: oxidation of the 3β-hydroxyl group to a ketone, followed by stereoselective reduction to the 3α-hydroxyl group.
Experimental Protocol: Reduction of Digitoxigenone to this compound[1]
This protocol details the stereoselective reduction of digitoxigenone to yield this compound.
Materials:
-
Digitoxigenone
-
Dioxane
-
Water
-
Sodium borohydride (B1222165) (NaBH₄)
-
5% Acetic acid solution
-
Chloroform
-
Ethanol
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve 1 g of digitoxigenone in a mixture of 40 mL of dioxane and 10 mL of water.
-
Cool the solution to 5 °C.
-
Prepare a solution of 365 mg of NaBH₄ in 37.5 mL of 80% aqueous dioxane (30 mL dioxane and 7.5 mL H₂O).
-
Add the NaBH₄ solution to the digitoxigenone solution and stir for 30 minutes at 5 °C.
-
Neutralize the reaction by adding 30 mL of a 5% acetic acid solution, adjusting the pH to 5. The color of the reaction mixture will change from yellow to white.
-
To halt the reaction and prevent the formation of byproducts, immediately remove the dioxane under vacuum.
-
Extract the remaining aqueous residue five times with 30 mL portions of a chloroform/ethanol mixture (3:1 v/v).
-
Combine the organic layers and wash them three times with 30 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to dryness to obtain the crude product.
-
The product, 3α-digitoxigenin (this compound), can be further purified by recrystallization.
Yield: 94%[1]
Quantitative Data and Spectroscopic Characterization
The structural differences between Digitoxigenin and this compound are reflected in their spectroscopic data. While comprehensive data for this compound is limited in the literature, the following table summarizes key available information.
| Property | Digitoxigenin (3β-OH) | This compound (3α-OH) |
| CAS Number | 143-62-4 | 545-52-8[1] |
| Molecular Formula | C₂₃H₃₄O₄ | C₂₃H₃₄O₄[1] |
| Molecular Weight | 374.51 g/mol | 374.51 g/mol [1] |
| Melting Point | 253 °C | 266.4-269.5 °C[1] |
| Optical Rotation | [α]D²⁰ +19.1° (c=1.3, MeOH) | [α]D³⁰ +5.7° (c=0.35, MeOH)[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | Not fully reported in the searched literature. | δ 0.77 (s, 3H, H-18), 0.85 (s, 3H, H-19), 3.36-3.41 (m, 1H, H-3), 5.90 (s, 1H, H-22)[1] |
| IR (cm⁻¹) | Not fully reported in the searched literature. | 3419-3507 (OH), 1733 (C=O), 1632 (C=C)[1] |
| Binding Affinity (pIC₅₀) for Na⁺/K⁺-ATPase | 7.2 | 6.0 |
Note on NMR Data: The provided ¹H NMR data for this compound highlights key proton signals. A complete assignment of all proton and carbon signals would require further experimental work. The upfield shift of the H-3 proton in the 3α-epimer compared to the 3β-epimer is a characteristic feature observed in steroid chemistry.
Conclusion
This compound represents a synthetically accessible epimer of the naturally occurring digitoxigenin. The inversion of stereochemistry at the C-3 position significantly alters its physical properties, such as melting point and optical rotation, and has a discernible impact on its biological activity, as evidenced by its reduced binding affinity for the Na⁺/K⁺-ATPase. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers investigating the structure-activity relationships of cardenolides and for the design and synthesis of novel analogs with potentially improved therapeutic profiles. Further characterization, particularly comprehensive 1D and 2D NMR studies, would be beneficial for a more complete understanding of the conformational and electronic properties of this important molecule.
References
The Enigmatic Interaction: A Technical Guide to the Mechanism of Action of 3-epi-Digitoxigenin on Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 3-epi-digitoxigenin, a stereoisomer of the cardiac aglycone digitoxigenin (B1670572), on the Na+/K+-ATPase. While cardiac glycosides are well-established inhibitors of this ion pump, the specific activity of epimers and analogues is critical for understanding structure-activity relationships (SAR) and guiding future drug design. This document synthesizes the known principles of cardiac glycoside interaction with Na+/K+-ATPase, details the profound impact of C3 stereochemistry on inhibitory activity, presents relevant quantitative data for analogous compounds, outlines a standard experimental protocol for assessing inhibition, and provides visual diagrams of the core signaling pathway and experimental workflow.
Introduction: The Na+/K+-ATPase and Cardiac Glycosides
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP. This function is fundamental to maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.
Cardiac glycosides, a class of naturally derived steroid-like compounds, are potent and specific inhibitors of the Na+/K+-ATPase. By binding to the enzyme, they disrupt this ion transport, leading to a cascade of events that culminates in an increased force of heart muscle contraction (positive inotropy). This has made them mainstays in the treatment of congestive heart failure and certain cardiac arrhythmias for centuries. The prototypical aglycone (the steroid core without attached sugars) is digitoxigenin. This guide focuses on its C3 epimer, this compound, to explore the structural nuances that govern this critical drug-target interaction.
Core Mechanism of Action: Inhibition of the E2-P State
Cardiac glycosides, including digitoxigenin and its analogues, exert their effect by binding to a specific conformation of the Na+/K+-ATPase. The enzyme cycles through several states during its pumping action; cardiac glycosides have the highest affinity for the phosphorylated E2-P state, binding to a pocket on the extracellular side of the enzyme's α-subunit.[1]
This binding event stabilizes the enzyme in the E2-P conformation, effectively locking it and preventing the dephosphorylation and conformational changes necessary to release K+ ions into the cell and complete the pump cycle. The consequences of this inhibition are profound:
-
Increased Intracellular Sodium: With the pump inhibited, intracellular Na+ concentration rises.
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ reduces the electrochemical gradient that normally drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell. This leads to a decrease in Ca2+ efflux and, in some cases, a reversal of the exchanger, bringing more Ca2+ into the cell.
-
Increased Intracellular Calcium: The resulting elevation in cytosolic Ca2+ concentration enhances the amount of calcium available for uptake into the sarcoplasmic reticulum.
-
Enhanced Cardiac Contractility: During subsequent action potentials, a larger bolus of Ca2+ is released from the sarcoplasmic reticulum, leading to a stronger interaction between actin and myosin filaments and thus a more forceful contraction of the cardiac muscle.
References
In-Depth Technical Guide: Biological Activity of 3-epi-Digitoxigenin Epimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 3-epi-digitoxigenin and its epimers, with a focus on their cytotoxic effects against cancer cells. The document details their primary mechanism of action, presents quantitative data on their activity, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.
Core Concepts: Stereochemistry and Biological Activity
Digitoxigenin (B1670572), a potent cardiac glycoside, and its analogs have garnered significant interest for their potential as anticancer agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion homeostasis. The stereochemistry at the C3 position of the steroid core plays a crucial role in the biological activity of these compounds. The natural configuration is 3β, and alterations to this position, such as epimerization to the 3α configuration (as in this compound), can significantly impact the molecule's efficacy. Generally, 3β-isomers exhibit greater potency compared to their 3α-counterparts.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the available quantitative data on the cytotoxic and inhibitory activities of digitoxigenin and its analogs, highlighting the influence of stereochemistry where data is available.
Table 1: Comparative Cytotoxicity (IC50) of Digitoxigenin and Analogs in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Digitoxin (B75463) | K-562 | Chronic Myelogenous Leukemia | 6.4 | [1] |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 3-33 | [2] |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3-33 | [2] |
| Digitoxigenin | Various | Various | Generally higher than glycosides | [1][3] |
| Digitoxigenin-α-L-rhamno-pyranoside | HeLa | Cervical Cancer | 35.2 ± 1.6 | [4] |
| Digitoxigenin-α-L-amiceto-pyranoside | HeLa | Cervical Cancer | 38.7 ± 1.3 | [4] |
| 3β-N-glycosides of Digitoxigenin | Various | Various | Higher potency than 3α-N-glycoside analogs | [5] |
Table 2: Inhibition of Na+/K+-ATPase Activity
| Compound | Enzyme Source | Ki (nM) | Reference |
| Digitoxin | Shark Na+/K+-ATPase | 167 | [6] |
| Digitoxigenin | Shark Na+/K+-ATPase | 176 | [6] |
| Gitaloxigenin | Guinea-pig heart Na+/K+-ATPase | More potent than Digitoxigenin | [7] |
| Digoxigenin | Guinea-pig heart Na+/K+-ATPase | Less potent than Digitoxigenin | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound epimers are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with various concentrations of the digitoxigenin epimers and a vehicle control. Incubate for 24, 48, or 72 hours.[2][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[2]
-
Na+/K+-ATPase Inhibition Assay
This assay measures the inhibitory effect of the compounds on the activity of the Na+/K+-ATPase enzyme.
-
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a decrease in Pi liberation.
-
Protocol:
-
Enzyme Preparation: Use purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex or shark rectal glands).[6][11]
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl₂, ATP, and a buffer (e.g., Tris-HCl).
-
Inhibition: Pre-incubate the enzyme with various concentrations of the digitoxigenin epimers for a specified time.
-
Enzyme Reaction: Initiate the reaction by adding ATP.
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) or the inhibition constant (Ki).[6]
-
Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic and necrotic cells).[8][12]
-
Protocol:
-
Cell Treatment: Treat cells with the digitoxigenin epimers for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8]
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.[12]
-
This method detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Caspase-3 is activated through proteolytic cleavage of its inactive pro-enzyme (procaspase-3, ~35 kDa) into active subunits (p17 and p12). These cleaved fragments can be detected by Western blotting using specific antibodies.[13][14]
-
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cleaved caspase-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. The appearance of the cleaved caspase-3 fragments indicates apoptosis induction.
-
Mandatory Visualization
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling cascade initiated by Na+/K+-ATPase inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC50 using the MTT assay.
Logical Relationship for Apoptosis Detection
Caption: Methods for confirming apoptosis induction.
References
- 1. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of 16 beta formylation on Na, K-ATPase inhibition by cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Unveiling of 3-epi-Digitoxigenin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin, a stereoisomer of the well-known cardiac glycoside aglycone, digitoxigenin (B1670572), represents a fascinating case study in the realms of natural product chemistry, biotransformation, and synthetic organic chemistry. While digitoxigenin has been a subject of intense scientific scrutiny for centuries due to its profound physiological effects, the history of its 3-epimer is more recent and nuanced. This technical guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of this compound, offering detailed experimental protocols and quantitative data for the scientific community.
The Emergence of this compound: A Tale of Biotransformation
The initial discovery of this compound did not arise from direct isolation from a natural source, but rather through the study of the metabolic fate of its parent compound, digitoxigenin. Pioneering work in the late 20th century on the biotransformation of cardiac glycosides by plant cell cultures revealed the existence of this epimer.
A key study by Theurer, Kreis, and Reinhard in 1998, utilizing shoot cultures of Digitalis lanata, demonstrated that digitoxigenin was converted into both digitoxigenin-3-one and this compound. This finding was significant as it suggested a metabolic pathway involving the oxidation of the 3β-hydroxyl group to a ketone, followed by a stereoselective reduction to the 3α-hydroxyl group, yielding the epi-form.
Earlier research in 1982 by Gault and his team had also hinted at this metabolic route in humans. They identified glucuronides of 3-epidigoxigenin as major polar metabolites of digoxigenin, a closely related cardiac glycoside.[1] Their findings supported a pathway proceeding from the 3β-hydroxy group through a 3-keto intermediate to the 3-epi configuration.
Experimental Protocol: Biotransformation of Digitoxigenin in Digitalis lanata Shoot Cultures
The following protocol is based on the methodologies described in the foundational biotransformation studies.
1. Plant Material and Culture Conditions:
-
Shoot cultures of Digitalis lanata are established and maintained on a solid Linsmaier and Skoog (LS) medium supplemented with growth regulators.
-
For biotransformation experiments, suspension cultures are initiated by transferring callus tissue to liquid LS medium.
-
Cultures are maintained in an incubator on a gyratory shaker at a constant temperature and light cycle.
2. Substrate Feeding:
-
A sterile-filtered solution of digitoxigenin in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) is added to the suspension cultures during the exponential growth phase.
-
The final concentration of digitoxigenin in the culture medium is typically in the micromolar range.
3. Incubation and Sampling:
-
The cultures are incubated for a specified period, with samples of both the cells and the culture medium being collected at various time points.
4. Extraction and Analysis:
-
The collected cells and medium are separated by filtration.
-
The medium is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.
-
The cells are homogenized and extracted with a suitable solvent system.
-
The extracts are concentrated under reduced pressure.
-
The presence of digitoxigenin and its metabolites is analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
5. Isolation and Characterization:
-
Metabolites of interest, including this compound, are isolated from the crude extracts using preparative HPLC.
-
The structure of the isolated compounds is confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The Chemical Synthesis of this compound and its Derivatives
The chemical synthesis of this compound and its derivatives has been crucial for confirming its structure and for enabling more detailed biological evaluation. A notable contribution in this area was made by Gobbini and colleagues in 1998, who reported the synthesis of 2-hydroxy derivatives of both digitoxigenin and 3-epidigitoxigenin.[2] This work implicitly describes a synthetic pathway to this compound itself, starting from digitoxigenin.
The general synthetic strategy involves the following key steps:
-
Oxidation of the 3β-hydroxyl group: Digitoxigenin is oxidized to digitoxigenone (the 3-keto derivative) using a suitable oxidizing agent.
-
Stereoselective reduction of the 3-keto group: The crucial step is the stereoselective reduction of the ketone to the 3α-hydroxyl group. This is typically achieved using a bulky reducing agent that favors axial attack on the steroid nucleus.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the chemical synthesis of this compound from digitoxigenin.
Step 1: Oxidation of Digitoxigenin to Digitoxigenone
-
Materials: Digitoxigenin, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane, silica (B1680970) gel.
-
Procedure:
-
Digitoxigenin is dissolved in anhydrous dichloromethane.
-
PCC is added in excess, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield crude digitoxigenone.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Stereoselective Reduction of Digitoxigenone to this compound
-
Materials: Digitoxigenone, a stereoselective reducing agent (e.g., L-Selectride® or K-Selectride®), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Digitoxigenone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of the reducing agent is added dropwise to the cooled solution.
-
The reaction is stirred at low temperature for a specified time and then quenched by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The resulting this compound is purified by column chromatography or recrystallization.
-
Quantitative Data and Characterization
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₄O₄ |
| Molecular Weight | 374.5 g/mol |
| Melting Point | Data not readily available |
| Optical Rotation | Data not readily available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Characteristic shifts for the steroid backbone protons, with a distinct signal for the axial 3β-proton, shifted upfield compared to the equatorial 3α-proton in digitoxigenin. |
| ¹³C NMR | Unique chemical shifts for the carbon atoms of the steroid nucleus, particularly C-3, which is diagnostic for the epimeric configuration. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
The biological activity of this compound is of significant interest, particularly in comparison to its potent 3β-epimer. The primary molecular target of digitoxigenin and other cardiac glycosides is the Na+/K+-ATPase, an ion pump crucial for maintaining cellular electrochemical gradients. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium and increased cardiac contractility.
While detailed studies on the specific signaling pathways of this compound are limited, it is known that the stereochemistry at the C-3 position can significantly influence the binding affinity to the Na+/K+-ATPase. The work by Gobbini et al. demonstrated that 2-hydroxy derivatives of 3-epidigitoxigenin exhibited lower binding affinities for the digitalis receptor on Na+/K+-ATPase compared to the parent compounds.[2] This suggests that this compound itself likely has a lower affinity for the Na+/K+-ATPase than digitoxigenin.
The downstream signaling events triggered by Na+/K+-ATPase inhibition, such as the activation of Src kinase and the ERK pathway, are well-documented for digitoxigenin. It is plausible that this compound, if it retains some affinity for the Na+/K+-ATPase, could modulate these pathways, albeit to a lesser extent than its 3β-counterpart.
Experimental Workflow: Investigating Na+/K+-ATPase Inhibition
Signaling Pathway: Putative Downstream Effects of this compound
Conclusion
The historical discovery of this compound is a testament to the power of biotransformation studies in uncovering novel natural product derivatives. Initially identified as a metabolite of digitoxigenin, its chemical synthesis has since been established, allowing for a more thorough investigation of its chemical and biological properties. While it appears to be a less potent inhibitor of the Na+/K+-ATPase compared to its parent compound, further research is warranted to fully elucidate its unique biological activity and potential therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the fascinating world of cardiac glycosides and their epimers.
References
physicochemical characteristics of 3-epi-Digitoxigenin
An In-depth Technical Guide on the Physicochemical Characteristics of 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cardenolide, a class of naturally occurring steroids known for their potent effects on cardiac tissue. As the 3α-hydroxy epimer of digitoxigenin (B1670572), its stereochemistry plays a crucial role in its biological activity and physicochemical properties. Digitoxigenin and its glycosides have been extensively studied for their therapeutic applications in treating heart conditions and, more recently, for their potential as anticancer agents. Understanding the nuanced differences between epimers like this compound is critical for the rational design of novel therapeutics with improved efficacy and safety profiles.
This technical guide provides a comprehensive overview of the known , with comparative data for its parent compound, digitoxigenin. It includes detailed experimental protocols for its synthesis and characterization, as well as visualizations of its primary mechanism of action and a typical experimental workflow.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. However, key identifiers and some predicted properties have been reported. For a comprehensive understanding, these are presented alongside the well-documented properties of its epimer, digitoxigenin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 545-52-8 | [1][2] |
| Molecular Formula | C₂₃H₃₄O₄ | [2][3] |
| Molecular Weight | 374.51 g/mol | [3] |
| Purity | >98% | [3] |
| Predicted AlogP | 3.60 | [2] |
| Topological Polar Surface Area | 66.76 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Table 2: Physicochemical Properties of Digitoxigenin (for comparison)
| Property | Value | Source |
| CAS Number | 143-62-4 | [4] |
| Molecular Formula | C₂₃H₃₄O₄ | [5] |
| Molecular Weight | 374.51 g/mol | [5] |
| Melting Point | 253-255 °C (decomposes) | [4] |
| Solubility | Soluble in ethanol (B145695), chloroform, and acetone; slightly soluble in ethyl acetate (B1210297); very slightly soluble in water and ether. | [6] |
| Appearance | Columnar crystals | [6] |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely be similar to that of digitoxigenin, characterized by sequential loss of water molecules from the steroid nucleus.
Table 3: Characteristic Mass Spectrometry Fragments for Digitoxigenin
| m/z | Interpretation |
| 375.2531 | [M+H]⁺ |
| 357.2426 | [M+H - H₂O]⁺ |
| 339.2320 | [M+H - 2H₂O]⁺ |
| [Source:[7]] |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the epimeric configuration at the C-3 position. The chemical shift and coupling constants of the H-3 proton would be distinct for the α (epi) and β configurations. In the ¹³C NMR spectrum, the chemical shift of C-3 would also differ between the two epimers. While specific spectra for this compound are not available, a certificate of analysis for a commercial sample notes that the NMR data is "consistent with structure"[3].
Experimental Protocols
Synthesis of this compound via Epimerization
The synthesis of this compound can be achieved through the epimerization of the more common digitoxigenin. This typically involves an oxidation-reduction sequence.
Objective: To convert the 3β-hydroxyl group of digitoxigenin to a 3α-hydroxyl group.
Materials:
-
Digitoxigenin
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM) or other appropriate solvent
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Methanol (MeOH) or ethanol (EtOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Oxidation of Digitoxigenin:
-
Dissolve digitoxigenin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC in one portion to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-keto-digitoxigenin.
-
-
Reduction of 3-keto-digitoxigenin:
-
Dissolve the crude 3-keto-digitoxigenin in MeOH or EtOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ to the stirred solution. The choice of reducing agent can influence the stereoselectivity of the reduction. Bulky reducing agents may favor the formation of the axial (α) alcohol.
-
Allow the reaction to warm to room temperature and stir until the ketone is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
-
Purification:
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of 3α- and 3β-hydroxy epimers by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using HPLC, mass spectrometry, and ¹H and ¹³C NMR spectroscopy.
-
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, can be used to assess the purity of this compound and to separate it from digitoxigenin and other related compounds.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of cardiac glycosides. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the stereochemistry.
Mechanism of Action and Signaling Pathways
The primary molecular target of cardiac glycosides, including this compound, is the Na⁺/K⁺-ATPase, an enzyme embedded in the cell membrane of most animal cells.
Inhibition of the Na⁺/K⁺-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane leads to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration. In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds.
Studies on derivatives of 3-epidigitoxigenin have shown that they retain the ability to bind to and inhibit the Na⁺/K⁺-ATPase, although with a lower affinity compared to their 3β-hydroxy counterparts[3]. This suggests that the stereochemistry at the C-3 position influences the binding affinity to the receptor.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation, purification, and characterization of a cardiac glycoside like this compound.
Conclusion
This compound represents an important analogue in the study of cardiac glycosides. While its physicochemical properties are not as extensively documented as those of digitoxigenin, its distinct stereochemistry offers a valuable tool for structure-activity relationship studies. The provided protocols and workflows serve as a guide for researchers aiming to synthesize, isolate, and characterize this and similar compounds. Further investigation into the specific physicochemical properties, such as solubility and melting point, as well as a more detailed exploration of its downstream signaling effects, will be crucial for fully understanding its therapeutic potential and for the development of novel drugs based on the cardenolide scaffold.
References
- 1. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cardenolide glycosides and putative biosynthetic precursors of cardenolide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digitoxigenin | CAS#:143-62-4 | Chemsrc [chemsrc.com]
- 5. Digitoxigenin - Wikipedia [en.wikipedia.org]
- 6. Cellular basis for the species differences in sensitivity to cardiac glycosides (digitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
3-epi-Digitoxigenin: An In-depth Technical Guide on its Emergence as a Metabolite of Digitoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin (B75463), a cardiac glycoside long utilized in the management of heart failure and certain cardiac arrhythmias, undergoes extensive metabolism in the body, leading to the formation of a variety of metabolites. While the primary metabolic pathways involving hydrolysis and conjugation have been well-documented, the stereoselective transformation of its aglycone, digitoxigenin (B1670572), into its 3-epimer, 3-epi-digitoxigenin, represents a nuanced and significant aspect of its biotransformation. This technical guide provides a comprehensive overview of this compound as a metabolite of digitoxin, detailing its metabolic formation, the enzymes involved, its physiological effects, and the analytical methodologies for its detection and quantification.
Metabolic Pathway of this compound Formation
The biotransformation of digitoxin to this compound is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the hydrolysis of the tris-digitoxose sugar moiety from digitoxin, yielding the aglycone, digitoxigenin. This deglycosylation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4.
Following the formation of digitoxigenin, the key epimerization at the C-3 position is believed to occur through a two-step enzymatic process:
-
Oxidation: The 3β-hydroxyl group of digitoxigenin is oxidized to a ketone, forming the intermediate 3-keto-digitoxigenin. This reaction is likely catalyzed by a member of the 3β-hydroxysteroid dehydrogenase (3β-HSD) family of enzymes. These NAD+-dependent enzymes are crucial in the metabolism of various steroids.[1][2]
-
Stereoselective Reduction: The 3-keto-digitoxigenin intermediate then undergoes a stereoselective reduction to a 3α-hydroxyl group, resulting in the formation of this compound. The specific human enzymes responsible for this stereospecific reduction have not been definitively identified but are likely members of the aldo-keto reductase or short-chain dehydrogenase/reductase superfamilies.
Finally, this compound can undergo conjugation, primarily glucuronidation, to form more water-soluble compounds that are readily excreted. Glucuronides of 3-epidigoxigenin have been identified as major polar metabolites of digoxigenin (B1670575) in humans, suggesting a similar fate for this compound.[1][3]
Quantitative Data
Currently, there is a lack of direct quantitative data in humans on the specific conversion rates of digitoxin to this compound. However, studies on the related compound, digoxigenin, have shown that glucuronides of 3-epidigoxigenin are major polar metabolites found in serum and urine.[1] This suggests that the epimerization pathway can be a significant route of metabolism for cardiac glycoside aglycones.
| Parameter | Value | Species/System | Reference |
| 3-epidigoxigenin glucuronides | Identified as major polar metabolites | Human | [1] |
| Digitoxin Hydrolysis | Primary metabolic route | Human | [4] |
| 3β-HSD Activity | Catalyzes oxidation of steroid 3β-hydroxyl groups | Human, various | [2] |
Physiological Effects and Signaling Pathways
The primary pharmacological target of digitoxin and its metabolites is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. Inhibition of this pump in cardiac myocytes leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect (increased force of contraction).
While the inotropic activity of this compound has not been extensively quantified, it is expected to retain some activity, as the core steroid structure and the lactone ring, which are critical for Na+/K+-ATPase binding, remain intact. However, the change in stereochemistry at the C-3 position may alter its binding affinity and potency compared to digitoxigenin.
Recent research has also highlighted the role of cardiac glycosides in modulating various signaling pathways, particularly in the context of cancer therapy. Digitoxin has been shown to affect pathways such as:
-
Src Kinase Signaling: Activation of the Na+/K+-ATPase-Src receptor complex can trigger downstream signaling cascades.
-
PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, can be modulated by cardiac glycosides.
-
NF-κB Signaling: Digitoxin has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
The specific effects of this compound on these and other signaling pathways are yet to be fully elucidated and represent an important area for future research.
Experimental Protocols
Identification and Quantification of this compound using LC-MS/MS
This protocol outlines a general approach for the sensitive and specific detection of this compound in biological matrices like plasma or urine.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 1 mL of the biological sample (e.g., plasma, urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined through infusion experiments.
In Vitro Metabolism Studies with Human Liver Microsomes
This protocol can be used to investigate the enzymatic formation of this compound.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), digitoxigenin (e.g., 10 µM), and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of 3-keto-digitoxigenin and this compound using the LC-MS/MS method described above.
Conclusion
This compound is an emerging metabolite of digitoxin, formed through the epimerization of the aglycone, digitoxigenin. While direct quantitative data in humans is still limited, the enzymatic machinery for its formation exists, and its presence is strongly suggested by studies on the related compound, digoxin. The pharmacological profile of this compound, particularly its interaction with Na+/K+-ATPase and its influence on cellular signaling pathways, warrants further investigation. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this metabolite, which will be crucial for a more complete understanding of digitoxin's complex metabolism and its clinical implications. Further research in this area will undoubtedly contribute to a more comprehensive understanding of the pharmacokinetics and pharmacodynamics of this important cardiac glycoside.
References
- 1. Digoxigenin biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cloning and functional analysis of 3β-hydroxysteroid dehydrogenase gene involved in biosynthesis of digitoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of digoxin, digoxigenin digitoxosides and digoxigenin in human hepatocytes and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of digitoxin in man and its modification by spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 3-epi-Digitoxigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Digitoxigenin, a stereoisomer of the cardiac aglycone digitoxigenin (B1670572), presents a unique pharmacological profile with potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its core mechanism of action, quantitative activity data, and relevant experimental methodologies. While specific data on the pharmacokinetics and detailed signaling pathways of this compound remain limited, this guide synthesizes the available information and draws comparisons with its well-characterized isomer, digitoxigenin, to provide a foundational understanding for researchers in the field.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of heart failure and atrial arrhythmias. Their therapeutic effects are primarily mediated through the inhibition of the Na+/K+-ATPase, a transmembrane ion pump crucial for maintaining cellular electrochemical gradients. Digitoxigenin is the aglycone component of the cardiac glycoside digitoxin. The stereochemistry at the C3 position of the steroid nucleus is a critical determinant of biological activity. This compound, with its hydroxyl group in the alpha (axial) position at C3, differs from digitoxigenin, which has a beta (equatorial) hydroxyl group. This seemingly minor structural alteration has a significant impact on its interaction with the Na+/K+-ATPase and, consequently, its pharmacological activity.
Mechanism of Action
The primary molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes. Inhibition of this pump leads to a cascade of events that ultimately results in an increased force of myocardial contraction (positive inotropic effect).
Na+/K+-ATPase Inhibition
This compound binds to the extracellular domain of the Na+/K+-ATPase, stabilizing the enzyme in its E2-P conformation. This prevents the dephosphorylation and conformational change back to the E1 state, thereby inhibiting the transport of three sodium ions out of the cell and two potassium ions into the cell.
Intracellular Ion Concentration Changes
The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration. This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX).
Increased Intracellular Calcium and Inotropy
The reduced sodium gradient diminishes the capacity of the NCX to extrude calcium from the cell. Consequently, the intracellular calcium concentration increases. This higher cytosolic calcium concentration leads to greater uptake of calcium into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of calcium is released from the SR, leading to a stronger interaction between actin and myosin filaments and, therefore, an enhanced force of myocardial contraction.
Quantitative Pharmacological Data
Quantitative data on the biological activity of this compound is crucial for understanding its potency and for comparative analysis with other cardiac glycosides. The available data primarily focuses on its inhibitory activity against the Na+/K+-ATPase.
| Compound | Relative Potency (Digitoxigenin = 1) | Reference |
| Digitoxigenin | 1.00 | [1] |
| This compound | 0.29 | [1] |
Table 1: Relative Potency of Digitoxigenin and this compound for Na+/K+-ATPase Binding. The data indicates that this compound has a lower binding affinity for the Na+/K+-ATPase compared to its 3β-isomer, digitoxigenin.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of pharmacological studies. The following sections provide methodologies for the synthesis of this compound and for assessing its primary pharmacological activity.
Synthesis of this compound
The synthesis of this compound can be achieved from its parent compound, digitoxigenin, through an oxidation-reduction sequence.
Protocol: Synthesis of this compound from Digitoxigenin
Materials:
-
Digitoxigenin
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM) as solvent
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Methanol (B129727) as solvent
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidation of Digitoxigenin:
-
Dissolve digitoxigenin in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in excess (e.g., 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-keto-digitoxigenin (digitoxigenone).
-
-
Reduction of Digitoxigenone:
-
Dissolve the crude digitoxigenone in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise (e.g., 2-3 equivalents). The axial attack of the hydride on the C3-ketone will predominantly yield the 3α-hydroxyl epimer (this compound).
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing this compound, as identified by TLC analysis against a reference standard.
-
Evaporate the solvent from the pooled fractions to yield pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
-
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of this compound on the Na+/K+-ATPase is a key measure of its pharmacological potency. The following is a representative protocol for a Na+/K+-ATPase inhibition assay.
Protocol: In Vitro Na+/K+-ATPase Inhibition Assay
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
-
ATP (Adenosine 5'-triphosphate)
-
Ouabain (as a positive control)
-
This compound and Digitoxigenin (test compounds)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of ATP, ouabain, this compound, and digitoxigenin in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a solution of the Na+/K+-ATPase enzyme in assay buffer to a final concentration that yields a measurable activity.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
Serial dilutions of the test compounds (this compound, digitoxigenin) or control (ouabain, vehicle).
-
Na+/K+-ATPase enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop the reaction by adding a stop solution (e.g., a solution containing malachite green and ammonium (B1175870) molybdate (B1676688) in acid). This solution will also be used for colorimetric detection of the released inorganic phosphate (Pi).
-
Allow the color to develop for 10-20 minutes at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
The amount of inorganic phosphate released is proportional to the enzyme activity.
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of cardiac glycosides and a typical experimental workflow for evaluating their pharmacological activity.
Caption: Signaling pathway of this compound leading to increased myocardial contraction.
Caption: A typical experimental workflow for the synthesis and pharmacological evaluation of this compound.
Pharmacokinetics
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not currently available in the published literature. However, insights can be drawn from the well-studied pharmacokinetics of the closely related compound, digitoxin.
Digitoxin Pharmacokinetic Profile (for reference):
-
Absorption: Well absorbed orally, with high bioavailability.
-
Distribution: Extensively distributed into tissues, with a high degree of plasma protein binding.
-
Metabolism: Primarily metabolized in the liver.
-
Excretion: Excreted mainly as metabolites in the urine and feces.
It is important to note that the difference in the stereochemistry at the C3 position could potentially influence the ADME properties of this compound compared to digitoxin. The more axial orientation of the hydroxyl group in the 3-epi isomer may affect its polarity, membrane permeability, and interaction with metabolic enzymes and transporters. Further research is required to elucidate the specific pharmacokinetic profile of this compound.
Conclusion and Future Directions
This compound is a pharmacologically active stereoisomer of digitoxigenin that acts as an inhibitor of the Na+/K+-ATPase. The available data indicates that it is less potent than its 3β-epimer, digitoxigenin. This technical guide has provided an overview of its mechanism of action, available quantitative data, and relevant experimental protocols.
Significant gaps in our understanding of this compound's pharmacology remain. Future research should focus on:
-
Determining the absolute IC₅₀ value for Na+/K+-ATPase inhibition across different isoforms and species.
-
Conducting comprehensive pharmacokinetic studies to characterize its ADME profile.
-
Investigating its in vivo efficacy and toxicity in relevant preclinical models.
-
Exploring its potential for therapeutic applications beyond cardiovascular diseases, such as in oncology, given the emerging role of cardiac glycosides as anti-cancer agents.
A more complete understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the rational design of novel cardiac glycoside derivatives with improved pharmacological properties.
References
In Vitro Anticancer Potential of 3-epi-Digitoxigenin: A Review of Preliminary Studies
A notable scarcity of publicly available research data exists concerning the specific in vitro anticancer activities of 3-epi-Digitoxigenin. Extensive searches of scientific literature did not yield specific quantitative data on its cytotoxicity (such as IC50 values), its effects on apoptosis, or its influence on the cell cycle of cancer cells. While one study on 2-hydroxy derivatives of 3-epidigitoxigenin noted a lower binding affinity to the Na+, K+-ATPase receptor compared to its parent compounds, it did not provide cytotoxic activity data for this compound itself[1].
Given the limited information on this compound, this guide will focus on the preliminary in vitro studies of its parent compound, Digitoxigenin (B1670572) , for which a substantial body of research is available. This information will provide a valuable reference for researchers, scientists, and drug development professionals interested in the anticancer potential of this class of cardenolides.
Digitoxigenin: An Overview of In Vitro Anticancer Activity
Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, has demonstrated significant anticancer properties in various in vitro studies. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects culminating in cancer cell death.
Data Presentation: Cytotoxicity of Digitoxigenin and its Derivatives
The following table summarizes the in vitro cytotoxic activity of digitoxigenin and some of its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Digitoxin | K-562 | Leukemia | 6.4 ± 0.4 nM | [2] |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3-33 nM | [2][3] |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 3-33 nM | [2] |
| Digitoxigenin Neoglycoside (Dg18) | A549 | Human Lung Adenocarcinoma | 10 ± 1 nM | [4] |
| Digitoxigenin Neoglycoside (Dg12) | A549 | Human Lung Adenocarcinoma | 1600 ± 400 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for digitoxigenin and its analogs are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., digitoxigenin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: The MTT reagent is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase Activity Assay:
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Incubation: The cell lysate is incubated with a caspase-specific substrate conjugated to a fluorophore or chromophore.
-
Signal Detection: The cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified using a fluorometer or spectrophotometer.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined based on fluorescence intensity.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.
Protocol:
-
Enzyme Preparation: A purified preparation of Na+/K+-ATPase is used.
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Inorganic Phosphate (B84403) Measurement: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Data Analysis: The IC50 value for enzyme inhibition is calculated.
Mandatory Visualizations
Signaling Pathways of Digitoxigenin-Induced Apoptosis
Digitoxigenin-induced apoptosis is a complex process involving multiple signaling pathways. Inhibition of the Na+/K+-ATPase is the initial trigger, leading to alterations in intracellular ion concentrations and the activation of various downstream signaling cascades.
Caption: Digitoxigenin-induced apoptosis signaling cascade.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of a compound like digitoxigenin in vitro.
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 3-epi-Digitoxigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-epi-Digitoxigenin
This compound is a stereoisomer of digitoxigenin (B1670572), a well-known cardiac glycoside aglycone. The key structural difference lies in the stereochemistry at the C-3 position of the steroid nucleus, where the hydroxyl group is in the alpha (axial) orientation in this compound, as opposed to the beta (equatorial) orientation in digitoxigenin. This seemingly minor change can have a significant impact on the molecule's biological activity and its interaction with pharmacological targets such as the Na+/K+-ATPase. Accurate spectroscopic data is therefore crucial for the unambiguous identification and characterization of this compound in synthesis, metabolism, and drug screening studies.
Mass Spectrometry (MS) Data
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Molecular Weight and Formula
The molecular formula of this compound is C₂₃H₃₄O₄, identical to that of digitoxigenin. The calculated monoisotopic mass is 374.2457 g/mol . High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Fragmentation Pattern
While a specific mass spectrum for this compound is not available in the reviewed literature, the fragmentation pattern is expected to be very similar to that of its 3β-epimer, digitoxigenin, due to their identical core structure. The primary fragmentation pathway for digitoxigenin involves sequential dehydration events.
Table 1: High-Resolution Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M+H]⁺ Ion of Digitoxigenin [1]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment |
| 375.2531 | 357.2426 | H₂O |
| 375.2531 | 339.2320 | 2 x H₂O |
This data is for digitoxigenin and serves as a reference for this compound.
The stereochemistry at C-3 is unlikely to introduce unique major fragmentation pathways under typical electron ionization (EI) or electrospray ionization (ESI) conditions. However, subtle differences in the relative abundances of fragment ions might be observable in a comparative analysis of the two epimers.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. The chemical shifts and coupling constants of ¹H and ¹³C nuclei are highly sensitive to the local electronic and steric environment, making NMR ideal for distinguishing between stereoisomers like this compound and digitoxigenin.
Note: Specific, tabulated ¹H and ¹³C NMR data for this compound could not be located in the surveyed literature. The synthesis and NMR characterization of derivatives of this compound have been reported, which strongly implies that the data for the parent compound exists but is not publicly accessible.[2][3]
For comparative purposes, the reported NMR data for digitoxigenin is presented below. The key differences in the NMR spectra of this compound would be expected in the signals for the protons and carbons at and near the C-3 position. Specifically, the chemical shift of H-3 in this compound is expected to be shifted downfield and exhibit different coupling constants compared to H-3 in digitoxigenin due to its axial orientation.
¹H NMR Spectral Data of Digitoxigenin (Reference)
Table 2: ¹H NMR Data for Digitoxigenin
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-H | ~4.1 | br s | |
| 18-H₃ | ~0.85 | s | |
| 19-H₃ | ~0.95 | s | |
| 21-H₂ | ~4.8 | m | |
| 22-H | ~5.8 | s |
This is representative data for digitoxigenin and not this compound. The chemical shift and multiplicity of the H-3 proton would be a key distinguishing feature for the 3-epi isomer.
¹³C NMR Spectral Data of Digitoxigenin (Reference)
Table 3: ¹³C NMR Data for Digitoxigenin
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~71 |
| C-14 | ~84 |
| C-18 | ~16 |
| C-19 | ~24 |
| C-20 | ~175 |
| C-21 | ~74 |
| C-22 | ~117 |
| C-23 | ~175 |
This is representative data for digitoxigenin and not this compound. The chemical shift of C-3 would be a key distinguishing feature for the 3-epi isomer.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, based on standard practices for the analysis of cardenolides, the following general methodologies can be applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry, particularly at the C-3 position.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., ESI or APCI) is recommended. For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) is necessary.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion of interest as the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a fragment ion spectrum. This provides structural information and allows for comparison with known compounds like digitoxigenin.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its development as a potential therapeutic agent or pharmacological tool. While a complete, published dataset remains elusive, this guide provides the necessary framework for its analysis based on the well-documented data of its epimer, digitoxigenin. The provided experimental protocols and workflow offer a clear path for researchers to obtain and interpret the necessary NMR and MS data. The key to unambiguous identification will lie in a detailed comparison of the ¹H and ¹³C NMR data, particularly around the C-3 position, with that of digitoxigenin. High-resolution mass spectrometry will serve to confirm its elemental composition and provide complementary structural information. Future research should aim to publish a complete and assigned spectroscopic dataset for this compound to facilitate further investigation into its promising biological properties.
References
- 1. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 3-aminodigoxigenin and 3-aminodigitoxigenin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-epi-Digitoxigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Digitoxigenin, a stereoisomer of the cardiac glycoside digitoxigenin, is an emerging molecule of interest in therapeutic research, particularly in oncology. Like other cardenolides, its primary molecular target is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and other anti-cancer effects. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While specific quantitative data for this compound is limited in the current literature, data from its parent compound, digitoxigenin, provides valuable insights into its potential therapeutic efficacy.
Primary Therapeutic Target: Na+/K+-ATPase
The most well-documented therapeutic target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function.[1] This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium.[2]
Quantitative Data on Na+/K+-ATPase Inhibition
| Compound | Target | Assay | Value | Reference |
| This compound | Na+/K+-ATPase | [3H]-ouabain displacement | -log IC50: 6.0 | [1] |
| Digitoxigenin | Na+/K+-ATPase | [3H]-ouabain displacement | -log IC50: 7.2 | [1] |
| Digitoxigenin | Na+/K+-ATPase (pig kidney) | Enzyme activity | IC50: 176 nM | [3] |
Downstream Signaling Pathways and Therapeutic Implications in Cancer
The inhibition of Na+/K+-ATPase by this compound triggers a series of downstream signaling events that are of significant therapeutic interest, particularly in the context of cancer.
Induction of Apoptosis
Increased intracellular calcium, a direct consequence of Na+/K+-ATPase inhibition, is a key trigger for the intrinsic pathway of apoptosis. This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins.
-
Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[4]
-
Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, leading to programmed cell death.[5]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest
Studies on related cardiac glycosides have demonstrated their ability to induce cell cycle arrest, often at the G2/M phase.[2] This effect is frequently associated with the downregulation of key cell cycle regulatory proteins.
-
Survivin: Inhibition of survivin expression is a potential mechanism by which cardiac glycosides induce G2/M phase arrest and apoptosis.[2]
Inhibition of Transcription Factors
This compound and its analogs can modulate the activity of transcription factors crucial for cancer cell proliferation and survival.
-
NFAT and c-MYC: Digitoxin has been shown to inhibit the expression of c-MYC, a potent oncogene, by targeting the nuclear factor of activated T-cells (NFAT) transcription factors.[5]
-
STAT3: Apigenin, another natural product, has been shown to induce apoptosis by inhibiting STAT3 signaling, a pathway that could also be a target for cardiac glycosides.
Figure 2. Modulation of transcription factors by this compound.
Cytotoxicity in Cancer Cell Lines
The downstream effects of Na+/K+-ATPase inhibition translate to potent cytotoxic activity against various cancer cell lines. The table below presents available cytotoxicity data for digitoxigenin, which can serve as a proxy for the potential of this compound.
| Compound | Cell Line | Cancer Type | Assay | IC50 | Reference |
| Digitoxigenin | Panel of 6 cell lines | Various | Alamar Blue | Mean: 645 nM | |
| Digitoxigenin | Human tumor cells | Various | Not specified | Less potent than digitoxin | [5] |
Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol is based on the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Ouabain (B1677812) (positive control)
-
Malachite Green reagent for Pi detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and ouabain in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound (or vehicle control), and 10 µL of diluted Na+/K+-ATPase enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Calculate Na+/K+-ATPase activity as the difference between total ATPase activity (no inhibitor) and ouabain-insensitive ATPase activity.
Figure 3. Workflow for the Na+/K+-ATPase activity assay.
MTT Cytotoxicity Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound. Include vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-survivin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound holds promise as a therapeutic agent, primarily through its inhibition of the Na+/K+-ATPase. This action initiates a cascade of signaling events that can lead to cancer cell death and inhibition of proliferation. While more research is needed to fully elucidate its therapeutic potential and to generate specific quantitative data, the information gathered from its parent compound, digitoxigenin, provides a strong foundation for future drug development efforts. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the mechanisms of action and efficacy of this compound.
References
The Emerging Role of 3-epi-Digitoxigenin in Cardiac Glycoside Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long and storied history in the treatment of heart failure. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular calcium, enhancing cardiac contractility.[2][3] Beyond their cardiotonic effects, recent research has unveiled the potent anti-cancer properties of these molecules, sparking a resurgence of interest in their therapeutic potential.[1][4] Digitoxigenin (B1670572), a prominent cardiac glycoside, has been the subject of extensive research. However, its stereoisomer, 3-epi-Digitoxigenin, is emerging as a molecule of significant interest, prompting a deeper investigation into its unique biological activities and potential therapeutic applications.
This technical guide provides an in-depth exploration of the role of this compound in cardiac glycoside research. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, biological activity, and the underlying signaling pathways.
Synthesis and Chemical Profile
The stereochemistry at the C3 position of the steroid nucleus is a critical determinant of the biological activity of cardiac glycosides. This compound differs from its parent compound, Digitoxigenin, in the orientation of the hydroxyl group at this C3 position. While detailed, step-by-step synthesis protocols for this compound are not extensively documented in publicly available literature, its formation has been observed through the biotransformation of Digitoxigenin.
Specifically, studies on shoot cultures of Digitalis lanata have shown the conversion of Digitoxigenin to digitoxigenin-3-one, which is then further converted to 3-epidigitoxigenin.[5] This suggests a two-step process involving an initial oxidation of the 3β-hydroxyl group to a ketone, followed by a stereoselective reduction to the 3α-hydroxyl group, yielding the epi-form. Chemical synthesis approaches for creating derivatives at the C3 position often involve the oxidation of the hydroxyl group to a ketone, followed by reductive amination to produce epimeric mixtures of amines, which can then be separated.[6] A similar strategy of oxidation followed by a stereoselective reduction could be a viable synthetic route to obtain this compound.
Biological Activity and Therapeutic Potential
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase. The orientation of the C3-hydroxyl group significantly influences the binding affinity and inhibitory potency of these compounds.
Na+/K+-ATPase Inhibition
Research has shown that the epimerization of the C3-hydroxyl group from the β- to the α-position, as in this compound, generally leads to a decrease in the inhibitory activity against Na+/K+-ATPase compared to the parent compound, Digitoxigenin. This underscores the critical role of the 3β-hydroxyl configuration for optimal interaction with the digitalis receptor on the enzyme.
A study on 2-hydroxy derivatives of both Digitoxigenin and this compound provided quantitative data on their binding affinity for Na+, K+-ATPase. The results, summarized in the table below, demonstrate that derivatives of this compound consistently show lower affinity (higher IC50 values) than the corresponding Digitoxigenin derivatives.[7] The introduction of additional hydrophilic groups, particularly in the alpha position, was found to be more detrimental to the binding affinity.[7]
| Compound | IC50 (µM) for [3H]-ouabain displacement |
| Digitoxigenin | 0.20 ± 0.01 |
| 3-epidigitoxigenin | 1.8 ± 0.1 |
| 2β,3β-dihydroxy-5β-card-20(22)-enolide (Derivative of Digitoxigenin) | 0.9 ± 0.1 |
| 2β,3α-dihydroxy-5β-card-20(22)-enolide (Derivative of 3-epidigitoxigenin) | 6.0 ± 0.5 |
| 2α,3α-dihydroxy-5β-card-20(22)-enolide (Derivative of 3-epidigitoxigenin) | 18.0 ± 2.0 |
Data extracted from G. F. G. et al., J. Med. Chem. 1998, 41, 23, 4677–4683.[7]
Inotropic Activity
The positive inotropic effect of cardiac glycosides is a direct consequence of Na+/K+-ATPase inhibition.[3] Given the reduced inhibitory potency of this compound on the Na+/K+-ATPase, it is expected to exhibit a weaker positive inotropic effect compared to Digitoxigenin. While direct comparative studies on the inotropic activity of this compound are limited, the structure-activity relationship strongly suggests that the 3β-hydroxy configuration is crucial for potent cardiotonic effects.[8][9]
Anticancer Potential
Signaling Pathways
The signaling cascades initiated by cardiac glycosides are complex and extend beyond simple ion transport inhibition. Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular Na+, which in turn reverses the action of the Na+/Ca2+ exchanger, causing an influx of Ca2+. This elevation in intracellular Ca2+ is the primary driver of the positive inotropic effect in cardiac myocytes.
In the context of cancer, the signaling is more intricate. The Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can trigger a cascade of downstream signaling events, often involving the Src kinase, a non-receptor tyrosine kinase. This can lead to the activation of various pathways, including the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth, proliferation, and survival. The specific signaling pathways activated by this compound have not been elucidated in detail, but a general model for cardiac glycoside signaling is presented below.
Caption: General signaling pathway of cardiac glycosides.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. However, based on the available literature for Digitoxigenin and its derivatives, the following general methodologies can be adapted.
Synthesis of this compound (Conceptual Workflow)
A plausible laboratory synthesis would involve a two-step process starting from Digitoxigenin.
Caption: Conceptual workflow for the synthesis of this compound.
1. Oxidation of Digitoxigenin:
-
Reagents: Pyridinium chlorochromate (PCC) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine).
-
Procedure: Digitoxigenin is dissolved in a suitable solvent (e.g., dichloromethane). The oxidizing agent is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The crude product, digitoxigenin-3-one, is then purified by column chromatography.
2. Stereoselective Reduction of Digitoxigenin-3-one:
-
Reagents: A bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) is often used to achieve stereoselective reduction to the axial alcohol (3α-OH).
-
Procedure: The purified digitoxigenin-3-one is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The reducing agent is added dropwise, and the reaction is stirred for a specified time. The reaction is then quenched, and the product, this compound, is extracted and purified by chromatography.
Na+/K+-ATPase Inhibition Assay ([3H]-ouabain binding)
This assay measures the ability of a compound to displace a radiolabeled cardiac glycoside, ouabain, from its binding site on the Na+/K+-ATPase.
1. Enzyme Preparation: Purified Na+/K+-ATPase from a source such as pig kidney is used. 2. Incubation: The enzyme is incubated in a buffer solution containing MgCl2, Tris-HCl, and [3H]-ouabain. 3. Competition: Various concentrations of the test compound (e.g., this compound) are added to compete with [3H]-ouabain for binding to the enzyme. 4. Separation: The bound and free [3H]-ouabain are separated by rapid filtration through glass fiber filters. 5. Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. 6. Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-ouabain binding (IC50) is determined by non-linear regression analysis.
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, member of the cardiac glycoside family. The available data indicates that the 3α-hydroxy configuration significantly reduces its inhibitory activity on the Na+/K+-ATPase compared to the 3β-epimer, Digitoxigenin. This likely translates to a lower cardiotonic and potentially lower cytotoxic potency.
However, the field of cardiac glycoside research is continually evolving. The nuanced structure-activity relationships and the diverse signaling pathways affected by these molecules suggest that this compound may possess a unique pharmacological profile. Future research should focus on:
-
Development of efficient and scalable synthetic routes for this compound to facilitate further biological evaluation.
-
Comprehensive screening of its cytotoxic activity against a broad panel of cancer cell lines to identify any selective anticancer effects.
-
In-depth investigation of its impact on cellular signaling pathways to determine if its effects diverge from those of classic cardiac glycosides.
-
Comparative studies with Digitoxigenin to precisely delineate the functional consequences of C3 epimerization.
A deeper understanding of this compound will not only contribute to the fundamental knowledge of cardiac glycoside biology but may also open new avenues for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic activity of digitoxigenin glucoside and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniba.it [uniba.it]
- 4. The inotropic activity of digitalis genins is dependent upon C(17) side-group carbonyl oxygen position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of digitoxigenin, digoxigenin, and various cardiac glycosides on cardenolide accumulation in shoot cultures of Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 3-aminodigoxigenin and 3-aminodigitoxigenin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis and biological activity of some 3-amino compounds related to digoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of some cardiotonic compounds related to gitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 3-epi-Digitoxigenin, an epimer of the cardiac glycoside digitoxigenin. Given the limited availability of specific validated methods for this particular epimer, this document presents adapted protocols based on established methods for closely related cardiac glycosides such as digitoxigenin, digoxin (B3395198), and digitoxin. These protocols are intended to serve as a starting point for method development and will require validation for specific applications.
Introduction
This compound is a stereoisomer of digitoxigenin, the aglycone of the cardiac glycoside digitoxin. The stereochemistry at the C3 position of the steroid nucleus can significantly influence the biological activity and pharmacokinetic properties of cardiac glycosides. Therefore, the ability to selectively quantify this compound is crucial for researchers in drug discovery, development, and for quality control in pharmaceutical manufacturing to ensure the isomeric purity of drug substances. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for this compound quantification will depend on the required sensitivity, selectivity, and the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high. It is particularly useful for determining the purity of this compound and separating it from other related impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, where high sensitivity and specificity are required. LC-MS/MS is capable of detecting and quantifying very low concentrations of the analyte. Immunoassays are also used for cardiac glycosides but may lack the specificity to distinguish between epimers.[1]
Quantitative Data Summary for Related Cardiac Glycosides
The following table summarizes typical performance characteristics of analytical methods for cardiac glycosides closely related to this compound. These values can be used as a benchmark for the development and validation of a method for this compound.
| Analyte | Method | Matrix | Linearity Range | LOQ | LOD | Reference |
| Digoxin | HPLC-UV | Dissolution Media | - | 0.050 µg/mL | 0.015 µg/mL | [2] |
| Digoxin | LC-MS/MS | Rat Plasma | 0.1-100 ng/mL | 0.1 ng/mL | - | [3] |
| Digoxin | LC-MS | Human Plasma | 0.05-1.5 ng/mL | - | - | |
| Digitoxin | LC-MS/MS | Plasma | - | - | ~0.01 ng/mL | |
| Digoxin | HPTLC | Drug Substance | 320-480 ng/band | 64 ng/band | 8 ng/band | |
| Digoxigenin (B1670575) | HPLC | Plasma | 0.5-4 ng/mL (for Digoxin) | 0.5 ng/mL (for Digoxin) | - |
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is adapted for the analysis of this compound in bulk material or pharmaceutical formulations.
Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC-UV Instrumental Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is recommended to ensure good separation of epimers and related impurities. A starting point could be a gradient from 70:30 (v/v) water:acetonitrile to 30:70 (v/v) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 220 nm.
-
Injection Volume: 10 µL.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
References
- 1. Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance thin-layer chromatographic determination of digoxin and related compounds, digoxigenin bisdigitoxoside and gitoxin, in digoxin drug substance and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of digoxin at therapeutic concentrations using high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-epi-Digitoxigenin using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a representative protocol for the quantitative analysis of 3-epi-Digitoxigenin using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While a specific validated method for this compound is not widely published, this protocol is adapted from established methods for the analysis of structurally similar cardiac glycosides, such as digitoxigenin (B1670572) and digoxin (B3395198).[1][2][3][4] The method described herein utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, and UV detection at approximately 220 nm.[1][2][3][4] This document is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development for the separation and quantification of this compound.
Introduction
Digitoxigenin and its epimers, including this compound, are cardiac glycosides of significant interest in pharmaceutical research due to their potential therapeutic applications. Accurate and reliable quantification of these compounds is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust, and cost-effective analytical technique for the analysis of cardiac glycosides.[1][2][5] This method offers high sensitivity and selectivity for the separation of complex mixtures.[1] This application note details a general HPLC-UV method suitable for the analysis of this compound.
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using a standard HPLC-UV system.
1. Materials and Reagents
-
This compound standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]
3. Chromatographic Conditions
A summary of the recommended HPLC-UV conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 28:72 v/v)[1][2][4] |
| Flow Rate | 1.1 mL/min[1][2] |
| Injection Volume | 100 µL[1][2] |
| Column Temperature | 20 °C[1][2] |
| UV Detection Wavelength | 220 nm[1][2][3][4] |
| Run Time | Approximately 10-15 minutes |
4. Standard Solution Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from approximately 0.05 µg/mL to 12.5 µg/mL.[1][2]
5. Sample Preparation
-
Dissolve the sample containing this compound in methanol.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the peak area of this compound for each injection.
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of digoxin, a closely related cardiac glycoside, using a similar HPLC-UV method. These values should be determined specifically for this compound during method validation.
| Parameter | Reported Value (for Digoxin) | Reference |
| Linearity Range | 0.05 - 12.5 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.010 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.030 µg/mL | [1][2] |
| Recovery | 78.7% - 85.9% | [1][2] |
| Relative Standard Deviation (RSD) | < 6.3% | [1][2] |
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for method development and validation.
Caption: Logical flow from method development to application.
Conclusion
This application note provides a comprehensive, albeit general, protocol for the analysis of this compound by HPLC-UV. The provided method, based on the analysis of structurally similar cardiac glycosides, offers a solid starting point for method development and validation. Researchers should perform in-house validation to ensure the method is suitable for their specific application and instrumentation. The use of a C18 reversed-phase column with an acetonitrile/water mobile phase and UV detection at 220 nm is a reliable approach for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
LC-MS/MS protocol for detecting 3-epi-Digitoxigenin in biological samples
An LC-MS/MS protocol for the sensitive and specific detection of 3-epi-Digitoxigenin in biological samples is crucial for researchers in drug development and toxicology. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.
Application Note
Introduction
Digitoxigenin is a cardiac glycoside, and its epimer, this compound, is a related compound of significant interest in pharmacology and toxicology. Accurate quantification of these compounds in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic, pharmacodynamic, and toxicity studies. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This protocol details a method for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by separation using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Digitoxigenin analytical standard (for chromatographic resolution confirmation)
-
Stable isotope-labeled internal standard (e.g., Digitoxigenin-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma/serum (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
96-well plates (if using automated sample preparation)
2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up biological samples before LC-MS analysis.[[“]][2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of the biological sample (e.g., plasma) with 10 µL of the internal standard solution. Add 200 µL of water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. Liquid Chromatography (LC)
Chromatographic separation is critical to resolve this compound from its isomers.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended to achieve separation of the epimers.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 375.25 | 357.24 | Optimize |
| 375.25 | 339.23 | Optimize | |
| Internal Standard (e.g., Digitoxigenin-d3) | 378.27 | 360.26 | Optimize |
Collision energy should be optimized for the specific instrument being used to maximize signal intensity.
Data Presentation
The following table summarizes typical quantitative performance parameters for the analysis of related cardiac glycosides, which can be used as a benchmark for the this compound method.
| Parameter | Digitoxin | Digoxin | Reference |
| Linearity Range | 2 - 50 ng/g | 0.2 - 50 ng/g | [2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/g | 0.2 ng/g | [2] |
| Precision (%RSD) | < 15% | < 15% | |
| Accuracy (%Bias) | ± 15% | ± 15% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxigenin | C23H34O4 | CID 4369270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 3-epi-Digitoxigenin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin is a cardenolide, a class of naturally derived compounds known for their effects on cardiac muscle.[1] Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase ion pump.[2][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to a rise in intracellular calcium concentration.[2][4] This cascade of events can induce a range of cellular responses, from altered contractility in cardiac cells to apoptosis in cancer cells.[1][5] The stereochemistry at the C3 position, where the sugar moiety is typically attached in cardiac glycosides, is a critical determinant of biological activity.[6] As an epimer of digitoxigenin (B1670572), this compound's unique spatial arrangement warrants specific investigation to characterize its cellular effects and therapeutic potential.
These application notes provide detailed protocols for cell-based assays to determine the cytotoxic activity of this compound and to confirm its inhibitory effect on the Na+/K+-ATPase pump.
Principle of the Assays
The primary assay described is a cell viability assay to determine the cytotoxic effects of this compound. This is followed by a more mechanistic assay to measure the activity of Na+/K+-ATPase. The cytotoxicity assay utilizes a colorimetric method to quantify the number of viable cells after treatment with the compound. The Na+/K+-ATPase activity assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of ATP by the enzyme, providing a direct measure of its inhibition.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line.
Materials
-
Human cancer cell line (e.g., HeLa, A549, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
96-well plates
-
CO2 incubator
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.2 ± 0.1 | 100 |
| 0.01 | 1.1 ± 0.09 | 91.7 |
| 0.1 | 0.9 ± 0.08 | 75.0 |
| 1 | 0.6 ± 0.05 | 50.0 |
| 10 | 0.2 ± 0.03 | 16.7 |
| 100 | 0.05 ± 0.01 | 4.2 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Protocol 2: Na+/K+-ATPase Activity Assay
This protocol measures the inhibition of Na+/K+-ATPase activity by this compound in isolated cell membranes.
Materials
-
Cell line expressing sufficient levels of Na+/K+-ATPase (e.g., kidney-derived cells like HEK293 or cardiac myocytes)
-
Homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2)
-
Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
-
ATP solution
-
Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor)
-
Malachite green reagent for phosphate detection
-
This compound
-
Protein assay kit (e.g., Bradford or BCA)
-
Dounce homogenizer
-
Centrifuge
Experimental Protocol
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
ATPase Assay:
-
In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Total ATPase activity: Assay buffer + membrane preparation + ATP.
-
Ouabain-insensitive ATPase activity: Assay buffer + membrane preparation + ouabain (to inhibit Na+/K+-ATPase) + ATP.
-
This compound treated: Assay buffer + membrane preparation + various concentrations of this compound + ATP.
-
-
Pre-incubate the membrane preparation with the inhibitors (ouabain or this compound) for 10-15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength specified by the malachite green reagent manufacturer (typically around 620-650 nm).
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).
-
Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation
| Compound | Concentration (µM) | Na+/K+-ATPase Activity (nmol Pi/mg/min) (Mean ± SD) | % Inhibition |
| Vehicle Control | 0 | 50 ± 4 | 0 |
| This compound | 0.01 | 45 ± 3 | 10 |
| This compound | 0.1 | 35 ± 2.5 | 30 |
| This compound | 1 | 25 ± 2 | 50 |
| This compound | 10 | 10 ± 1 | 80 |
| This compound | 100 | 2 ± 0.5 | 96 |
| Ouabain (Positive Control) | 10 | 1.5 ± 0.4 | 97 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell-based assays.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Na+/K+-ATPase inhibition signaling pathway.
References
- 1. C5′-Alkyl Substitution Effects on Digitoxigenin α-l-Glycoside Cancer Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and biological activity of some 3-amino compounds related to digoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Na+/K+-ATPase Inhibition Assays Using 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), also known as the sodium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.[1] Due to its critical physiological role, the Na+/K+-ATPase is a key pharmacological target.
Cardiac glycosides, a class of naturally derived compounds, are potent and specific inhibitors of the Na+/K+-ATPase.[2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in increased cardiac contractility.[3] This mechanism underlies their long-standing use in the treatment of heart failure.[3] Beyond its role in cardiac function, the Na+/K+-ATPase is also implicated in other physiological and pathological processes, including cancer, making it an attractive target for drug development.[4]
3-epi-Digitoxigenin is a stereoisomer of digitoxigenin (B1670572), the aglycone of the cardiac glycoside digitoxin. While specific inhibitory concentration (IC50) values for this compound are not widely reported in publicly available literature, studies on its derivatives suggest it possesses inhibitory activity against Na+/K+-ATPase. Research indicates that derivatives of 3-epidigitoxigenin exhibit binding affinity to the digitalis receptor on the Na+/K+-ATPase, although these affinities may be lower than that of the parent compound, digitoxigenin.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in Na+/K+-ATPase inhibition assays.
Principle of the Na+/K+-ATPase Inhibition Assay
The most common method for determining Na+/K+-ATPase activity is by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The Na+/K+-ATPase-specific activity is then determined by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain (B1677812) or the compound of interest (e.g., this compound), from the total ATPase activity.
Data Presentation
| Compound | Na+/K+-ATPase Isoform | IC50 (nM) | Source Organism/Tissue |
| Digitoxin | Not specified | 167 | Not specified |
| Digitoxigenin | Not specified | 176 | Not specified |
| Digoxin | Not specified | 147 | Not specified |
| Digoxigenin | Not specified | 194 | Not specified |
| Ouabain | Not specified | 89 | Not specified |
| Digitoxigenin-α-L-rhamnopyranoside | Not specified | 12 ± 1 | Purified Na+/K+-ATPase |
| Digitoxigenin-α-L-amicetopyranoside | Not specified | 41 ± 3 | Purified Na+/K+-ATPase |
Note: IC50 values can vary depending on the isoform of the Na+/K+-ATPase, the source of the enzyme, and the specific assay conditions.
Experimental Protocols
Preparation of Na+/K+-ATPase Enzyme Source
A crude membrane preparation from tissues rich in Na+/K+-ATPase, such as kidney or brain, can be used. Alternatively, commercially available purified Na+/K+-ATPase from porcine or other sources can be utilized.
Protocol for Crude Membrane Preparation from Rat Kidney:
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the kidneys with ice-cold saline to remove blood.
-
Excise the kidneys and place them in ice-cold homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2).
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Na+/K+-ATPase Activity Assay (Phosphate-Based)
This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Na+/K+-ATPase enzyme preparation
-
This compound stock solution (in DMSO)
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA, pH 7.2)
-
ATP solution (5 mM in water)
-
Ouabain solution (1 mM in water, for control)
-
Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare control wells with assay buffer only (for total activity) and wells with ouabain (for non-specific ATPase activity).
-
Add 20 µL of the diluted this compound, ouabain, or buffer to the respective wells of a 96-well plate.
-
Add 20 µL of the Na+/K+-ATPase enzyme preparation to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution, which is typically part of the phosphate detection kit (often an acidic solution).
-
Add the colorimetric reagent according to the manufacturer's instructions and allow the color to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Determine the Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain from the total activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound not only affects ion transport but also activates complex intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, initiating pathways that influence cell growth, proliferation, and apoptosis.
References
- 1. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin is a cardiac glycoside, a class of naturally derived compounds known for their effects on cardiac contractility. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in positive inotropic effects on the heart.[1] Beyond their cardiotonic properties, cardiac glycosides, including derivatives of digitoxigenin (B1670572), have demonstrated potential as anticancer agents.[2][3] This has spurred interest in their in vivo evaluation for various therapeutic applications.
These application notes provide a detailed framework for conducting preclinical in vivo studies of this compound in animal models. The protocols outlined below are based on established methodologies for related cardiac glycosides and are intended to serve as a starting point for study design. Optimization of dosages, administration routes, and experimental timelines will be necessary for this specific compound.
Data Presentation
Table 1: Proposed Dose-Ranging Study for this compound in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Observation Period |
| 1 | Vehicle Control | - | Intraperitoneal (IP) | 5 | 14 days |
| 2 | This compound | 0.5 | Intraperitoneal (IP) | 5 | 14 days |
| 3 | This compound | 1.0 | Intraperitoneal (IP) | 5 | 14 days |
| 4 | This compound | 2.5 | Intraperitoneal (IP) | 5 | 14 days |
| 5 | This compound | 5.0 | Intraperitoneal (IP) | 5 | 14 days |
Note: The proposed doses are hypothetical and should be determined based on preliminary in vitro cytotoxicity data and dose-ranging studies. Rodent models are known to be more resistant to the toxic effects of cardiac glycosides compared to other species.[1]
Table 2: Sample Pharmacokinetic Parameters for a Related Cardiac Glycoside (Digoxin) in Mice
| Parameter | Value | Unit |
| Half-life (t½) | ~1.5 - 2.5 | hours |
| Volume of Distribution (Vd) | ~5 - 7 | L/kg |
| Clearance (CL) | ~2 - 3 | L/hr/kg |
| Bioavailability (Oral) | 20 - 40 | % |
Note: This data is for Digoxin and serves as an example. Pharmacokinetic studies for this compound are essential to determine its specific profile.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity Study
Objective: To determine the maximum tolerated dose and acute toxicity profile of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
6-8 week old BALB/c mice (or other appropriate strain)
-
Syringes and needles for administration
-
Animal balance
-
Calipers
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Dose Administration: Administer single doses of this compound via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) to different groups of mice as outlined in a dose-ranging design (refer to Table 1 for an example). A control group should receive the vehicle only.
-
Observation: Monitor animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.
-
Data Collection: Record body weight, food and water intake, and any observed adverse effects.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss, severe clinical signs) or mortality.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine major organs for any abnormalities.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)[4]
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel (or similar basement membrane matrix)
-
This compound and vehicle
-
Calipers and animal balance
Methodology:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (at a predetermined safe and potentially effective dose based on MTD studies) or vehicle to the respective groups.
-
The administration schedule will depend on the pharmacokinetic profile of the compound (e.g., daily, every other day).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Observe for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
-
Protocol 3: Assessment of Cardiotoxicity
Objective: To evaluate the potential cardiotoxic effects of this compound.
Materials:
-
This compound and vehicle
-
Healthy, adult rodents (rats or mice are commonly used, though guinea pigs are more sensitive to cardiac glycoside toxicity)[5]
-
Electrocardiogram (ECG) equipment for small animals
-
Blood collection supplies
-
Histopathology supplies
Methodology:
-
Dose Administration: Administer this compound or vehicle to different groups of animals at various dose levels (sub-therapeutic, therapeutic, and supra-therapeutic).
-
ECG Monitoring:
-
Record baseline ECGs before treatment.
-
Perform ECG recordings at various time points after administration to monitor for changes in heart rate, rhythm, and intervals (e.g., PR, QRS, QT).
-
-
Biomarker Analysis:
-
Collect blood samples at the end of the study.
-
Measure serum levels of cardiac biomarkers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
-
Histopathology:
-
Euthanize the animals and perform a gross examination of the hearts.
-
Fix the hearts in formalin, process for histology, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, inflammation, and fibrosis.
-
Mandatory Visualizations
References
- 1. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 2. Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside toxicity in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 3-epi-Digitoxigenin from Digitalis Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of 3-epi-Digitoxigenin, a cardenolide of significant interest in pharmacological research. As direct isolation of this compound from Digitalis species is not a commonly reported procedure due to its low natural abundance, this protocol outlines a robust two-stage process: initial extraction of its precursor, Digitoxigenin (B1670572), from Digitalis lanata or Digitalis purpurea, followed by a stereoselective chemical conversion to this compound.
Data Presentation
The following table summarizes the expected yields and purity at various stages of the isolation and synthesis process. These values are compiled from typical yields for similar cardiac glycoside extractions and stereoselective reactions.
| Stage | Parameter | Value | Species | Reference Method |
| Extraction | ||||
| Initial Plant Material (Dried Leaves) | 100 g | Digitalis lanata | Soxhlet Extraction with Methanol (B129727) | |
| Crude Methanolic Extract | 15 - 20 g | Digitalis lanata | Evaporation of Solvent | |
| Digitoxigenin-rich Fraction (after hydrolysis) | 0.5 - 1.0 g | Digitalis lanata | Acid Hydrolysis & Liquid-Liquid Extraction | |
| Purity of Digitoxigenin | ~80-90% | Digitalis lanata | HPLC Analysis | |
| Epimerization | ||||
| Starting Digitoxigenin | 1.0 g | - | Mitsunobu Reaction | |
| Crude this compound Mixture | 0.8 - 0.9 g | - | Post-reaction Workup | |
| Purification | ||||
| Purified this compound | 0.6 - 0.7 g | - | Column Chromatography | |
| Final Purity | >98% | - | HPLC & NMR Analysis |
Experimental Protocols
This section details the methodologies for the extraction of Digitoxigenin, its chemical conversion to this compound, and the final purification.
Part 1: Extraction and Hydrolysis of Digitoxigenin from Digitalis lanata
This protocol is adapted from general methods for the extraction of cardiac glycosides from Digitalis species.[1][2][3]
1.1. Materials and Reagents:
-
Dried and powdered leaves of Digitalis lanata
-
Methanol (ACS grade)
-
Chloroform (B151607) (ACS grade)
-
Hydrochloric acid (HCl), 2N
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
1.2. Extraction Procedure:
-
Weigh 100 g of dried, powdered Digitalis lanata leaves and place them in a cellulose (B213188) thimble.
-
Assemble the Soxhlet apparatus and extract the plant material with 500 mL of methanol for 8-12 hours.
-
After extraction, concentrate the methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract contains a mixture of cardiac glycosides.
1.3. Acid Hydrolysis to Obtain Digitoxigenin:
-
Dissolve the crude extract in 200 mL of 50% aqueous methanol.
-
Add 50 mL of 2N HCl to the solution.
-
Heat the mixture at 60-70°C for 2 hours to hydrolyze the glycosidic bonds, liberating the aglycone, Digitoxigenin.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous solution three times with 100 mL portions of chloroform in a separatory funnel.
-
Combine the chloroform extracts and wash with 50 mL of distilled water.
-
Dry the chloroform layer over anhydrous sodium sulfate and filter.
-
Evaporate the chloroform under reduced pressure to obtain the Digitoxigenin-rich fraction.
Part 2: Synthesis of this compound via Mitsunobu Reaction
This part of the protocol describes the stereochemical inversion of the 3β-hydroxyl group of Digitoxigenin to the 3α-position to yield this compound. The Mitsunobu reaction is a reliable method for achieving this inversion.[4][5][6][7][8]
2.1. Materials and Reagents:
-
Digitoxigenin-rich fraction from Part 1
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
2.2. Epimerization Procedure:
-
Dissolve 1.0 g of the Digitoxigenin-rich fraction in 50 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.5 equivalents of triphenylphosphine and 1.5 equivalents of p-nitrobenzoic acid to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.5 equivalents of DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude p-nitrobenzoate ester of this compound.
2.3. Hydrolysis to this compound:
-
Dissolve the crude ester in a mixture of methanol (50 mL) and water (10 mL).
-
Add 2.0 equivalents of potassium carbonate.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.
Part 3: Purification of this compound
3.1. Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
3.2. Characterization:
-
Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The spectroscopic data should be compared with literature values for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Mitsunobu Reaction Pathway for Epimerization
Caption: Key steps in the Mitsunobu epimerization of Digitoxigenin.
References
- 1. Synthesis of digitoxigenin by remote functionalization | Semantic Scholar [semanticscholar.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Note: Derivatization of 3-epi-Digitoxigenin for Improved Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-epi-Digitoxigenin is a cardenolide and an epimer of digitoxigenin (B1670572), a pharmacologically significant compound. Accurate and sensitive detection of this compound is crucial in various research and development settings, including pharmacokinetic studies, metabolic profiling, and quality control of related pharmaceutical products. Due to its inherent physicochemical properties, direct detection of this compound can be challenging, often lacking the required sensitivity and selectivity. Chemical derivatization offers a robust strategy to enhance its detectability by introducing moieties that are amenable to highly sensitive analytical techniques such as fluorescence and mass spectrometry. This application note provides detailed protocols for the derivatization of this compound and its subsequent analysis.
Methods for Derivatization and Detection
Several methods can be employed for the derivatization and enhanced detection of this compound. The choice of method depends on the required sensitivity, selectivity, and the available analytical instrumentation.
Post-Column Derivatization with Kedde Reagent for HPLC-UV/Vis Detection
This method is suitable for the selective detection of cardenolides. The derivatization occurs after the chromatographic separation, and the colored product is detected by a UV/Vis detector.
Pre-Column Fluorescent Derivatization for HPLC-FLD Detection
By introducing a fluorescent tag to the this compound molecule prior to HPLC analysis, the sensitivity of detection can be significantly improved. This is particularly useful for quantifying low concentrations of the analyte.
Reductive Amination for Labeling and Immunoassay Development
This two-step process introduces a primary amine group, which can then be conjugated to various labels, including fluorophores, enzymes, or biotin. This is a key step in developing haptens for immunoassay development.
High-Sensitivity Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that often does not require derivatization. However, in some cases, derivatization can improve ionization efficiency and fragmentation patterns, leading to even lower detection limits.
Quantitative Data Summary
The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for the analysis of cardiac glycosides using various derivatization and detection methods. Data for this compound is limited; therefore, data from closely related compounds like digitoxigenin and digoxin (B3395198) are included for comparison.
| Analytical Method | Derivatization Method | Analyte | LOD | LOQ | Reference |
| HPLC-UV/Vis | Post-column with Kedde Reagent | Digitoxigenin | 2.5 nmol (on-column) | - | [1] |
| HPLC-FLD | Pre-column with 9-anthroyl nitrile | Corticosteroids | 3.0 ng/mL | - | [2] |
| HPLC-FLD | Pre-column with dansyl chloride | Estradiol & metabolites | - | 10 ng/mL | |
| LC-MS/MS | None | Digoxin | 0.01 ng/mL | 0.1 ng/mL | [3] |
| LC-MS/MS | None | Digitoxin | - | 2 ng/g (blood) | [4] |
| LC-MS/MS | None | Digoxin | - | 0.08 ng/mL | [5] |
Experimental Protocols
Protocol 1: Post-Column Derivatization with Kedde Reagent for HPLC-UV/Vis Detection
This protocol is adapted from a method for the selective detection of cardenolides[1].
A. Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
3,5-Dinitrobenzoic acid
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a post-column reaction module
-
UV/Vis detector
B. Reagent Preparation:
-
Kedde Reagent Solution C: 1.3% (w/v) 3,5-dinitrobenzoic acid in methanol.
-
Kedde Reagent Solution D: 2 N Potassium hydroxide in water.
C. HPLC and Post-Column Reaction Conditions:
-
HPLC Column: TSK-gel ODS 120T (4.6 mm i.d. x 250 mm) or equivalent C18 column.
-
Mobile Phase A: Methanol
-
Mobile Phase B: Water
-
Gradient: 50% A to 60% A over 30 min, then to 100% A over 20 min.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Post-Column Reaction:
-
Pump Kedde Reagent Solution C at 0.5 mL/min.
-
Pump Kedde Reagent Solution D at 0.5 mL/min.
-
Mix the eluate from the column with the two reagent solutions.
-
Pass the mixture through a reaction coil (e.g., 5 m x 0.33 mm i.d.).
-
-
Detection: UV/Vis detector at 540 nm.
References
Unveiling the Cytotoxic Potential of 3-epi-Digitoxigenin: An Experimental Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the cytotoxic effects of 3-epi-Digitoxigenin, a cardiac glycoside with potential as an anticancer agent. The protocols outlined herein are designed to be a comprehensive guide for researchers, offering step-by-step instructions for key assays and data interpretation.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of cardiac conditions. Emerging evidence, however, highlights their potent cytotoxic activities against various cancer cell lines, sparking interest in their therapeutic potential beyond cardiology.[1][2] this compound, an epimer of digitoxigenin, is a promising candidate for investigation. This document details a strategic experimental design to thoroughly characterize its cytotoxic profile, including its effects on cell viability, apoptosis, and cell cycle progression. The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events culminating in programmed cell death (apoptosis).[3][4]
Experimental Design and Workflow
The following experimental workflow provides a systematic approach to evaluating the cytotoxicity of this compound.
Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 24h | IC50 (nM) after 48h | IC50 (nM) after 72h |
| MCF-7 | Breast Adenocarcinoma | |||
| HeLa | Cervical Carcinoma | |||
| A549 | Non-small Cell Lung Cancer | |||
| Positive Control (e.g., Digitoxin) |
Table 2: Apoptosis Induction by this compound (IC50 Concentration)
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Control | |||
| This compound | ||||
| HeLa | Control | |||
| This compound | ||||
| A549 | Control | |||
| This compound |
Table 3: Cell Cycle Distribution Following this compound Treatment (IC50 Concentration)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | |||
| This compound | ||||
| HeLa | Control | |||
| This compound | ||||
| A549 | Control | |||
| This compound |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).[3][5]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with the IC50 concentration of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.[7]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells treated with the IC50 concentration of this compound.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
This protocol detects changes in the expression of key proteins involved in the apoptotic pathway.[8][9]
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Signaling Pathway Visualization
The cytotoxic effects of cardiac glycosides are often initiated by the inhibition of the Na+/K+-ATPase pump, which triggers a downstream signaling cascade leading to apoptosis.
Caption: A proposed signaling cascade for this compound-induced apoptosis.
References
- 1. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic and non-cytotoxic cardiac glycosides isolated from the combined flowers, leaves, and twigs of Streblus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Utilizing 3-epi-Digitoxigenin as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin is a critical reference standard for the accurate identification and quantification of digitoxigenin (B1670572) and its related impurities in pharmaceutical analysis. As an epimer of digitoxigenin, its separation and detection are vital for ensuring the purity and safety of cardiac glycoside-based drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development in chromatography.[1]
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₄O₅ | [2] |
| Molecular Weight | 390.5 g/mol | [2] |
| Melting Point | 222 °C (for Digoxigenin) | [2] |
| Solubility | Very soluble in ethanol (B145695) and methanol; slightly soluble in chloroform. | [2] |
| LogP | 1.10 (for Digoxigenin) | [2] |
| Appearance | White or pale buff microcrystalline powder. | [3] |
Chromatographic Separation of Digitoxigenin and this compound
The separation of epimers such as digitoxigenin and this compound can be effectively achieved using reversed-phase HPLC. The subtle differences in their three-dimensional structures lead to different interactions with the stationary phase, allowing for their resolution.
A suitable HPLC method for the separation of digitoxigenin and this compound has been developed, demonstrating baseline separation of the two epimers.[4] The chromatogram below illustrates the separation of a mixture containing digitoxigenin (Peak 1) and this compound (Peak 2), among other related compounds.
Experimental Workflow for Quality Control
The following diagram outlines the general workflow for using this compound as a reference standard in the quality control of a drug substance.
Caption: Workflow for impurity quantification using this compound.
Application Protocol: Quantification of this compound in a Drug Substance by HPLC-UV
This protocol details a method for the quantification of this compound as an impurity in a digitoxigenin-containing drug substance.
Materials and Reagents
-
This compound Reference Standard
-
Digitoxigenin Drug Substance (Sample)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with UV detector
-
Analytical balance
Preparation of Standard Solutions
Stock Standard Solution of this compound (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to establish a calibration curve.
Preparation of Sample Solution
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Digitoxigenin Drug Substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
HPLC Conditions
| Parameter | Condition |
| Column | TSK-gel ODS 120T (4.6 mm i.d. x 250 mm) or equivalent C18 column |
| Mobile Phase | Gradient elution with Methanol and Water |
| Gradient Program | 0-30 min: 50% to 60% Methanol30-50 min: 60% to 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
System Suitability
Before sample analysis, inject a working standard solution (e.g., 1 µg/mL) multiple times (n=5). The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject each of the working standard solutions to generate a calibration curve.
-
Inject the sample solution in duplicate.
Data Analysis and Calculations
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification: Create a linear regression calibration curve of peak area versus concentration for the working standard solutions. Determine the concentration of this compound in the sample solution using the calibration curve.
Calculate the percentage of this compound impurity in the drug substance using the following formula:
% Impurity = (Concentration of impurity in sample (µg/mL) / Concentration of drug substance in sample (µg/mL)) * 100
Method Validation Summary (Illustrative Data)
The following table summarizes typical validation parameters for a method of this nature.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | Baseline separation from digitoxigenin and other known impurities. |
Signaling Pathway Context (Illustrative)
While this compound is primarily used as a reference standard for chemical analysis, it's important to understand the biological context of the parent compound, digitoxigenin. Digitoxigenin exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. The diagram below illustrates this mechanism.
Caption: Mechanism of action of digitoxigenin.
Conclusion
This compound is an indispensable tool for the quality control of digitoxigenin-based pharmaceuticals. The protocols and data presented here provide a comprehensive guide for its effective use as a reference standard in chromatographic analysis, ensuring the development of robust and reliable analytical methods.
References
Application Notes and Protocols for Radiolabeling 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of 3-epi-Digitoxigenin, a cardenolide of interest in various research fields. Due to the limited availability of direct radiolabeling protocols for this specific epimer, this guide presents methods based on established techniques for the closely related compound, digitoxigenin (B1670572), and general strategies for steroid radiolabeling. The protocols provided cover labeling with Technetium-99m ([¹¹¹In]Indium), Tritium (B154650) ([³H]), Carbon-14 ([¹⁴C]), and radioiodine.
Introduction to Radiolabeling this compound
This compound is the C3 epimer of digitoxigenin, the aglycone of the cardiac glycoside digitoxin. Radiolabeled versions of this molecule are valuable tools for in vitro and in vivo studies, including receptor binding assays, pharmacokinetic and pharmacodynamic (PK/PD) studies, and molecular imaging. The choice of radionuclide will depend on the specific application, with gamma emitters like Technetium-99m being suitable for SPECT imaging, positron emitters for PET imaging, and beta emitters like Tritium and Carbon-14 for in vitro assays and metabolic studies.
Radiolabeling Strategies
Several strategies can be employed to radiolabel this compound. These can be broadly categorized as:
-
Indirect Labeling with Metallic Radionuclides: This involves the use of a bifunctional chelating agent (BFCA) to stably incorporate a metallic radionuclide, such as Technetium-99m.
-
Direct Labeling with Hydrogen Isotopes: Tritium labeling can often be achieved through catalytic exchange reactions.
-
Synthetic Labeling with Carbon-14: Incorporation of Carbon-14 typically requires a multi-step chemical synthesis from a labeled precursor.
-
Indirect Labeling with Radioiodine: This method necessitates the introduction of a functional group, such as a phenolic moiety, to facilitate electrophilic radioiodination.
Section 1: Labeling with Technetium-99m via a Bifunctional Chelator
This protocol describes a method for labeling this compound with Technetium-99m ([⁹⁹ᵐTc]Tc) by first conjugating it with the bifunctional chelator diethylenetriaminepentaacetic acid (DTPA). This approach is adapted from a published method for digitoxigenin and is expected to be applicable to its 3-epi isomer.[1]
Diagram: Workflow for [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin Synthesis
Caption: Workflow for the synthesis of [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin.
Experimental Protocol: [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin
Part 1: Synthesis of DTPA-3-epi-Digitoxigenin Conjugate
-
Materials:
-
This compound
-
Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Add DTPA dianhydride (5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).
-
Part 2: Radiolabeling with Technetium-99m
-
Materials:
-
DTPA-3-epi-Digitoxigenin conjugate
-
[⁹⁹ᵐTc]Sodium pertechnetate (B1241340) (NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂) solution (freshly prepared)
-
Saline solution (0.9% NaCl)
-
TLC plates (silica gel)
-
Eluent systems: a) Acetone (B3395972), b) Glacial acetic acid/water (15:85, v/v)
-
-
Procedure:
-
In a sterile vial, dissolve a known amount of DTPA-3-epi-Digitoxigenin in saline.
-
Add a freshly prepared solution of stannous chloride (e.g., 200 µg).[1]
-
Add the desired amount of [⁹⁹ᵐTc]NaTcO₄ (e.g., 370 MBq).
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Part 3: Quality Control
-
Radiochemical Purity Determination by TLC:
-
Spot the reaction mixture on two separate TLC plates.
-
Develop one plate in acetone and the other in glacial acetic acid/water.
-
Analyze the distribution of radioactivity on the plates using a radio-TLC scanner.
-
In acetone, [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin should remain at the origin (Rf = 0.0), while free [⁹⁹ᵐTc]pertechnetate will migrate with the solvent front (Rf = 0.9-1.0).[1]
-
In the acetic acid/water system, the labeled conjugate will move with the solvent front (Rf = 0.9), while any reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂) will remain at the origin (Rf = 0.0).[1]
-
Calculate the radiochemical purity by integrating the peaks. A purity of >90% is generally considered acceptable for in vivo studies.[1]
-
Quantitative Data Summary
| Parameter | Expected Value | Reference |
| Radiochemical Yield | > 95% | [1] |
| Radiochemical Purity | > 90% | [1] |
| In vitro stability (saline, 24h) | High | [1] |
| In vivo stability | High | [1] |
Section 2: Tritium ([³H]) Labeling
Tritium labeling of steroids is a well-established technique. A common method is catalytic tritium exchange, where the steroid is exposed to tritium gas in the presence of a metal catalyst. This method can introduce tritium at various positions in the molecule.
Diagram: Conceptual Workflow for Tritiation
Caption: General workflow for the tritiation of this compound.
Experimental Protocol: Catalytic Tritium Exchange
Note: This is a general protocol and requires specialized equipment for handling tritium gas. All procedures must be performed in a certified radiochemistry laboratory.
-
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Anhydrous solvent (e.g., ethyl acetate (B1210297), dioxane)
-
HPLC system for purification
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a reaction vessel suitable for high-pressure gas reactions.
-
Add the Pd/C catalyst to the solution.
-
The system is evacuated and then filled with tritium gas to the desired pressure.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80°C) for several hours to days.
-
After the reaction, the excess tritium gas is carefully removed and recovered.
-
The catalyst is removed by filtration.
-
The solvent is evaporated, and the crude product is purified by HPLC to separate the labeled compound from any byproducts and to determine the specific activity.
-
Quantitative Data Summary (Estimated)
| Parameter | Expected Value |
| Radiochemical Yield | 10 - 40% |
| Specific Activity | 10 - 30 Ci/mmol |
| Radiochemical Purity | > 97% (after HPLC) |
Section 3: Carbon-14 ([¹⁴C]) Labeling
Incorporating Carbon-14 into a complex molecule like this compound typically requires a multi-step synthesis from a commercially available [¹⁴C]-labeled starting material. A plausible approach would be to synthesize the butenolide ring with a [¹⁴C] label and attach it to a suitable steroid precursor.
Diagram: Synthetic Strategy for [¹⁴C]-3-epi-Digitoxigenin
Caption: A potential synthetic route for [¹⁴C]-3-epi-Digitoxigenin.
Experimental Protocol: A Multi-step Synthesis Approach
This protocol outlines a conceptual synthetic pathway. The actual implementation would require significant synthetic chemistry expertise.
-
Synthesis of a [¹⁴C]-labeled butenolide:
-
Start with a simple [¹⁴C]-labeled precursor, such as [¹⁴C]sodium acetate or [¹⁴C]bromoacetic acid.
-
Through a series of organic reactions, construct the γ-butenolide ring with the [¹⁴C] label at a metabolically stable position.
-
-
Preparation of a suitable steroid precursor:
-
Synthesize or procure a steroid precursor that has the core structure of this compound but is functionalized at the C17 position for the attachment of the butenolide ring.
-
-
Coupling of the steroid precursor and the [¹⁴C]-butenolide:
-
Utilize an appropriate coupling reaction (e.g., a Wittig-type reaction or a palladium-catalyzed cross-coupling) to attach the [¹⁴C]-butenolide to the steroid precursor.
-
-
Final modifications and purification:
-
Perform any necessary subsequent reactions to arrive at the final [¹⁴C]-3-epi-Digitoxigenin structure.
-
Purify the final product using column chromatography and HPLC.
-
Characterize the product by mass spectrometry and NMR, and determine the specific activity and radiochemical purity by liquid scintillation counting and radio-HPLC.
-
Quantitative Data Summary (Estimated)
| Parameter | Expected Value |
| Overall Radiochemical Yield | 1 - 10% |
| Specific Activity | 50 - 60 mCi/mmol |
| Radiochemical Purity | > 98% (after HPLC) |
Section 4: Radioiodination
Direct radioiodination of the saturated steroid core of this compound is challenging. A more viable strategy is to first introduce a functional group that is amenable to radioiodination, such as a phenolic group.
Diagram: Strategy for Radioiodination
Caption: A two-step strategy for the radioiodination of this compound.
Experimental Protocol: Indirect Radioiodination
Part 1: Synthesis of a Phenolic Precursor
This part requires synthetic organic chemistry to modify the this compound structure. One possibility is the introduction of a hydroxyphenyl group at a suitable position, for example, via ether or ester linkage at one of the hydroxyl groups.
Part 2: Radioiodination of the Phenolic Precursor
-
Materials:
-
Phenolic derivative of this compound
-
[¹²⁵I]Sodium iodide (NaI) or [¹³¹I]NaI
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Phosphate buffer (pH 7.4)
-
Sodium metabisulfite (B1197395) solution (to quench the reaction)
-
HPLC or solid-phase extraction (SPE) for purification
-
-
Procedure (using Iodogen):
-
Coat a reaction vial with Iodogen by evaporating a solution of Iodogen in dichloromethane.
-
Add a solution of the phenolic precursor in a suitable solvent (e.g., ethanol/phosphate buffer) to the Iodogen-coated vial.
-
Add the [¹²⁵I]NaI solution.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction by transferring the mixture to a vial containing sodium metabisulfite solution.
-
Purify the radioiodinated product using reverse-phase HPLC or a C18 SPE cartridge.
-
Quantitative Data Summary (Estimated)
| Parameter | Expected Value |
| Radiochemical Yield | 60 - 90% |
| Specific Activity | Carrier-free |
| Radiochemical Purity | > 95% (after purification) |
Conclusion
The protocols and strategies outlined in this document provide a comprehensive guide for the radiolabeling of this compound with a variety of radionuclides suitable for different research applications. While direct protocols for this specific molecule are scarce, the provided methods, based on established radiochemical techniques for similar compounds, offer a solid foundation for researchers to develop and optimize their own labeling procedures. It is imperative that all work with radioactive materials is conducted in compliance with institutional and national regulations.
References
Application Notes and Protocols for Assessing 3-epi-Digitoxigenin Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin is a cardiac glycoside, a class of naturally derived compounds known for their significant effects on cardiac muscle. The primary molecular target of these compounds is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. The interaction of cardiac glycosides with this enzyme inhibits its pumping activity, leading to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility.
The stereochemistry of cardiac glycosides plays a crucial role in their binding affinity and specificity for the Na+/K+-ATPase. This compound is an epimer of digitoxigenin, differing in the stereochemical orientation of the hydroxyl group at the C3 position of the steroid nucleus. This seemingly minor structural alteration can have a profound impact on the binding kinetics—the rates of association and dissociation—of the molecule with its target protein. A thorough understanding of these kinetic parameters is paramount for the development of novel therapeutics with improved efficacy and safety profiles.
These application notes provide a detailed overview of the methodologies for assessing the binding kinetics of this compound to its primary target, the Na+/K+-ATPase. The protocols outlined herein are designed to guide researchers in obtaining robust and reproducible kinetic data, which is essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Data Presentation
Note: Direct experimental binding kinetics data for this compound is not extensively available in the public domain. The following tables present representative binding affinity data for the parent compound, Digitoxigenin , to the Na+/K+-ATPase. It is anticipated that the 3-epi-epimer will exhibit different kinetic and affinity values. The provided data serves as a template for the presentation of experimentally determined values for this compound.
Table 1: Representative Equilibrium Dissociation Constants (KD) of Digitoxigenin for Na+/K+-ATPase
| Compound | Target | Assay Method | KD (nM) | Reference |
| Digitoxigenin | Porcine Kidney Na+/K+-ATPase | Activity Inhibition | 26 ± 15 | [1] |
| Digitoxigenin | Beef Cardiac (Na+ + K+)-ATPase | [3H]ouabain displacement | Varies by conditions | [2] |
Table 2: Representative Inhibition Constants (IC50/Ki) of Digitoxigenin and Related Compounds for Na+/K+-ATPase Isoforms
| Compound | Isoform | Assay Method | Ki (nM) | Reference |
| Digitoxigenin | α1β1 | Inhibition of ATPase activity | Indistinguishable from other isoforms | [3] |
| Digitoxigenin | α2β1 | Inhibition of ATPase activity | Indistinguishable from other isoforms | [3] |
| Digitoxigenin | α3β1 | Inhibition of ATPase activity | Indistinguishable from other isoforms | [3] |
Signaling Pathway
The binding of this compound to the Na+/K+-ATPase not only inhibits its ion-pumping function but can also trigger intracellular signaling cascades. The following diagram illustrates the canonical signaling pathway activated by cardiac glycoside binding.
Caption: Na+/K+-ATPase signaling cascade upon cardiac glycoside binding.
Experimental Workflow
A systematic approach is crucial for the accurate determination of binding kinetics. The following diagram outlines a general workflow for assessing the binding of this compound to its target.
References
- 1. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digitalis structure-activity relationship analyses. Conclusions from indirect binding studies with cardiac (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines for 3-epi-Digitoxigenin Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase, a critical ion pump in mammalian cells.[1][2][3] Inhibition of this pump leads to a cascade of downstream signaling events, making it a target of interest for drug discovery in areas such as oncology and cardiovascular disease.[1][4][5] High-throughput screening (HTS) of compound libraries is a crucial step in identifying novel modulators of this compound's target. The development of robust and reliable stable cell lines is fundamental to the success of such screening campaigns.[6][7][8]
This document provides detailed application notes and protocols for the generation and validation of stable cell lines suitable for screening compounds that modulate the activity of this compound. These protocols are designed to guide researchers through vector design, cell line selection, transfection, selection of stable clones, and the final screening assay.
Principle of the Assay
The screening assay will be based on a reporter gene format, a powerful tool in drug discovery for quantifying cellular responses.[9][10][11] A stable cell line will be engineered to express a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of a promoter that is responsive to the signaling pathways modulated by the Na+/K+-ATPase. When this compound or other active compounds inhibit the Na+/K+-ATPase, the downstream signaling cascade is activated or inhibited, leading to a measurable change in reporter gene expression.[1][5] This change, detected as a luminescent or fluorescent signal, serves as a readout for the compound's activity.
Signaling Pathway of Digitoxigenin
Digitoxigenin and its analogues, like this compound, primarily act by inhibiting the α-subunit of the Na+/K+-ATPase.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. The Na+/K+-ATPase also functions as a signal transducer. Its inhibition can trigger various downstream signaling pathways, including the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[1][5] This can lead to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and other signaling cascades involved in cell growth, proliferation, and apoptosis.[1][5]
Signaling pathway of this compound.
Detailed Protocols
Vector Construct Design
Successful generation of a stable cell line begins with a well-designed expression vector.[6] The vector should contain the reporter gene driven by a promoter responsive to the signaling pathway of interest, along with a selectable marker for stable integration.
References
- 1. Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Repurposed drug screen identifies cardiac glycosides as inhibitors of TGF-β-induced cancer-associated fibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Generation Of Stable Cell Lines - Altogen Labs [altogenlabs.com]
- 8. genscript.com [genscript.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
improving 3-epi-Digitoxigenin solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 3-epi-Digitoxigenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on cardiac tissue. Like many steroid-like molecules, it is poorly soluble in aqueous solutions due to its hydrophobic structure. This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: What are the common signs of solubility issues in my experiments?
You may be encountering solubility problems if you observe any of the following:
-
Precipitation of the compound when preparing stock solutions or diluting them in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in bioassays.
-
Lower than expected potency or efficacy of the compound.
-
Cloudiness or visible particles in your experimental solutions.
Q3: What initial steps can I take to dissolve this compound?
For initial attempts at dissolution, it is recommended to start with an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Subsequently, this stock solution can be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for DMSO in cell-based assays).[1]
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer or Media
This is a common problem when the aqueous medium cannot accommodate the concentration of the hydrophobic compound.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Quantitative Data Summary
| Compound | Solvent | Solubility (approx.) | Reference(s) |
| Digitoxin | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Ethanol (B145695) | ~5 mg/mL | [2] | |
| Chloroform | ~20 mg/mL | [2] | |
| Dimethyl Formamide (DMF) | ~25 mg/mL | [2] | |
| Water | Sparingly soluble | [2] | |
| Digoxin | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3] | |
| Ethanol (with co-solvents) | >0.2 mg/mL | [4] | |
| Water | Very slightly soluble | [5] |
Disclaimer: The solubility values provided are for Digitoxin and Digoxin and should be used as an estimation for this compound. It is highly recommended to perform your own solubility tests for precise experimental design.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Improving Aqueous Solubility using Cyclodextrins (Co-precipitation Method)
This protocol outlines a method to prepare an inclusion complex of this compound with a cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.[6][7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., ethanol or methanol)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or freeze-dryer
Procedure:
-
Dissolve the desired amount of this compound in a minimal amount of the organic solvent.
-
In a separate beaker, dissolve HP-β-CD in deionized water with stirring to create a concentrated solution. The molar ratio of this compound to HP-β-CD is typically between 1:1 and 1:2.
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent and water using a rotary evaporator or by freeze-drying.
-
The resulting powder is the this compound:HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.
Workflow for Cyclodextrin Complexation:
Caption: Workflow for cyclodextrin inclusion complex formation.
Signaling Pathway
Cardiac glycosides, including this compound, primarily exert their biological effects by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to a cascade of downstream signaling events.
Caption: Signaling pathway of cardiac glycosides.[8][9][10][11]
References
- 1. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-epi-Digitoxigenin in DMSO at room temperature
This technical support center provides guidance on the stability of 3-epi-Digitoxigenin in Dimethyl Sulfoxide (DMSO) at room temperature. The following frequently asked questions (FAQs) and troubleshooting guide will assist researchers, scientists, and drug development professionals in handling and assessing the stability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO at room temperature?
There is no specific stability data available for this compound in DMSO at room temperature in the public domain. However, for its parent compound, Digitoxigenin, one supplier suggests that a DMSO solution is stable for at least four years when stored at -20°C.[1]
For general compounds dissolved in DMSO and stored at room temperature, degradation can be a concern. A study on a large set of compounds showed that after 3 months of storage at room temperature, the probability of observing the compound was 92%, which decreased to 83% after 6 months and 52% after one year. Therefore, long-term storage of this compound in DMSO at room temperature is not recommended.
Q2: What are the recommended storage conditions for this compound in DMSO?
To ensure the integrity and stability of your this compound stock solution, proper storage is critical. The general consensus for small molecule inhibitors in DMSO is to store them at low temperatures.
Recommended Storage Protocol:
-
Prepare a concentrated stock solution in 100% DMSO (e.g., 10-100 mM).[2]
-
Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles.[2][3]
-
For long-term storage, keep the aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[3] If a solution is stored at -20°C for more than a month, its efficacy should be re-examined.[3]
Q3: What are the potential degradation pathways for cardiac glycosides like this compound?
Cardiac glycosides can be susceptible to hydrolysis, particularly in aqueous solutions.[4][5] This can involve the cleavage of glycosidic bonds if sugars are present. For aglycones like digitoxigenin, the lactone ring at C-17 is a key structural feature for its biological activity, and its stability could be a factor.[5] The inversion of the configuration at the C-3 position, which distinguishes this compound from Digitoxigenin, may also influence its stability profile.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
Yes, repeated freeze-thaw cycles can compromise the stability of your stock solution. DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened.[6] This absorbed water can lead to compound degradation for some molecules and will dilute the stock solution over time.[6][7][8] To mitigate this, it is highly recommended to aliquot your stock solution into single-use vials.[6]
Troubleshooting Guide
Problem 1: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer.
This is a common issue as many organic compounds are less soluble in aqueous media.[9]
-
Solution:
-
Ensure your final DMSO concentration in the aqueous solution is low enough to be tolerated by your assay but high enough to maintain solubility. For most cell-based assays, the final DMSO concentration should be below 0.5%.[2]
-
After diluting, try vortexing or sonicating the solution for a few minutes to help redissolve the precipitate.[9]
-
Briefly warming the solution to 37°C can also aid in dissolution.[9]
-
Problem 2: I am observing inconsistent results in my experiments.
This could be due to the degradation of your this compound stock solution.
-
Solution:
-
Assess Stock Solution Integrity: If you suspect degradation, it is best to prepare a fresh stock solution from powder.
-
Perform a Stability Test: If you need to use an older stock solution, or if you plan to store it under non-ideal conditions, you should perform a stability test as outlined in the "Experimental Protocol for Stability Assessment" section below.
-
Data Presentation
Table 1: General Guidelines for Long-Term Storage of Compounds in Solvents
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | 6 months[3] |
| DMSO | -20°C | 1 month[3] |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Safest range with minimal expected cytotoxicity.[6] | Recommended for primary and sensitive cell lines.[6] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[2][6] | Always include a vehicle control. |
| > 0.5% - 1.0% | May cause cytotoxicity or off-target effects in some cell lines.[6] | Use with caution and thorough validation. |
| > 1.0% | High risk of cytotoxicity; generally not recommended.[6] | May be used in specific cases with extensive controls. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. Be aware that some compounds can be hygroscopic.[9]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex or sonicate the solution until the compound is fully dissolved.[9] Gentle warming to 37°C for a short period may be necessary.[9]
-
Aliquoting: Dispense the stock solution into single-use, low-volume tubes.
Experimental Protocol for Stability Assessment using HPLC-MS
This protocol outlines a method to assess the chemical stability of this compound in DMSO at room temperature.
-
Sample Preparation (T=0):
-
Prepare a solution of this compound in DMSO at the desired concentration.
-
Immediately take an aliquot of this solution and dilute it with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to a concentration appropriate for HPLC-MS analysis. This is your baseline (T=0) sample.
-
-
Incubation:
-
Store the remaining DMSO stock solution at room temperature (e.g., 25°C) in a tightly sealed vial to prevent solvent evaporation and moisture absorption.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), take an aliquot from the stock solution and prepare it for HPLC-MS analysis as described in step 1.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method. The HPLC will separate this compound from any potential degradation products, and the MS will confirm their identities based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Compare the peak area of the this compound in the samples from different time points to the T=0 sample. A decrease in the peak area over time indicates degradation.
-
Look for the appearance of new peaks, which would suggest the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Recommended best practices for preparing and storing stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
troubleshooting peak tailing in 3-epi-Digitoxigenin HPLC analysis
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-epi-Digitoxigenin. The information is presented in a user-friendly question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a neutral compound like this compound?
A1: While strong ionic interactions with the stationary phase are less common for neutral molecules, peak tailing can still occur due to several factors. The primary causes include:
-
Secondary Interactions: Hydrogen bonding between the hydroxyl groups of this compound and active silanol (B1196071) groups on the silica-based column packing.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings can cause band broadening and tailing, particularly for early-eluting peaks.[2]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or a void formation in the packing bed can disrupt the sample flow path.[3][4]
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak shape issues.
Q2: My this compound peak is tailing. Where should I start my troubleshooting?
A2: A systematic approach is crucial. Begin with the simplest and most common issues first. A recommended starting point is to assess whether the issue affects all peaks or just the analyte of interest. If all peaks are tailing, the problem is likely system-related (e.g., a blocked column frit or extra-column volume).[2] If only the this compound peak is affected, the issue is more likely related to chemical interactions with the column or a co-eluting impurity.
Q3: How can I determine if column overload is causing the peak tailing?
A3: To check for mass overload, prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column.[2]
Troubleshooting Guides
Guide 1: Addressing Chemical and Column-Related Issues
This guide focuses on troubleshooting peak tailing that is specific to the this compound peak, suggesting chemical interactions as a likely cause.
Problem: The peak for this compound shows significant tailing, but other peaks in the chromatogram (if present) have acceptable shapes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: If using a buffered mobile phase, decrease the pH to around 2.5-3.0 using an additive like 0.1% formic acid. This protonates the silanol groups, reducing their ability to interact with the analyte.[5] 2. Use a Modern, End-Capped Column: Switch to a high-purity, base-deactivated, or end-capped C18 column. These columns have fewer accessible silanol groups. | Improved peak symmetry (reduced tailing factor). |
| Column Contamination | 1. Flush the Column: Follow the manufacturer's instructions to flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in your mobile phase). 2. Use a Guard Column: If not already in use, install a guard column with the same stationary phase to protect the analytical column from contaminants.[5] | A sharper, more symmetrical peak. The guard column will need periodic replacement. |
| Co-eluting Impurity | Change Detection Wavelength: If your detector allows, analyze the sample at a different wavelength to see if the peak shape changes, which might indicate a hidden impurity. | Altered peak shape or the appearance of a shoulder, confirming a co-elution. |
Guide 2: Investigating System and Method-Related Problems
This guide addresses issues that typically affect all peaks in the chromatogram, pointing to a system-wide problem.
Problem: All peaks in the chromatogram, including this compound, are tailing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly tightened to avoid dead volume. | Sharper peaks, especially for those with low retention times. |
| Blocked Column Frit / Column Void | 1. Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction (following manufacturer's guidelines) to dislodge particulates from the inlet frit.[2] 2. Replace the Column: If backflushing does not resolve the issue, a void may have formed at the column inlet, requiring column replacement.[4] | Restoration of normal peak shapes and a potential decrease in backpressure. |
| Inappropriate Sample Solvent | Match Sample Solvent to Mobile Phase: Dilute or dissolve your sample in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion. | Improved peak symmetry. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step workflow for diagnosing and resolving peak tailing issues.
-
Initial Assessment:
-
Calculate the asymmetry factor (As) or tailing factor (Tf) for the this compound peak. A value > 1.2 indicates significant tailing.
-
Observe if tailing affects all peaks or is specific to the analyte.
-
-
Investigate Column Overload:
-
Prepare sample dilutions at 50%, 20%, and 10% of the original concentration.
-
Inject each dilution and monitor the peak shape. If the asymmetry improves with dilution, reduce the sample concentration or injection volume for future analyses.
-
-
Optimize Mobile Phase (if tailing is analyte-specific):
-
If not already using an acidic modifier, add 0.1% formic acid to the mobile phase.
-
Equilibrate the system for at least 15-20 column volumes before injecting the sample.
-
Assess the impact on peak shape.
-
-
Check for System Issues (if all peaks are tailing):
-
Inspect Connections: Power down the pump, carefully check all fittings between the injector and detector for tightness and proper seating.
-
Reduce Extra-Column Volume: If possible, replace any long or wide-bore tubing with shorter, narrower alternatives.
-
Backflush the Column: Disconnect the column from the detector and connect it in reverse to the injector. Flush with mobile phase (without buffer salts) at a low flow rate (e.g., 0.2 mL/min) for 20-30 minutes. Re-install correctly and test.
-
-
Evaluate Column Health:
-
If the above steps fail, replace the guard column (if installed).
-
If the problem persists, replace the analytical column with a new, recommended column (e.g., a modern, high-purity, end-capped C18).
-
Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates the logical progression of troubleshooting steps for peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
References
overcoming matrix effects in 3-epi-Digitoxigenin LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of 3-epi-Digitoxigenin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound signal is inconsistent, with poor accuracy and reproducibility. How do I confirm if matrix effects are the cause?
A1: Inconsistent signal, poor accuracy, and lack of reproducibility are classic signs of matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] Phospholipids (B1166683) are often the primary cause of these issues in biological samples like plasma or serum.[3][4]
To diagnose matrix effects, you can perform the following experiments:
-
Post-Column Infusion: This is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of this compound solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Dips or rises in the baseline signal for this compound indicate retention times where matrix components are eluting and causing ion suppression or enhancement, respectively.[5]
-
Post-Extraction Spike Comparison: This quantitative method directly measures the extent of matrix effects.[7]
-
Set A: Prepare your analyte standard in a neat (clean) solvent.
-
Set B: Extract a blank biological matrix sample (e.g., plasma) using your sample preparation protocol. Then, spike the clean extract with the analyte at the same concentration as Set A.
-
Analysis: Inject both sets into the LC-MS/MS system. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[8]
-
Q2: I've confirmed significant ion suppression. Which sample preparation technique is most effective for analyzing this compound in plasma?
A2: The choice of sample preparation is critical for removing interfering matrix components. While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, a major source of ion suppression for cardiac glycosides.[9][10] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are significantly more effective at producing a cleaner extract.[11]
-
Solid-Phase Extraction (SPE): This is generally the most effective technique for removing phospholipids and other interferences, providing the cleanest samples and minimizing matrix effects.[8][11] For cardiac glycosides, reversed-phase SPE cartridges (e.g., Oasis HLB) are commonly used and show high recovery rates.[12][13][14] Specific technologies like HybridSPE® utilize zirconia-coated particles to selectively remove phospholipids.[3][15]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup. A common approach for cardiac glycosides involves extraction at a basic pH (e.g., 9.5) using a mixture of organic solvents.[16][17]
-
Protein Precipitation (PPT): While simple, PPT using acetonitrile (B52724) or methanol (B129727) does not remove phospholipids and often results in significant ion suppression.[9][10] This method should be avoided unless matrix effects are determined to be minimal for your specific application.
See the table below for a comparison of these techniques.
Q3: My chromatographic peak for this compound is broad or shows tailing. What LC method adjustments can I make?
A3: Poor peak shape can be caused by secondary interactions with the column, inappropriate mobile phase conditions, or system contamination.
-
Optimize Mobile Phase: For cardiac glycosides, reversed-phase chromatography is standard.
-
Additives: Using a mobile phase with additives like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and promote the formation of specific adducts (e.g., [M+NH4]+), leading to better sensitivity and reproducibility.[12][18]
-
Gradient Elution: A well-optimized gradient elution using water and an organic solvent like acetonitrile or methanol is crucial for separating the analyte from matrix components.[19][20] Systematically optimizing the gradient can significantly improve separation and reduce co-elution with interfering compounds.[21]
-
-
Check Column and Hardware:
-
Column Choice: C18 columns are widely used and effective for separating cardiac glycosides.[13][19]
-
Metal Interactions: Some compounds, particularly those with phosphate (B84403) groups, can chelate with the stainless steel components of standard HPLC columns, leading to peak tailing and ion suppression.[22] If peak shape issues persist, consider using a metal-free or PEEK-lined column.[22]
-
Guard Column: Use a guard column to protect your analytical column from contamination, which can degrade performance over time.[23]
-
Q4: I don't have access to a stable isotope-labeled internal standard. What are my options for quantification?
A4: A stable isotope-labeled (SIL) internal standard (IS) is the gold standard because it co-elutes and experiences nearly identical matrix effects as the analyte, providing the most accurate correction.[24][25] When a SIL IS is unavailable, the next best option is a structural analog.
-
Structural Analog IS: Choose a compound that is chemically very similar to this compound (e.g., another cardiac glycoside not present in the sample) and has similar extraction and chromatographic behavior.[25] It is crucial to validate that the analog experiences similar levels of ion suppression as your analyte.
-
Standard Addition Method: This method can be very effective but is time-consuming. It involves creating a calibration curve within each individual sample by splitting the sample extract and spiking each aliquot with known, increasing concentrations of the analyte.[5][6] This corrects for matrix effects specific to that sample but requires more sample volume and significantly increases analysis time.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in biological samples?
A1: The primary sources of matrix effects in biological fluids like plasma, serum, and urine are endogenous components that are co-extracted with the analyte.[8] For LC-MS/MS analysis, phospholipids are a well-documented cause of ion suppression.[3][10] Other sources include salts, proteins, lipids, and metabolites that can co-elute with the target analyte and compete for ionization in the mass spectrometer's source.[23]
Q2: Why is electrospray ionization (ESI) so susceptible to matrix effects?
A2: Electrospray ionization (ESI) is more prone to matrix effects than other ionization techniques like atmospheric pressure chemical ionization (APCI) because its mechanism relies on the formation of charged droplets and subsequent solvent evaporation to produce gas-phase ions.[8][26] Co-eluting matrix components can alter the physical properties of these droplets (e.g., surface tension, viscosity), which impairs solvent evaporation and reduces the efficiency of analyte ionization, leading to suppression.
Q3: What is the benefit of using a stable isotope-labeled (SIL) internal standard?
A3: A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[24] The key benefits are:
-
Co-elution: It has nearly identical chemical and physical properties to the analyte, so it behaves the same way during sample preparation and chromatographic separation.[24]
-
Matrix Effect Compensation: Because it co-elutes and has the same ionization properties, it experiences the same degree of ion suppression or enhancement as the analyte.[25][27] By using the peak area ratio of the analyte to the SIL IS, these effects are effectively normalized, leading to highly accurate and precise quantification.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and sometimes effective strategy to reduce the concentration of interfering matrix components.[6][26] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if you are trying to reach a low limit of quantification (LOQ).[6] This strategy is only feasible if the initial analyte concentration is high and the assay has sufficient sensitivity to spare.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Plasma
| Technique | Principle | Phospholipid Removal | Throughput | Method Development | Analyte Recovery | Recommendation for this compound |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., ACN, MeOH).[28] | Poor [9][10] | High | Minimal | Good, but variable due to matrix effects. | Not Recommended unless matrix effects are proven to be negligible. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases (aqueous and organic).[28] | Good | Medium | Moderate | Good (typically >80%)[12][14] | Recommended. A good balance between cleanliness and complexity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[28][29] | Excellent [8][11] | Medium-High (96-well format) | Can be extensive | Excellent (typically >90%)[13][15] | Highly Recommended. Provides the cleanest extracts and best reduction of matrix effects. |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective phospholipid removal by a zirconia-based sorbent.[3] | Excellent (>95%)[3][15] | High | Minimal | Excellent (>94%)[15] | Highly Recommended. Offers the simplicity of PPT with the cleanliness of SPE. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from methods used for digoxin (B3395198) and other cardiac glycosides and should be optimized for this compound.[12][13]
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg).[12]
-
Pass 1 mL of purified water through the cartridge.[12]
-
Equilibrate the cartridge with 3 mL of 0.1 M ammonium acetate (B1210297) solution (pH 9.5). Do not allow the cartridge to dry.[12]
-
-
Sample Pre-treatment & Loading:
-
To 500 µL of plasma, add the internal standard solution.
-
Dilute the sample with 1 mL of 0.1 M ammonium acetate solution (pH 9.5).
-
Load the entire pre-treated sample onto the conditioned SPE cartridge and allow it to drain by gravity or gentle vacuum.[12]
-
-
Washing:
-
Elution:
-
Elute the analyte with 3 mL of a chloroform:2-propanol (95:5, v/v) mixture.[12]
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at room temperature (or up to 40°C) under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol allows for the visualization of matrix effects across a chromatographic run.[5]
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).
-
Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream between the analytical column and the mass spectrometer inlet.[5]
-
Set up your LC with its analytical gradient and the MS to monitor the specific MRM transition for this compound.
-
-
Analysis:
-
Begin the infusion and allow the MS signal to stabilize, which will establish a constant baseline.
-
Inject a blank matrix sample that has been processed with your intended sample preparation method (e.g., a protein-precipitated plasma extract).
-
Monitor the this compound MRM channel throughout the LC gradient.
-
-
Interpretation:
-
A stable, flat baseline indicates no matrix effects.
-
A significant drop in the baseline signal indicates a region of ion suppression where matrix components are eluting.
-
A rise in the baseline signal indicates a region of ion enhancement .
-
The goal is to adjust your chromatography so that your this compound peak elutes in a region with a flat baseline.[7]
-
Visualizations
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. biorxiv.org [biorxiv.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 24. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 25. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. providiongroup.com [providiongroup.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. opentrons.com [opentrons.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
minimizing batch-to-batch variability in 3-epi-Digitoxigenin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 3-epi-Digitoxigenin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most common and effective strategy for synthesizing this compound involves a two-step process:
-
Oxidation: The 3β-hydroxyl group of the starting material, Digitoxigenin, is oxidized to form the intermediate, 3-oxodigitoxigenin (also known as digitoxigenone).
-
Stereoselective Reduction: The ketone at the C-3 position of 3-oxodigitoxigenin is then stereoselectively reduced to yield the 3α-hydroxyl group, resulting in the desired this compound.
Controlling the stereoselectivity of the reduction step is critical for minimizing the formation of the starting material, Digitoxigenin (the 3β-epimer), and ensuring high purity of the final product.
Q2: What are the primary sources of batch-to-batch variability in this synthesis?
Batch-to-batch variability in the synthesis of this compound can arise from several factors:
-
Incomplete Oxidation: If the initial oxidation of Digitoxigenin is not driven to completion, the remaining starting material will contaminate the product and be difficult to separate.
-
Suboptimal Stereoselectivity in Reduction: The choice of reducing agent and reaction conditions significantly impacts the ratio of the desired 3α-epimer to the undesired 3β-epimer. Inconsistent conditions will lead to variable product purity.
-
Reagent Quality: The purity and activity of reagents, particularly the oxidizing and reducing agents, can fluctuate between batches, affecting reaction efficiency and yield.
-
Reaction Conditions: Minor variations in temperature, reaction time, and solvent purity can influence the reaction kinetics and the formation of side products.
-
Purification Efficiency: The effectiveness of the chromatographic separation of the 3α and 3β epimers can vary, impacting the final purity of the isolated this compound.
Q3: How can I confirm the stereochemistry of the final product?
The stereochemistry at the C-3 position can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the proton at C-3 are distinct for the 3α (axial) and 3β (equatorial) configurations. Comparison of the obtained NMR spectra with literature data for this compound and Digitoxigenin will provide unambiguous confirmation of the stereochemistry.
Troubleshooting Guides
Problem 1: Low Yield of 3-oxodigitoxigenin in the Oxidation Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the oxidizing agent. Ensure the reaction is stirred efficiently to maintain a homogeneous mixture. |
| Degradation of Starting Material | High temperatures during Oppenauer oxidation can lead to side reactions. Maintain the reaction at a gentle reflux. Ensure the absence of water, which can interfere with the aluminum-based catalyst. |
| Inactive Oxidizing Agent | Use freshly opened or properly stored oxidizing agents. For Oppenauer oxidation, ensure the aluminum isopropoxide is anhydrous. |
| Suboptimal Solvent | Ensure the solvent (e.g., acetone (B3395972) in Oppenauer oxidation) is of high purity and anhydrous. The presence of impurities can quench the reaction. |
Problem 2: Poor Stereoselectivity in the Reduction Step (High percentage of 3β-epimer)
| Potential Cause | Recommended Solution |
| Incorrect Reducing Agent | For the preferential formation of the 3α-hydroxyl group (axial attack of the hydride), sterically hindered reducing agents are generally more effective. Lithium tri-tert-butoxyaluminum hydride is a good choice for this transformation. |
| Reaction Temperature Too High | Lowering the reaction temperature can often improve stereoselectivity. Perform the reduction at 0°C or even lower temperatures and monitor the progress. |
| Solvent Effects | The choice of solvent can influence the direction of hydride attack. Tetrahydrofuran (THF) is a commonly used solvent for this reduction. Ensure it is anhydrous. |
| Slow Addition of Reducing Agent | Add the reducing agent solution dropwise to the solution of 3-oxodigitoxigenin at a low temperature. This can help to control the reaction and improve selectivity. |
Problem 3: Difficulty in Separating 3α and 3β Epimers by Chromatography
| Potential Cause | Recommended Solution |
| Inadequate Resolution on Silica (B1680970) Gel | The two epimers can be challenging to separate on standard silica gel. Consider using a high-performance flash chromatography system for better resolution. |
| Suboptimal Mobile Phase | A gradient elution is often necessary to achieve good separation. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small amounts of a polar modifier like methanol (B129727) may be required. |
| Co-elution of Impurities | If other impurities are present, they may co-elute with one of the epimers. Ensure the preceding steps are clean to minimize the formation of side products. |
| Need for High-Performance Liquid Chromatography (HPLC) | For analytical and preparative-scale purification to achieve high purity, Reverse-Phase HPLC is often the most effective method.[1][2] |
Quantitative Data Summary
Table 1: Typical Reaction Conditions and Yields for the Synthesis of this compound Derivatives
| Step | Reagents and Conditions | Starting Material | Product | Typical Yield | Reference |
| Oxidation | Aluminum isopropoxide, acetone, reflux | Digitoxigenin | 3-oxodigitoxigenin | >90% | General Oppenauer oxidation conditions |
| Reduction | Lithium tri-tert-butoxyaluminum hydride, THF | 2β-acetoxy-3-oxodigitoxigenin | 2β-acetoxy-3α-hydroxydigitoxigenin | 52% | [1] |
| Hydrolysis | 10% aq. HCl, methanol | 2β-acetoxy-3α-hydroxydigitoxigenin | 2β,3α-dihydroxy derivative | 70% | [1] |
Table 2: Example HPLC Conditions for Separation of Digitoxigenin Epimers
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water and acetonitrile, or water-methanol-ethyl acetate (B1210297) mixtures. |
| Detector | UV at 220 nm |
| Note | Specific conditions will need to be optimized based on the exact column and system used. |
Experimental Protocols
Protocol 1: Oxidation of Digitoxigenin to 3-oxodigitoxigenin (Oppenauer Oxidation)
-
Dissolve Digitoxigenin in a suitable solvent system, such as a mixture of toluene (B28343) and acetone.
-
Add aluminum isopropoxide to the solution. A typical molar ratio is 1:1.2 (Digitoxigenin:aluminum isopropoxide).
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench by carefully adding a dilute acid (e.g., 2N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 3-oxodigitoxigenin. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Stereoselective Reduction of 3-oxodigitoxigenin to this compound
-
Dissolve 3-oxodigitoxigenin in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride in THF, to the cooled solution with stirring.
-
Allow the reaction to proceed at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of this compound and Digitoxigenin.
-
Purify the crude product by column chromatography (silica gel or reverse-phase HPLC) to isolate the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
addressing low yield issues in 3-epi-Digitoxigenin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the purification of 3-epi-Digitoxigenin. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield during the purification of this compound?
Low yield in this compound purification can stem from several factors:
-
Incomplete separation from stereoisomers: The primary challenge is often the co-elution of the 3β-epimer, Digitoxigenin, which is structurally very similar.
-
Product degradation: this compound can be sensitive to pH extremes and prolonged exposure to certain solvents, leading to degradation.
-
Suboptimal chromatography conditions: Incorrect choice of stationary phase, mobile phase composition, or flow rate can lead to poor resolution and product loss.
-
Irreversible adsorption: The compound may irreversibly bind to the stationary phase, especially if active sites are present on the silica (B1680970) gel.
-
Sample overloading: Exceeding the binding capacity of the column can result in peak broadening and poor separation.
Q2: How can I improve the separation of this compound from Digitoxigenin?
Separating these epimers requires high-resolution chromatographic techniques. Consider the following:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 or a phenyl-based column can provide good separation. Gradient elution with a mobile phase of acetonitrile (B52724) and water is often effective.
-
Flash Chromatography: While less resolving than HPLC, flash chromatography with a high-quality silica gel and an optimized solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used for initial purification.
-
Thin-Layer Chromatography (TLC): Use TLC to screen for the optimal solvent system before scaling up to column chromatography. Systems such as ethyl acetate/hexane (B92381) or dichloromethane (B109758)/methanol can be effective for separating the epimers.
Q3: What is the expected stability of this compound during purification?
Cardiac glycosides, in general, can be susceptible to degradation under strongly acidic or basic conditions.[1] It is advisable to maintain a pH range of 3-7 during purification to minimize the risk of hydrolysis or other degradation pathways. Prolonged exposure to strong acids or bases should be avoided.
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound, like other cardiac glycosides, is a toxic compound. Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.
Troubleshooting Guide: Low Yield Issues
This guide provides a structured approach to diagnosing and resolving low yield problems during this compound purification.
| Observed Problem | Potential Cause | Recommended Solution |
| Low overall recovery from the column | Irreversible adsorption to the stationary phase. | - Use a less active stationary phase (e.g., end-capped silica).- Add a small amount of a polar modifier (e.g., triethylamine) to the mobile phase to block active sites. |
| Product degradation on the column. | - Ensure the mobile phase is within a neutral pH range (3-7).- Minimize the purification time. | |
| Incomplete elution. | - Increase the polarity of the mobile phase at the end of the gradient.- Perform a column flush with a strong solvent after the main elution. | |
| Poor separation of epimers (co-elution) | Suboptimal mobile phase. | - Optimize the solvent gradient in HPLC or the solvent system in column chromatography. A shallower gradient can improve resolution.- Experiment with different solvent modifiers. |
| Inappropriate stationary phase. | - For HPLC, consider using a phenyl-based column for enhanced selectivity towards aromatic compounds.- For column chromatography, use a high-resolution silica gel. | |
| Column overloading. | - Reduce the amount of crude sample loaded onto the column. | |
| Broad or tailing peaks in HPLC | Presence of active sites on the column. | - Use an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase. |
| Poor sample solubility in the mobile phase. | - Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. | |
| Column contamination. | - Wash the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). | |
| Product loss during solvent evaporation | Product volatility or degradation. | - Use a rotary evaporator at a controlled temperature and pressure.- Avoid prolonged heating. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is suitable for the initial purification of this compound from a crude reaction mixture.
Materials:
-
Silica gel for flash chromatography (40-63 µm)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Crude this compound mixture
-
Glass column and flash chromatography system
-
TLC plates (silica gel 60 F254)
Methodology:
-
TLC Analysis: Develop a TLC method to separate this compound from impurities. A solvent system of Ethyl Acetate/Hexane (e.g., 30:70 to 50:50 v/v) is a good starting point.
-
Column Packing: Dry pack the column with silica gel or prepare a slurry in hexane and pack the column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 50% Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
A study on the synthesis of related 2-hydroxy derivatives of 3-epidigitoxigenin reported yields of around 20% for the desired product after silica gel chromatography, with other isomers being major side products.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
This protocol is suitable for obtaining high-purity this compound.
Materials:
-
Reverse-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Solvents: Acetonitrile, Water (HPLC grade)
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare mobile phase A (Water) and mobile phase B (Acetonitrile). Degas both solvents.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 30% Acetonitrile in Water) for at least 30 minutes.
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase.
-
Injection and Elution: Inject the sample and run a linear gradient, for example:
-
0-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% to 100% Acetonitrile
-
25-30 min: Hold at 100% Acetonitrile
-
-
Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Remove the solvent under reduced pressure. A patent for the separation of steroid epimers suggests that a purity of over 98% and a recovery of more than 95% can be achieved using reverse-phase HPLC with an acetonitrile:water mobile phase.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for Steroid Epimers
| Purification Technique | Stationary Phase | Typical Mobile Phase | Resolution | Throughput |
| TLC | Silica Gel | Ethyl Acetate/Hexane | Low to Medium | High |
| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Medium | Medium |
| HPLC (Reverse-Phase) | C18 or Phenyl | Gradient of Acetonitrile in Water | High | Low |
Table 2: Reported Yields for Related Cardenolide Purifications
| Compound | Purification Method | Reported Yield | Reference |
| 2α,3α-dihydroxy derivative of 3-epidigitoxigenin | Silica Gel Chromatography | 20% | [2] |
| Digitoxigenin monodigitoxoside | Not specified | 93% | [4][5] |
| Budesonide Epimers | Reverse-Phase HPLC | >95% recovery | [3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 4. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting unexpected results in 3-epi-Digitoxigenin bioassays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-epi-Digitoxigenin in various bioassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stereoisomer of Digitoxigenin (B1670572), a cardiac glycoside. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of cellular events.
Q2: I am not observing any cytotoxic effect with this compound. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the activity of this compound can be lower than that of Digitoxigenin. Studies have shown that modifications at the C3 position of the steroid core can impact biological activity.[1] Secondly, ensure the compound has been properly dissolved and is stable in your cell culture medium. Finally, the cell line you are using might be resistant to cardiac glycosides. It is advisable to include a positive control, such as Digitoxigenin or another known cytotoxic agent, to validate your assay.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound, similar to other cardiac glycosides, is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. The stability of related compounds like digoxin (B3395198) has been shown to be good under recommended storage conditions.[3]
Q4: Can this compound interfere with my assay readout?
A4: Yes, it is possible. For instance, in MTT or similar tetrazolium-based cytotoxicity assays, compounds with reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. It is recommended to run a cell-free control with your highest concentration of this compound and the assay reagent to check for any direct chemical reaction. If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay).
Troubleshooting Guides
Troubleshooting Na+/K+-ATPase Inhibition Assays
| Problem | Possible Causes | Solutions |
| No or weak inhibition observed | Inactive enzyme: Improper storage or handling of the Na+/K+-ATPase enzyme preparation. | Ensure the enzyme is stored at the correct temperature and handled on ice. Use a fresh batch of enzyme if necessary. Include a positive control inhibitor like Ouabain. |
| Incorrect assay buffer composition: Suboptimal pH, ion concentrations (Na+, K+, Mg2+), or ATP concentration. | Verify the composition and pH of your assay buffer. Ensure all components are at their optimal concentrations as per the established protocol. | |
| Degraded this compound: Compound has degraded due to improper storage or handling. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| High background signal | Contamination of reagents with inorganic phosphate (B84403) (Pi): ATP solution or buffers may be contaminated with Pi. | Use high-purity ATP and reagents. Prepare fresh buffers with ultrapure water. |
| Non-enzymatic hydrolysis of ATP: High temperatures or incorrect pH can lead to ATP breakdown. | Maintain the recommended assay temperature and pH. Run a control without the enzyme to measure non-enzymatic ATP hydrolysis. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate dispensing of small volumes of enzyme, substrate, or inhibitor. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce pipetting steps. |
| Incomplete mixing: Reagents not uniformly distributed in the reaction wells. | Ensure thorough but gentle mixing after adding each reagent. |
Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Causes | Solutions |
| IC50 values are higher than expected or no dose-response | Cell line resistance: The chosen cell line may have low sensitivity to cardiac glycosides. | Use a cell line known to be sensitive to cardiac glycosides as a positive control. Consider screening different cell lines. |
| Compound precipitation: this compound may precipitate at higher concentrations in the culture medium. | Visually inspect the wells for any signs of precipitation. If observed, try using a lower concentration range or a different solvent system (ensuring solvent toxicity is controlled). | |
| Assay timing: The incubation time with the compound may be too short to induce a cytotoxic effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells plated in each well. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension frequently. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect"). |
| Incomplete formazan (B1609692) crystal dissolution (MTT assay): Leads to inaccurate absorbance readings. | Ensure complete dissolution of formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and mixing thoroughly. | |
| Unexpected increase in signal at high concentrations | Compound interference: this compound may directly reduce the tetrazolium salt. | Run a cell-free control with the compound and assay reagent. If interference is confirmed, use an alternative cytotoxicity assay (e.g., LDH or ATP-based assays). |
Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Causes | Solutions |
| High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations | Compound is inducing necrosis at the tested concentrations. | Lower the concentration range of this compound and/or shorten the incubation time. |
| Harsh cell handling: Excessive trypsinization or centrifugation can damage cell membranes. | Use a gentle cell detachment method for adherent cells. Centrifuge cells at a lower speed. | |
| No or low percentage of apoptotic cells | Assay timing is off: Apoptosis is a dynamic process. The time point of analysis may be too early or too late. | Perform a time-course experiment to identify the peak of apoptosis. |
| Insufficient drug concentration: The concentration of this compound may not be sufficient to induce apoptosis. | Increase the concentration of the compound, guided by cytotoxicity data. | |
| High background staining in negative controls | Spontaneous apoptosis in culture: Cells may be unhealthy due to over-confluency or nutrient depletion. | Use healthy, log-phase cells for your experiments. |
| Non-specific binding of Annexin V: Presence of dead cells or debris. | Wash cells carefully and consider using a dead cell removal kit if necessary. |
Quantitative Data Summary
The biological activity of this compound can be compared to its parent compound, Digitoxigenin, and other well-characterized cardiac glycosides. The following tables summarize typical inhibitory concentrations found in the literature for related compounds. Note that specific values for this compound are less common and direct experimental determination is recommended.
Table 1: Comparative Na+/K+-ATPase Inhibition
| Compound | Enzyme Source | Kᵢ (nM) |
| Digitoxigenin | Pig Kidney | 176[4] |
| Digoxigenin | Pig Kidney | 194[4] |
| Ouabain | Pig Kidney | 89[4] |
| This compound | Bovine Brain | Lower affinity than Digitoxigenin[1] |
Table 2: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (nM) |
| Digitoxigenin | Various human cancer cell lines | 6.4 - 76[5] |
| Digitoxin (B75463) | Human cancer cell lines | 3 - 33[6] |
| Digoxin | Human cancer cell lines | 28.2 (K-562)[7] |
| Digitoxigenin-α-L-rhamno-pyranoside | HeLa | 35.2 ± 1.6[8] |
| Digitoxigenin-α-L-amiceto-pyranoside | HeLa | 38.7 ± 1.3[8] |
Experimental Protocols
General Protocol for Na+/K+-ATPase Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental setup.
-
Prepare Reagents:
-
Assay Buffer: e.g., 25 mM Histidine, 130 mM NaCl, 5 mM KCl, 3 mM MgCl₂, pH 7.4.
-
Enzyme Solution: Purified Na+/K+-ATPase in a suitable buffer.
-
Substrate Solution: ATP in assay buffer.
-
Inhibitor Solutions: Serial dilutions of this compound and a positive control (e.g., Ouabain) in assay buffer.
-
Stop Solution: e.g., a solution to stop the enzymatic reaction and a reagent for phosphate detection (e.g., Malachite Green).
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the inhibitor solutions to the respective wells.
-
Add the enzyme solution to all wells and pre-incubate.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding the stop solution.
-
Measure the amount of inorganic phosphate released, typically by measuring absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the Ki value.
-
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
General Protocol for Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations for the determined time. Include untreated and positive controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for about 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry without delay.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxigenin | C23H34O5 | CID 15478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding of 3-epi-Digitoxigenin in assays
Welcome to the technical support center for assays involving 3-epi-Digitoxigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
A1: this compound is a cardiac glycoside, a class of compounds known for their interaction with the Na+/K+-ATPase enzyme. Like other steroid-based molecules, it can exhibit hydrophobic properties, leading to a tendency to adhere non-specifically to surfaces like microplate wells and to proteins in an assay system. This non-specific binding (NSB) can cause high background signals, leading to inaccurate results and reduced assay sensitivity.
Q2: What are the primary causes of non-specific binding in assays?
A2: Non-specific binding is primarily caused by low-affinity, non-covalent interactions between molecules and surfaces. The main drivers are hydrophobic and ionic interactions.[1] In the context of this compound, its interaction with plasma proteins like albumin suggests a propensity for such binding.[2][3][4] Factors contributing to NSB include insufficient blocking, suboptimal buffer composition, and the inherent properties of the assay plate material.[5][6]
Q3: What is a "blocking buffer" and how does it work?
A3: A blocking buffer is a solution containing a high concentration of a non-reactive protein or other molecule that is used to coat the unoccupied surfaces of an assay plate or membrane.[7] By binding to all potential sites of non-specific interaction, the blocking agent prevents the analyte or detection antibodies from adhering to these surfaces, thereby reducing background noise and improving the signal-to-noise ratio.[1][8]
Q4: Can the type of microplate I use affect non-specific binding?
A4: Yes, the type of polystyrene or other polymer used for the microplate can significantly affect non-specific binding.[5][6] Some plates have higher binding capacities than others. If you consistently face high background issues, consider testing low-binding plates, which have been treated to create a hydrophilic surface that minimizes hydrophobic interactions.
Troubleshooting Guide for Non-Specific Binding
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Signal Across the Entire Plate
Q: My negative control wells show a high signal, similar to my positive wells. What is the likely cause and how can I fix it?
A: This is a classic sign of significant non-specific binding. The detection antibody or the compound itself is likely adhering to the plate surface.
Troubleshooting Steps:
-
Optimize the Blocking Buffer: Your current blocking agent may be ineffective. Experiment with different blockers. Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[9] It is crucial to empirically test which blocking agent is best for your specific assay system.[10]
-
Increase Blocking Incubation Time/Temperature: Insufficient incubation can lead to incomplete blocking. Try increasing the blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[11]
-
Add a Detergent to Wash Buffers: Non-ionic detergents like Tween-20 or Triton X-100 are effective at disrupting hydrophobic interactions.[1][12] Adding 0.05% Tween-20 to your wash buffer can significantly reduce background.
-
Increase the Number and Vigor of Wash Steps: Inadequate washing may leave behind unbound reagents. Increase the number of wash cycles and ensure that the wells are filled and emptied completely during each step.[11][13]
Issue 2: Poor Reproducibility and High Variability Between Replicate Wells
Q: I'm seeing a high coefficient of variation (CV) between my replicate wells. Could non-specific binding be the cause?
A: Yes, inconsistent non-specific binding can lead to high variability. If the binding is not uniform across the plate, some wells will have a higher background than others.
Troubleshooting Steps:
-
Ensure Homogeneous Blocking: Make sure the blocking buffer is well-mixed and evenly distributed in all wells. Inconsistent blocking can be a major source of variability.
-
Modify Buffer Composition: High salt concentrations in your assay or wash buffers can help mitigate charge-based non-specific interactions.[14] Consider titrating NaCl concentrations (e.g., 150 mM to 500 mM) to find the optimal level.
-
Use Pre-coated or Low-Binding Plates: To ensure a more uniform surface, consider using commercially available pre-blocked plates or plates specifically designed for low non-specific binding.
-
Check for Contamination: Cross-contamination between wells during pipetting can lead to erratic results. Use fresh pipette tips for each sample and reagent addition.[11]
Issue 3: Low Signal-to-Noise Ratio
Q: My positive signal is weak and not clearly distinguishable from the background. How can I improve the sensitivity?
A: A low signal-to-noise ratio occurs when the background signal is high relative to the specific signal. Reducing the non-specific binding is key to improving this ratio.
Troubleshooting Steps:
-
Test Different Blocking Agents: This is the most critical step. A blocker that is effective for one assay may not be for another. See the table below for a comparison of common blocking agents. The choice of blocking buffer can significantly enhance assay sensitivity by minimizing background interference.[8]
-
Optimize Detergent Concentration: While detergents are helpful, excessively high concentrations can sometimes interfere with antibody-antigen interactions or the assay signal itself.[15][16] If you are already using a detergent, try a titration series (e.g., 0.01% to 0.1%) to find the optimal concentration.
-
Use Serum in Blocking Buffer: For immunoassays, adding normal serum from the same species as the secondary antibody can be a very effective way to reduce NSB.[12][17] A typical concentration is 5-10%.[13]
-
Alternative Blocking Strategy: Consider a two-step capture method if applicable. In this approach, the biotinylated capture reagent is pre-incubated with the sample before being added to streptavidin-coated wells, which can improve specificity.[18]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1 - 5% | Well-characterized, single-protein blocker.[9] | Can be expensive; some batches may contain impurities.[9] | General use, especially with biotin/avidin systems and phospho-specific antibodies.[8] |
| Non-fat Dry Milk | 1 - 5% | Inexpensive and widely available.[9] | High protein complexity; may mask some epitopes. Incompatible with biotin/avidin systems.[9] | Assays with high background where the target is robust. |
| Casein | 0.5 - 2% | Can provide lower backgrounds than milk or BSA.[8] | May interfere with some antibody-antigen interactions. | Recommended for applications using biotin-avidin complexes.[8] |
| Normal Serum | 5 - 10% | Highly effective at blocking NSB from Fc receptors.[12][17] | Must match the species of the secondary antibody to avoid cross-reactivity. | Immunohistochemistry (IHC) and immunoassays with complex samples. |
| Commercial Blockers | Per manufacturer | Optimized formulations, often protein-free options are available. | Can be more expensive. | Assays requiring high sensitivity and lot-to-lot consistency. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Conditions
This protocol provides a framework for systematically testing different blocking agents to find the optimal one for your this compound assay.
-
Plate Preparation: Coat a 96-well microplate with your antigen or capture antibody as per your standard protocol. Leave at least one column uncoated to serve as a negative control for binding to the plate itself.
-
Prepare Blocking Buffers: Prepare 50 mL of at least four different blocking buffers to test (e.g., 3% BSA in PBST, 5% Non-fat Milk in PBST, 1% Casein in TBST, and a commercial blocker).
-
Blocking Step: Wash the coated plate 3 times with your wash buffer (e.g., PBST). Add 200 µL of the different blocking buffers to separate rows of the plate. Ensure each buffer is tested in both antigen-coated and uncoated wells.
-
Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your assay protocol (e.g., adding samples containing this compound, primary antibody, secondary antibody, and substrate).
-
Data Analysis: Read the plate. Calculate the signal-to-noise ratio for each blocking buffer by dividing the mean signal of the positive control wells by the mean signal of the negative control (uncoated or no-analyte) wells. The buffer providing the highest ratio is the most effective.
Protocol 2: Detergent Compatibility Test
This protocol helps determine the optimal concentration of a non-ionic detergent in your wash buffer.
-
Prepare Assay Plates: Prepare a 96-well plate according to your standard protocol, including coating and blocking with your chosen optimal blocking buffer.
-
Prepare Wash Buffers: Prepare a series of wash buffers containing varying concentrations of Tween-20 (e.g., 0%, 0.025%, 0.05%, 0.1%, and 0.2%) in PBS or TBS.
-
Run Assay: Perform your standard assay procedure. When you reach the wash steps, use the different detergent-containing buffers for separate rows of the plate.
-
Data Analysis: Compare the results. Look for the detergent concentration that provides the lowest background signal in negative control wells without significantly reducing the signal in your positive control wells.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Experimental workflow for optimizing a blocking agent.
Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.
References
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. Binding of digitoxin and some related cardenolides to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Binding of digitoxin, digoxin and gitoxin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. bosterbio.com [bosterbio.com]
- 10. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 13. assaygenie.com [assaygenie.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in 3-epi-Digitoxigenin detection
Welcome to the technical support center for 3-epi-Digitoxigenin detection. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you improve the signal-to-noise ratio and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio in this compound detection?
A low S/N ratio can originate from multiple factors throughout the experimental workflow. These can be broadly categorized into sample-related issues, suboptimal analytical instrumentation settings, and the chosen detection method's inherent limitations.[1] For mass spectrometry-based methods, common issues include inefficient ionization, sample contamination with salts or detergents, and poor chromatographic separation from matrix components.[1] In immunoassays, high background noise can result from non-specific binding, cross-reactivity of antibodies with related compounds, or issues with reagent quality and incubation times.[2][3][4][5]
Q2: How does sample preparation affect the S/N ratio in LC-MS/MS analysis?
Proper sample preparation is critical for minimizing matrix effects, which are a major source of noise and signal suppression in LC-MS/MS.[6] Biological matrices like plasma or serum contain high concentrations of proteins and phospholipids (B1166683) that can interfere with the ionization of this compound.[6][7] Ineffective removal of these components leads to ion suppression, reducing the analyte signal and thus the S/N ratio.[6] Techniques like protein precipitation followed by a specific phospholipid removal step (e.g., using HybridSPE) or solid-phase extraction (SPE) are crucial for a clean sample extract.[6][8][9]
Q3: My immunoassay for this compound shows high background. What are the likely causes and solutions?
High background in an ELISA or other immunoassay reduces the assay's sensitivity and can obscure the true signal.[5] Common causes include:
-
Insufficient Blocking: Unoccupied sites on the microplate well surface can bind detection antibodies non-specifically.
-
Cross-Reactivity: The antibodies may be binding to other structurally similar cardiac glycosides or metabolites present in the sample.[10][11][12]
-
Inadequate Washing: Insufficient washing between steps can leave unbound reagents behind.[5]
-
Over-incubation or High Reagent Concentration: Excessively long incubation times or overly concentrated antibody or substrate solutions can lead to higher background signal.[13]
Q4: Can fluorescence-based detection methods be used for this compound, and how can their signal be enhanced?
Yes, fluorescence-based detection is a viable and highly sensitive method. Signal enhancement can be achieved through several strategies, most notably Metal-Enhanced Fluorescence (MEF).[14][15][16] This phenomenon occurs when fluorophores are placed in close proximity to metallic nanostructures, which can improve their absorption and emission characteristics, leading to a significant increase in the fluorescence signal.[14][15] This is particularly useful for detecting low concentrations of the analyte, where the native fluorescence signal may be weak.[15][16]
Troubleshooting Guides
LC-MS/MS Detection
This guide addresses common issues encountered when using Liquid Chromatography-Tandem Mass Spectrometry for this compound detection.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor S/N | Inefficient Ionization: Suboptimal mobile phase composition. This compound may form sodium adducts that fragment poorly.[8] | Replace formic acid with ammonium (B1175870) formate (B1220265) (e.g., 10 mM) in the mobile phase to promote the formation of ammonium adducts, which are more amenable to fragmentation in MS/MS.[6][8] |
| Matrix Effects (Ion Suppression): Co-elution of phospholipids and other matrix components with the analyte.[6] | Implement a robust sample cleanup method like Solid-Phase Extraction (SPE) or a specific phospholipid removal technique (e.g., HybridSPE-PLus) instead of simple protein precipitation.[6][8] | |
| Suboptimal MS Parameters: Incorrect ionization source settings (e.g., sprayer voltage, gas flow) or collision energy.[1] | Systematically optimize source parameters and collision energy using a pure standard of this compound to maximize the signal of the desired precursor-product ion transition. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions: Analyte interacting with residual silanol (B1196071) groups on the LC column.[17] | Ensure the mobile phase pH is appropriate. Consider using a column with advanced end-capping or a different stationary phase (e.g., phenyl-hexyl).[8] |
| Column Contamination: Buildup of matrix components on the column frit or packing material.[18] | Use a guard column and replace it regularly.[18] Implement a column flushing procedure after each batch of samples.[17] | |
| Inconsistent Retention Time | Mobile Phase Issues: Inconsistent mobile phase composition or degradation. | Prepare fresh mobile phase daily. Ensure thorough mixing and degassing of solvents. |
| Column Temperature Fluctuation: Inadequate temperature control of the column. | Use a column oven to maintain a stable temperature throughout the analysis. |
Immunoassay (ELISA) Detection
This guide provides solutions for common problems in immunoassay-based detection of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient Blocking: Non-specific binding sites on the plate are not fully saturated.[4] | Increase blocking time and/or try different blocking agents (e.g., BSA, casein, or commercial blockers).[4] |
| Antibody Concentration Too High: Excessive primary or secondary antibody leads to non-specific binding.[5] | Optimize antibody concentrations by performing a titration experiment.[4] | |
| Inadequate Washing: Unbound reagents are not completely removed.[5] | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from wells.[3][5] | |
| Weak or No Signal | Reagent Problem: Degraded antibody, substrate, or standard. Incorrect reagent preparation.[2][4] | Use fresh reagents and verify all calculations and dilutions. Ensure the substrate is appropriate for the enzyme conjugate.[3] |
| Low Antibody Affinity/Concentration: The antibody may not be binding the target effectively. | Increase the concentration of the primary or secondary antibody.[4] Consider increasing the incubation time (e.g., overnight at 4°C).[4] | |
| Analyte Concentration Out of Range: The concentration of this compound in the sample is below the detection limit.[13] | Concentrate the sample if possible, or perform a spike-and-recovery experiment to confirm that the assay is working.[4] | |
| Poor Reproducibility (High %CV) | Pipetting Inconsistency: Inaccurate or inconsistent dispensing of reagents or samples.[5] | Check pipette calibration and ensure proper pipetting technique. Use fresh tips for each sample and reagent.[3] |
| Inconsistent Incubation Conditions: Variations in temperature or time across the plate ("edge effects").[2] | Ensure uniform incubation temperature by using a calibrated incubator. Use a plate sealer to prevent evaporation.[4] | |
| Poorly Mixed Reagents: Non-homogenous reagent solutions. | Ensure all reagents are thoroughly mixed before adding them to the plate.[3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using HybridSPE®-PLus
This protocol describes a method for the simultaneous removal of proteins and phospholipids from plasma samples prior to LC-MS/MS analysis, which is effective at reducing matrix-induced ion suppression.[6]
Materials:
-
HybridSPE-PLus 96-well plate
-
Plasma sample containing this compound
-
Acetonitrile (B52724) (LC-MS grade) with 1% formic acid
-
96-well collection plate
-
Plate shaker/vortexer
-
Vacuum manifold
Methodology:
-
Add 100 µL of plasma sample to each well of the HybridSPE-PLus plate.
-
To precipitate proteins, add 300 µL of acetonitrile containing 1% formic acid to each well.
-
Seal the plate and vortex/shake at approximately 1,000 rpm for 2 minutes. This step ensures thorough mixing and protein precipitation.
-
Place the HybridSPE-PLus plate on top of a 96-well collection plate and transfer the assembly to a vacuum manifold.
-
Remove the seal and apply a vacuum of 10 in. Hg for 4 minutes. The eluate that passes through contains the analyte, while precipitated proteins and phospholipids are retained by the HybridSPE-PLus sorbent.
-
The collected eluate is ready for direct injection into the LC-MS/MS system.
Protocol 2: General Competitive ELISA Protocol
This protocol outlines the key steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound. In this format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-coated sites. The resulting signal is inversely proportional to the amount of analyte in the sample.
Materials:
-
Microplate pre-coated with anti-Digitoxigenin antibody
-
This compound standards and samples
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader set to 450 nm
Methodology:
-
Standard/Sample Addition: Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubation: Gently mix and incubate the plate for 1 hour at room temperature (e.g., 25°C). During this time, the sample/standard analyte and the enzyme-labeled analyte compete for binding to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes. A blue color will develop.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Workflow and Pathway Diagrams
Caption: Troubleshooting workflow for low S/N in LC-MS/MS.
Caption: Mechanism of action for cardiac glycosides like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of Highly Specific Enzyme Immunoassay for Monitoring Serum Digitoxin Level in Patients [scirp.org]
- 11. [PDF] Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity. | Semantic Scholar [semanticscholar.org]
- 12. Cross-reactivity of TDX and OPUS immunoassay systems for serum digoxin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. mikkelsen.pratt.duke.edu [mikkelsen.pratt.duke.edu]
- 15. Plasmonic Fluorescence Enhancement in Diagnostics for Clinical Tests at Point-of-Care: A Review of Recent Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasmonic Fluorescence Enhancement in Diagnostics for Clinical Tests at Point-of-Care: A Review of Recent Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
common pitfalls in handling and preparing 3-epi-Digitoxigenin solutions
This technical support center provides guidance on the common pitfalls encountered during the handling and preparation of 3-epi-Digitoxigenin solutions. Due to the limited availability of specific data for this compound, much of the information provided is based on its close structural analog, Digitoxigenin, and general best practices for handling cardiac glycosides. Researchers should use this information as a guide and exercise caution, recognizing that the properties of the 3-epi epimer may vary.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What solvents are recommended?
Q2: My this compound solution appears cloudy or has precipitated after dilution. What could be the cause and how can I fix it?
A2: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue and typically indicates that the solubility limit of the compound in the final solution has been exceeded. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution can help maintain solubility. However, be mindful of potential solvent effects on your experiment.
-
Use a different co-solvent: Some compounds exhibit different solubilities in various organic solvents. If you are using DMSO, you could try preparing the stock solution in ethanol (B145695) and see if that improves solubility upon dilution.
-
Gentle warming and sonication: Briefly and gently warming the solution (e.g., to 37°C) or using a sonicator bath can sometimes help redissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent degradation.
Q3: What are the recommended storage conditions for this compound in solid form and in solution?
A3: As a solid, this compound should be stored in a tightly sealed container at -20°C.[1] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C to ensure stability.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: I am concerned about the stability of my this compound working solution during my experiment. How stable is it in aqueous media?
A4: The stability of cardiac glycosides in aqueous solutions can be influenced by pH, temperature, and light exposure. While specific stability data for this compound is lacking, it is advisable to prepare fresh working solutions for each experiment. If a solution must be stored for a short period, it should be kept on ice and protected from light. A common pitfall is to use working solutions that have been stored for extended periods, which may lead to inaccurate experimental results due to compound degradation.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound, like other cardiac glycosides, is expected to be highly toxic. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, stringent safety measures are necessary. Always handle this compound in a designated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] Avoid generating dust when handling the solid form. In case of accidental contact, wash the affected area immediately and seek medical attention.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock or working solution. | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store all solutions at -20°C and protect from light. |
| Inaccurate initial concentration of the stock solution. | Ensure the solid compound is accurately weighed using a calibrated analytical balance. Confirm complete dissolution in the organic solvent before making further dilutions. | |
| Low or no biological activity observed | Precipitation of the compound in the experimental medium. | Visually inspect the working solution for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q2. Consider vortexing the solution before adding it to the experimental setup. |
| Adsorption of the compound to plasticware. | Use low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution before dispensing can also help. | |
| Cell death or unexpected off-target effects | High concentration of organic solvent in the final working solution. | Prepare a vehicle control with the same concentration of the organic solvent to assess its effect on the experimental system. Keep the final solvent concentration as low as possible (typically <0.5%). |
Quantitative Data Summary
Note: The following data is for Digitoxigenin and should be used as an estimate for this compound. Properties of epimers can differ.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₄O₄ | [4] |
| Molecular Weight | 374.5 g/mol | [4] |
| Melting Point | 253 °C | |
| Solubility in DMF | ~25 mg/mL | [1] |
| Solubility in DMSO | ~20 mg/mL | [1] |
| Solubility in Ethanol | ~5 mg/mL | [1] |
| Solubility in DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound (e.g., 3.75 mg for a 1 mL stock solution).
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM (e.g., for 3.75 mg of a compound with a molecular weight of 374.5 g/mol , add 1 mL of DMSO).
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for precipitation issues in this compound solutions.
References
enhancing the resolution of 3-epi-Digitoxigenin from its isomers
Topic: Enhancing the Resolution of 3-epi-Digitoxigenin from its Isomers Audience: Researchers, scientists, and drug development professionals.
This technical support center provides targeted guidance for resolving this compound from its parent compound, Digitoxigenin, and other related isomers. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What makes separating this compound from Digitoxigenin so challenging?
The primary difficulty lies in their structural similarity. As epimers, this compound and Digitoxigenin differ only in the stereochemistry at the C-3 position. This subtle difference results in nearly identical physicochemical properties, such as polarity, molecular weight, and pKa, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires a highly selective and optimized method.[1]
Q2: What is the recommended starting point for developing an HPLC method to separate these isomers?
A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective starting point. A C18 column is a conventional choice, typically used with a gradient elution mobile phase composed of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is also recommended to improve peak shape by ensuring consistent protonation of the analytes.
Q3: Which HPLC column chemistries provide the best selectivity for Digitoxigenin epimers?
While a standard C18 column can be effective, achieving optimal resolution may require exploring alternative stationary phases. Biphenyl-phase columns, in particular, have demonstrated enhanced retention and unique selectivity for steroid isomers. The π-π interactions offered by the biphenyl (B1667301) ligands can provide the additional resolving power needed to separate closely related epimers that may co-elute on a C18 column.
Q4: When should I consider using a different organic solvent in my mobile phase?
If you are struggling to achieve resolution with acetonitrile, switching to methanol is a valuable optimization step. Methanol has different solvent properties and can alter the selectivity of the separation, potentially improving the resolution between the isomeric peaks. This is particularly effective when used with biphenyl-phase columns, which often show enhanced selectivity for aromatic and moderately polar analytes in methanol-based mobile phases.
Q5: What detection method is most suitable for this analysis?
UV detection at a wavelength of approximately 220 nm is a standard and reliable method for detecting Digitoxigenin and its isomers, as they contain a lactone ring that absorbs in the low-UV range. For analyses requiring higher sensitivity and specificity, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful alternative. Although MS cannot distinguish between isomers based on mass alone, it provides confirmation of molecular weight and can be used with effective chromatographic separation for confident quantification.
Troubleshooting Guide: Poor or Incomplete Resolution
Poor peak resolution or co-elution is the most common issue when separating this compound and Digitoxigenin. The following guide provides a systematic approach to troubleshooting this problem.
Logical Troubleshooting Workflow
Caption: A logical approach to troubleshooting poor peak resolution.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Action |
| Co-eluting or Partially Resolved Peaks | Suboptimal Mobile Phase Composition: The ratio of organic solvent to water is not providing enough selectivity. | 1. Adjust Organic Content: Decrease the percentage of acetonitrile or methanol in small increments (e.g., 2%). This will increase retention times and may improve separation. 2. Flatten the Gradient: If using a gradient, decrease the slope around the elution time of the isomers to give them more time to resolve on the column. |
| Incorrect Column Chemistry: The stationary phase (e.g., C18) does not offer sufficient selectivity for the epimers. | Switch to a Biphenyl Column: A biphenyl phase provides alternative selectivity through π-π interactions, which is often highly effective for separating steroid isomers. | |
| Suboptimal Temperature: Column temperature affects mobile phase viscosity and interaction kinetics, influencing selectivity. | Optimize Column Temperature: Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., in 5°C increments from 25°C to 40°C) to find the optimal balance between efficiency and selectivity. | |
| Broad or Tailing Peaks | Secondary Interactions: Analyte interaction with active sites (residual silanols) on the silica (B1680970) support. | Modify Mobile Phase pH: Ensure a low concentration of acid (e.g., 0.1% formic acid) is present to suppress silanol (B1196071) activity. |
| Column Overload: Injecting too much sample mass onto the column. | Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, column overload was the issue. | |
| Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector. | Optimize System Connections: Use tubing with a smaller internal diameter and minimize its length, especially between the column and the detector. | |
| Irreproducible Retention Times | Inadequate Column Equilibration: The column is not fully returned to initial conditions before the next injection. | Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase between gradient runs. |
| Mobile Phase Instability: Evaporation of organic solvent or changes in buffer pH over time. | Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation. Ensure proper mixing and degassing. | |
| Fluctuations in Column Temperature: Drifts in ambient temperature are affecting chromatography. | Use a Column Oven: A thermostatted column compartment is essential for stable and reproducible retention times. |
Data Presentation
The following table presents example chromatographic data from a successful separation of Digitoxigenin and its 3-epi isomer using two different column chemistries. This data illustrates the potential improvement in resolution when switching from a standard C18 to a biphenyl stationary phase.
| Analyte | Column Chemistry | Retention Time (t_R) (min) | Peak Width (W) (min) | Resolution (R_s) |
| Digitoxigenin | C18 | 12.5 | 0.25 | \multirow{2}{}{1.3 (Partial Co-elution)} |
| This compound | C18 | 12.8 | 0.26 | |
| Digitoxigenin | Biphenyl | 15.1 | 0.28 | \multirow{2}{}{2.1 (Baseline Resolved)} |
| This compound | Biphenyl | 15.8 | 0.29 |
Note: Data is representative and intended for illustrative purposes. Actual results will vary based on specific instrumentation and conditions.
Experimental Protocols
This section provides a detailed starting methodology for the HPLC separation of this compound from its isomers.
Overall Experimental Workflow
Caption: General workflow for the analysis of Digitoxigenin isomers.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Digitoxigenin and this compound reference standards in methanol or acetonitrile to create a stock solution of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the experimental sample in the same diluent as the working standard to a similar target concentration.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) before injection to remove particulates and protect the column.
HPLC Method Parameters (Starting Conditions)
-
Instrument: Standard HPLC or UHPLC system with a UV detector.
-
Column:
-
Option A (Standard): C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Option B (Enhanced Selectivity): Biphenyl, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %B 0.0 30 20.0 50 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Analysis Sequence
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the system is clean.
-
Inject the working standard solution to determine retention times and system suitability.
-
Inject the experimental samples.
-
Periodically inject the working standard throughout the sequence (e.g., every 10-20 samples) to monitor for any shifts in retention time or response.
Data Processing and Interpretation
-
Integrate the peaks for Digitoxigenin and this compound.
-
Calculate the resolution (R_s) between the two peaks using the formula:
-
R_s = 2(t_R2 – t_R1) / (W_1 + W_2)
-
A resolution value of ≥ 1.5 is typically considered baseline separation.
-
-
If resolution is inadequate, refer to the Troubleshooting Guide to optimize the method.
References
strategies for increasing the throughput of 3-epi-Digitoxigenin screening
Welcome to the technical support center for 3-epi-Digitoxigenin screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the throughput and efficiency of your screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other cardiac glycosides that should be targeted in a high-throughput screen?
A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cell membranes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger.[2][4] The elevated intracellular calcium enhances cardiac muscle contractility.[2][4] Therefore, high-throughput screening (HTS) assays should be designed to detect the inhibition of Na+/K+-ATPase activity or the downstream consequences of this inhibition, such as changes in ion concentrations or cell viability in relevant cell lines.
Q2: What are the most suitable high-throughput screening (HTS) formats for identifying modulators of this compound activity?
A2: Both biochemical and cell-based assays are suitable for HTS of this compound and can be adapted for high-throughput formats (e.g., 384- or 1536-well plates).[5][6]
-
Biochemical Assays: These assays directly measure the inhibition of purified Na+/K+-ATPase. A common method is to quantify the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[7][8][9] Fluorescence-based competition assays can also be employed to assess binding to the ATPase.[10][11]
-
Cell-Based Assays: These provide more physiologically relevant data by assessing the compound's effect in a cellular context.[12][13][14] Examples include cell viability assays (e.g., using fluorescent or luminescent readouts) in cardiac cell lines, or assays that measure changes in intracellular calcium.[15][16]
Q3: How can we increase the throughput of our this compound screening campaign?
A3: Increasing throughput primarily involves automation, miniaturization, and optimization of the assay protocol.
-
Automation: Utilize robotic liquid handling systems for precise and rapid dispensing of reagents and compounds.[17][18][19][20][21] Automated plate handlers and readers can further streamline the workflow.[22]
-
Miniaturization: Transitioning from 96-well to 384- or 1536-well plates significantly reduces reagent costs and allows for screening of larger compound libraries.[5][23]
-
Assay Optimization: Reduce incubation times and simplify the number of steps in the protocol. Multiplexing assays to measure multiple parameters simultaneously can also increase efficiency.[23]
Q4: What are the critical quality control parameters to monitor during a high-throughput screen for this compound?
A4: To ensure data quality and reliability, it is crucial to monitor several quality control metrics. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Other important parameters include signal-to-background ratio, signal-to-noise ratio, and the coefficient of variation (%CV) across the plate.[24][25] Consistent performance of positive and negative controls is also essential.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound screening experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in assay signal (High %CV) | - Inconsistent cell seeding- Edge effects in microplates- Reagent instability- Inaccurate liquid handling | - Use automated cell dispensers for uniform seeding.- Incubate plates in a humidified chamber to minimize evaporation from edge wells.- Prepare fresh reagents daily and ensure proper storage.- Calibrate and maintain liquid handling robotics regularly. |
| Low Z'-factor (<0.5) | - Small assay window (low signal-to-background)- High data variability- Suboptimal reagent concentrations | - Optimize the concentrations of all reagents (e.g., ATP, enzyme, substrate) to maximize the signal window.- Address sources of variability as outlined above.- Titrate positive and negative controls to ensure a clear distinction. |
| High rate of false positives | - Compound autofluorescence or quenching- Compound cytotoxicity (in cell-based assays)- Off-target effects | - Perform a counter-screen without the target enzyme or cells to identify compounds that interfere with the assay signal.[26]- For cell-based assays, run a parallel cytotoxicity assay to distinguish true hits from cytotoxic compounds.- Use orthogonal assays (e.g., a different assay format) to confirm primary hits.[26] |
| High rate of false negatives | - Low compound potency- Compound instability or precipitation- Insufficient incubation time | - Screen at multiple compound concentrations.- Check the solubility of compounds in the assay buffer; consider using a lower concentration of DMSO.- Optimize the incubation time to allow for sufficient target engagement. |
| No response to positive control (e.g., Ouabain) | - Inactive positive control- Incorrect assay conditions- Resistant cell line (for cell-based assays) | - Verify the activity of the positive control stock.- Ensure the assay buffer composition (e.g., ion concentrations) and temperature are optimal for Na+/K+-ATPase activity.- Use a cell line known to be sensitive to cardiac glycosides.[27] |
Experimental Protocols
Biochemical Na+/K+-ATPase Inhibition Assay (Phosphate Detection)
This protocol outlines a method to measure the inhibitory effect of compounds on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer: Contains NaCl, KCl, MgCl2, and ATP
-
Test compounds (including this compound) and controls (e.g., Ouabain)
-
Malachite green reagent for phosphate detection
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 384-well plate containing the assay buffer and the purified Na+/K+-ATPase enzyme.
-
Add test compounds at various concentrations to the wells using an automated liquid handler. Include wells with a positive control (e.g., Ouabain) and a negative control (vehicle only).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
Cell-Based Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of a relevant cell line (e.g., cardiomyocytes).
Materials:
-
Cardiac-relevant cell line (e.g., AC16, iPSC-derived cardiomyocytes)
-
Cell culture medium and supplements
-
Test compounds and controls
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
384-well, clear-bottom, black-walled microplates[23]
-
Automated cell dispenser and liquid handler
-
Microplate reader with fluorescence or luminescence detection capabilities
Procedure:
-
Using an automated cell dispenser, seed the cells into 384-well plates at a pre-optimized density and incubate overnight.[12]
-
Treat the cells with a range of concentrations of the test compounds using an automated liquid handler.
-
Incubate for an optimized duration (e.g., 24-72 hours).[15]
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the fluorescence or luminescence signal using a microplate reader.
-
Determine the IC50 value for each active compound.
Visualizations
Caption: High-Throughput Screening Workflow for this compound.
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. What is the mechanism of Digitoxin? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. A rapid assay for the measurement of Na+,K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 10. Fluorescence competition assay for the assessment of ATP binding to an isolated domain of Na+, K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dispendix.com [dispendix.com]
- 18. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 19. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 20. pharmtech.com [pharmtech.com]
- 21. beckman.com [beckman.com]
- 22. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 23. selectscience.net [selectscience.net]
- 24. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 25. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 26. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-epi-Digitoxigenin and Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related cardiac glycosides: 3-epi-Digitoxigenin and its parent compound, Digitoxigenin (B1670572). This document summarizes their mechanisms of action, comparative potency in inhibiting their primary molecular target, and the downstream cellular consequences, supported by experimental data and detailed protocols.
Introduction
Digitoxigenin is a well-characterized cardiac glycoside and the aglycone of digitoxin. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane ion pump essential for maintaining cellular electrochemical gradients. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac contractility. Beyond its cardiotonic effects, digitoxigenin and other cardiac glycosides have garnered significant interest for their potential as anticancer agents.
This compound is a stereoisomer of digitoxigenin, differing only in the configuration of the hydroxyl group at the C3 position of the steroid nucleus. This seemingly minor structural alteration can have a significant impact on the molecule's biological activity. This guide aims to elucidate these differences.
Mechanism of Action: Inhibition of Na+/K+-ATPase
Both this compound and Digitoxigenin exert their primary biological effects by binding to and inhibiting the Na+/K+-ATPase. The binding affinity of these compounds to the enzyme is a key determinant of their potency.
Quantitative Comparison of Na+/K+-ATPase Inhibition
A key study directly compared the binding affinity of this compound and Digitoxigenin to the Na+/K+-ATPase by measuring the displacement of [3H]-ouabain. The results, presented as the negative logarithm of the half-maximal inhibitory concentration (-log IC50), are summarized in the table below.
| Compound | Binding Affinity (-log IC50) |
| Digitoxigenin | 7.2 |
| This compound | 6.0 |
Source: Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin.
These data indicate that Digitoxigenin has a significantly higher binding affinity for Na+/K+-ATPase than its 3-epimer . A higher -log IC50 value corresponds to a lower IC50 value, signifying greater potency. The difference in the C3 hydroxyl group's stereochemistry evidently impacts the interaction with the enzyme's binding pocket.
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a cascade of downstream signaling events that influence various cellular processes, including cell growth, apoptosis, and autophagy. While direct comparative studies on the downstream signaling of this compound are limited, the pathways initiated by digitoxigenin are well-documented and are presumed to be similar, albeit potentially with different potencies reflecting their differential binding affinities.
Key Signaling Pathways Activated by Na+/K+-ATPase Inhibition:
-
Src Kinase Activation: The Na+/K+-ATPase can act as a signaling scaffold. Upon cardiac glycoside binding, it can activate the non-receptor tyrosine kinase Src.
-
MAPK/ERK Pathway: Activated Src can, in turn, activate the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway, which is involved in cell proliferation and survival.
-
Induction of Apoptosis: In many cancer cell lines, cardiac glycosides induce apoptosis (programmed cell death). This can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of Bcl-2 family proteins.
-
Modulation of Autophagy: Cardiac glycosides have been shown to induce autophagy, a cellular process of self-degradation. This can have both pro-survival and pro-death roles depending on the cellular context.
Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.
Comparative Cytotoxicity
Studies on various digitoxigenin derivatives have consistently shown that modifications at the C3 position, including changes in stereochemistry, can significantly alter biological activity. The 3β-hydroxyl configuration of digitoxigenin is considered crucial for its potent activity.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Ouabain Displacement)
This protocol describes a method to determine the inhibitory potency of a compound by measuring its ability to displace a radiolabeled ligand ([3H]-ouabain) from the Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
[3H]-ouabain
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)
-
Test compounds (Digitoxigenin, this compound) at various concentrations
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microcentrifuge tube, add the Na+/K+-ATPase enzyme preparation, [3H]-ouabain (at a concentration near its Kd), and the test compound or vehicle control.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for the Na+/K+-ATPase inhibition assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (Digitoxigenin, this compound) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The available evidence strongly suggests that the stereochemistry at the C3 position of the digitoxigenin steroid nucleus is a critical determinant of its biological activity. Digitoxigenin, with its 3β-hydroxyl group, exhibits a significantly higher binding affinity for the Na+/K+-ATPase compared to its 3α-hydroxyl epimer, this compound. This difference in target engagement is expected to translate into a higher potency for digitoxigenin in its downstream effects, including cytotoxicity towards cancer cells. Further direct comparative studies are warranted to fully elucidate the pharmacological profile of this compound and to explore any potential for unique biological activities. This guide provides a foundational understanding for researchers interested in the structure-activity relationships of cardiac glycosides and their potential therapeutic applications.
A Comparative Guide to the Structure-Activity Relationship of 3-epi-Digitoxigenin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-epi-digitoxigenin and its analogs, focusing on their structure-activity relationships (SAR). The primary biological target of these compounds is the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion homeostasis. Inhibition of this enzyme by cardiac glycosides like digitoxigenin (B1670572) and its derivatives has been a cornerstone of treatment for heart failure and has shown potential in cancer therapy.[1] This guide summarizes the available quantitative data on the binding affinity of this compound analogs to Na+/K+-ATPase, details the experimental protocols for key biological assays, and illustrates the relevant signaling pathway.
Quantitative Data Presentation: Na+/K+-ATPase Inhibition
The biological activity of this compound and its analogs is primarily assessed by their ability to inhibit the Na+/K+-ATPase. The following table summarizes the relative potency of various analogs in displacing [3H]-ouabain, a classic radiolabeled cardiac glycoside, from its binding site on the Na+/K+-ATPase. A higher relative potency indicates a stronger binding affinity and, consequently, more potent inhibition of the enzyme. The data reveals that modifications at the C-2 and C-3 positions of the steroid backbone significantly influence the binding affinity.
| Compound | Structure | Relative Potency (%) vs. Digitoxigenin |
| Digitoxigenin | 3β-OH | 100 |
| This compound | 3α-OH | 1.8 |
| 2β,3α-dihydroxy derivative | 2β-OH, 3α-OH | 0.2 |
| 2α,3β-dihydroxy derivative | 2α-OH, 3β-OH | 0.2 |
| 2β,3β-dihydroxy derivative | 2β-OH, 3β-OH | 1.8 |
| 2α,3α-dihydroxy derivative | 2α-OH, 3α-OH | 0.1 |
Data synthesized from Gobbini et al. (1997).[1]
From this data, several key structure-activity relationships can be deduced:
-
Stereochemistry at C-3: The orientation of the hydroxyl group at the C-3 position is critical for activity. The natural 3β-hydroxy configuration (Digitoxigenin) is significantly more potent than the 3α-hydroxy configuration (this compound).
-
Introduction of a C-2 Hydroxyl Group: The addition of a hydroxyl group at the C-2 position is generally detrimental to the binding affinity.
-
Stereochemistry at C-2: Hydrophilic hydroxyl groups in the alpha (α) position at C-2 appear to be more detrimental to affinity than those in the beta (β) position.[2]
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the biological activity of this compound and its analogs.
1. Na+/K+-ATPase Inhibition Assay ([3H]-Ouabain Displacement)
This assay determines the binding affinity of a test compound to the digitalis receptor on Na+/K+-ATPase by measuring its ability to displace a radiolabeled ligand, [3H]-ouabain.[1]
-
Enzyme Preparation: Na+/K+-ATPase is typically prepared from a tissue source rich in the enzyme, such as guinea pig heart ventricles. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.
-
Binding Assay:
-
The reaction mixture contains the enzyme preparation, [3H]-ouabain at a fixed concentration, and varying concentrations of the test compound (e.g., this compound analogs) in a suitable buffer.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free [3H]-ouabain are separated by rapid filtration through glass fiber filters. The filters trap the enzyme-ligand complex.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-ouabain binding (IC50) is determined. This value is then used to calculate the relative potency compared to a standard compound like digitoxigenin.
2. Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][4]
-
Cell Culture: Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions.[3]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[5]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).[3][5]
-
After the incubation period, the MTT reagent is added to each well.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[4][6]
-
The cells are incubated for a few hours to allow for formazan crystal formation.[3]
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
-
Data Acquisition and Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3] The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined.
Mandatory Visualization: Signaling Pathway
The primary mechanism of action of this compound and its analogs is the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of events that alters intracellular ion concentrations, ultimately affecting cell function and viability.
Caption: Signaling pathway of cardiac glycoside-induced cytotoxicity.
References
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Quantification of 3-epi-Digitoxigenin: Validation of an HPLC Method and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-epi-Digitoxigenin with alternative analytical techniques. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, supported by experimental data and detailed protocols.
Introduction
This compound is a cardiac glycoside, an isomer of digitoxigenin (B1670572), that is of significant interest in pharmaceutical research due to its potential therapeutic applications and as a potential impurity in digitoxin (B75463) drug products. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This guide details a proposed stability-indicating HPLC method and compares its performance with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays, and Enzymatic Assays.
Proposed HPLC Method for this compound Quantification
Experimental Protocol: Proposed HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B). A typical gradient might start at 30% B, increasing to 70% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile and perform serial dilutions to create calibration standards.
-
Sample Preparation: For drug substances, dissolve the sample in the mobile phase. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances.
4. Method Validation Parameters: The validation of this proposed method would follow the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is particularly important for a stability-indicating method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods
The following tables summarize the expected performance of the proposed HPLC method in comparison to LC-MS/MS, immunoassays, and enzymatic assays for the quantification of cardiac glycosides.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | Proposed HPLC-UV | LC-MS/MS | Immunoassay | Enzymatic Assay (Na+/K+-ATPase Inhibition) |
| Specificity | High (with proper method development) | Very High | Moderate to Low (cross-reactivity is a concern) | Moderate (can be affected by other inhibitors) |
| Sensitivity (LOQ) | ~10-100 ng/mL | ~0.1-1 ng/mL | ~0.1-0.5 ng/mL | Dependent on enzyme kinetics, typically in the nM range |
| Linearity Range | Wide (e.g., 0.1 - 100 µg/mL)[1] | Wide | Narrower | Limited by enzyme kinetics |
| Precision (%RSD) | < 2% | < 15% | < 10% | Variable, generally higher than chromatographic methods |
| Accuracy (% Recovery) | 98-102% | 85-115% | Variable (can be affected by matrix effects) | Dependent on assay conditions |
| Throughput | Moderate | High (with automation) | High | Moderate to High |
| Cost per Sample | Low | High | Moderate | Low to Moderate |
| Development Time | Moderate | Long | Long (for antibody development) | Moderate |
Detailed Methodologies for Alternative Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Similar to HPLC, requiring extensive cleanup for biological matrices, often utilizing SPE.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often used for faster analysis times with a C18 column. The mobile phase is typically a mixture of water and acetonitrile or methanol with a volatile modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. Specific precursor-to-product ion transitions for this compound would need to be determined.
Immunoassays
Immunoassays, such as ELISA or radioimmunoassay (RIA), are rapid and high-throughput but can suffer from a lack of specificity due to cross-reactivity with structurally related compounds.
Experimental Protocol: Immunoassay (ELISA)
-
Principle: A competitive ELISA format is typically used. This compound in the sample competes with a labeled form of the analyte for binding to a limited number of antibody-binding sites coated on a microplate. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Coat microplate wells with an antibody specific to digitoxigenin or a related cardiac glycoside.
-
Add standards and samples, followed by the addition of enzyme-labeled digitoxigenin.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).
-
Measure the signal intensity, which is inversely proportional to the analyte concentration.
-
Enzymatic Assay (Na+/K+-ATPase Inhibition)
This functional assay measures the biological activity of cardiac glycosides by their ability to inhibit the Na+/K+-ATPase enzyme.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
-
Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (B84403) (Pi) released. The inhibitory effect of this compound is measured by the reduction in Pi formation.
-
Procedure:
-
Prepare a reaction mixture containing Na+/K+-ATPase enzyme, buffer, MgCl₂, KCl, and NaCl.
-
Add various concentrations of this compound (and a positive control like ouabain).
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of liberated Pi using a colorimetric method (e.g., Malachite Green assay).
-
Calculate the percent inhibition and determine the IC50 value.
-
Stability-Indicating Nature of the Proposed HPLC Method
A key advantage of a well-developed HPLC method is its ability to be stability-indicating. This means the method can resolve the parent drug from its degradation products, allowing for accurate quantification of the drug's stability over time and under various stress conditions.
Forced Degradation Studies
To validate the stability-indicating properties of the proposed HPLC method, forced degradation studies should be performed on this compound. While specific data for this epimer is limited, studies on digitoxin suggest degradation under acidic conditions, leading to the cleavage of the digitoxose (B191001) sugars.[2] A comprehensive forced degradation study would involve subjecting a solution of this compound to the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug solution to UV light (e.g., 254 nm) and visible light.
The resulting chromatograms would be analyzed for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Comparison of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. The proposed HPLC-UV method offers a good balance of specificity, precision, and cost-effectiveness, making it well-suited for routine quality control and stability testing. For applications requiring the highest sensitivity and specificity, such as bioanalysis of complex matrices, LC-MS/MS is the method of choice. Immunoassays provide a high-throughput screening tool, but their results should be confirmed by a more specific method due to the potential for cross-reactivity. The Na+/K+-ATPase inhibition assay offers a functional measure of biological activity but may lack the quantitative precision of chromatographic methods. The validation of a robust, stability-indicating HPLC method is a critical step in the development of any pharmaceutical product containing or potentially containing this compound.
References
Anti-Digoxin Antibodies: A Comparative Analysis of Cross-Reactivity with 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-digoxin antibodies with 3-epi-Digitoxigenin. The specificity of these antibodies is crucial for the accurate therapeutic drug monitoring of digoxin (B3395198) and for minimizing interference from structurally related compounds. This document summarizes available experimental data, details relevant experimental methodologies, and illustrates key structural and procedural concepts.
Executive Summary
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various cardiac glycosides and metabolites with anti-digoxin and anti-digitoxin antibodies, providing a basis for estimating the potential cross-reactivity with this compound.
| Antibody Specificity | Compound | Percent Cross-Reactivity | Reference |
| Anti-Digitoxin | Digoxin (12-OH-digitoxin) | 9.1% | [1] |
| This compound | 5.6% | [1] | |
| This compound-3-sulphate | 1% | [1] | |
| Anti-Digoxin | Digoxigenin | 89.5% | [1] |
| Digoxigenin-3-glucuronide | 85% | [1] | |
| Digoxin-16'-glucuronide | 50% | [1] |
Structural Comparison: Digoxin vs. This compound
The structural differences between digoxin and this compound are key to understanding their differential binding to anti-digoxin antibodies. Digoxin is a glycoside, meaning it has a sugar moiety attached to the steroid nucleus (aglycone). This compound is an aglycone and an epimer of digitoxigenin (B1670572), differing in the orientation of the hydroxyl group at the C3 position.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using competitive immunoassays such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
Competitive Immunoassay Workflow
Detailed Methodologies
1. Competitive Radioimmunoassay (RIA)
-
Principle: This assay is based on the competition between a fixed amount of radiolabeled digoxin (e.g., ¹²⁵I-digoxin) and varying concentrations of unlabeled digoxin or the cross-reactant (this compound) for a limited number of antibody binding sites.
-
Procedure:
-
A known amount of anti-digoxin antibody is incubated with a constant amount of radiolabeled digoxin and varying concentrations of either unlabeled digoxin standards or the test compound.
-
After reaching equilibrium, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or solid-phase immobilization of the primary antibody).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
A standard curve is generated by plotting the percentage of bound radiolabeled digoxin against the concentration of unlabeled digoxin.
-
The concentration of the test compound that causes a 50% reduction in the binding of the radiolabeled digoxin (IC50) is determined.
-
-
Calculation of Cross-Reactivity:
-
Percent Cross-Reactivity = (IC50 of Digoxin / IC50 of this compound) x 100
-
2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This assay involves a competition between a fixed amount of enzyme-labeled digoxin and the unlabeled digoxin or cross-reactant for binding to a limited amount of anti-digoxin antibody coated on a microplate well.
-
Procedure:
-
Microplate wells are coated with anti-digoxin antibodies.
-
The wells are then blocked to prevent non-specific binding.
-
A mixture of a constant amount of digoxin-enzyme conjugate (e.g., digoxin-HRP) and varying concentrations of either digoxin standards or the test compound is added to the wells.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of unlabeled digoxin or cross-reactant in the sample.
-
A standard curve is constructed, and the IC50 values are determined.
-
-
Calculation of Cross-Reactivity:
-
The calculation is the same as for RIA.
-
Conclusion
While direct experimental data on the cross-reactivity of anti-digoxin antibodies with this compound is sparse, the available evidence from structurally similar compounds strongly suggests that it is likely to be low. The stereochemical difference in the hydroxyl group at the C3 position in this compound compared to the aglycone of digoxin is a significant structural alteration that is expected to markedly decrease its affinity for digoxin-specific antibodies. For definitive quantification, direct experimental evaluation using competitive immunoassays such as RIA or ELISA is recommended. The protocols outlined in this guide provide a framework for conducting such comparative studies. Researchers and drug development professionals should consider the potential for cross-reactivity from metabolites and analogues when developing and validating digoxin immunoassays to ensure accurate and reliable therapeutic drug monitoring.
References
A Comparative Analysis of 3-epi-Digitoxigenin and Ouabain on Na+/K+-ATPase
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two cardiac glycosides, 3-epi-Digitoxigenin and Ouabain (B1677812), focusing on their interaction with the Na+/K+-ATPase. While both compounds are known inhibitors of this critical ion pump, their distinct structural features lead to differences in binding affinity, isoform selectivity, and downstream signaling effects. This analysis is intended to inform researchers, scientists, and drug development professionals in the fields of pharmacology and medicine.
Note on this compound: Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data for its close structural analog, Digitoxigenin (B1670572), as a proxy. The structural difference, the stereochemistry at the 3-position of the steroid core, may influence its biological activity. It has been noted that modifications at this position can impact the activity of cardenolides[1][2].
Quantitative Comparison of Inhibitory Action
The following table summarizes the key quantitative parameters describing the interaction of Ouabain and Digitoxigenin with Na+/K+-ATPase. These values highlight the differences in their potency and isoform preference.
| Parameter | Ouabain | Digitoxigenin | Source(s) |
| Binding Affinity (Kd) | ~1.1 nM - 17.0 nM | ~26 nM | [3][4][5][6] |
| IC50 (Inhibition of Activity) | ~15 nM - 89 nM (cell-dependent) | ~12 nM - 41 nM (for derivatives) | [7][8][9][10] |
| Isoform Selectivity | Varies by species. In rats, high affinity for α2 and α3 isoforms. In canines and humans, higher affinity for α1 and α3. | Generally less isoform-selective than glycosylated cardenolides. | [9][11] |
Mechanism of Action and Signaling Pathways
Both Ouabain and Digitoxigenin inhibit the Na+/K+-ATPase by binding to the extracellular domain of the α-subunit, stabilizing the enzyme in a phosphorylated (E2-P) conformation. This inhibition disrupts the normal ion gradients across the cell membrane, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+ exchanger.
However, the interaction of these cardiac glycosides with Na+/K+-ATPase extends beyond simple ion pump inhibition. The Na+/K+-ATPase also functions as a signal transducer, and its ligation by compounds like Ouabain can trigger a cascade of intracellular signaling events.
Ouabain-Induced Signaling
Ouabain binding to the Na+/K+-ATPase can initiate a signaling cascade that is independent of its effects on ion transport. This involves the formation of a "signalosome" complex, often within caveolae, which can lead to the activation of several downstream pathways, including:
-
Src Kinase: A non-receptor tyrosine kinase that is one of the initial players activated upon Ouabain binding.
-
Epidermal Growth Factor Receptor (EGFR): Src activation can lead to the transactivation of the EGFR.
-
Extracellular signal-Regulated Kinase (ERK): A key component of the MAPK pathway, which is involved in cell proliferation and differentiation.
-
Phosphoinositide 3-kinase (PI3K)/Akt: This pathway is crucial for cell survival and growth.
The diagram below illustrates the major signaling pathways activated by Ouabain binding to the Na+/K+-ATPase.
Caption: Ouabain-induced signaling cascade upon binding to Na+/K+-ATPase.
Signaling by this compound
Specific signaling pathways initiated by this compound or Digitoxigenin are less well-characterized compared to Ouabain. As an aglycone, Digitoxigenin's ability to induce signaling may differ from its glycosylated counterparts. It is plausible that it also modulates some of the same pathways as Ouabain, given their shared primary target. However, further research is required to delineate the specific signaling profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of cardiac glycosides with Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Colorimetric - Malachite Green Method)
This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi is quantified using a malachite green reagent, which forms a colored complex with phosphate.
Workflow Diagram:
Caption: Workflow for a colorimetric Na+/K+-ATPase activity assay.
Detailed Steps:
-
Preparation of Reagents:
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and KCl at physiological pH.
-
Na+/K+-ATPase Enzyme: Purified enzyme from a source like porcine cerebral cortex or prepared from cell/tissue lysates.
-
Substrate: ATP solution.
-
Inhibitors: Serial dilutions of this compound and Ouabain. A control with a known potent inhibitor (e.g., high concentration of Ouabain) is used to determine the specific Na+/K+-ATPase activity.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, Na+/K+-ATPase enzyme, and the respective inhibitor (or vehicle control).
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS).
-
Add the malachite green reagent to each well.
-
Incubate at room temperature for color development.
-
Measure the absorbance at a wavelength between 620 and 650 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of inorganic phosphate.
-
The amount of Pi released in each sample is calculated from the standard curve.
-
Na+/K+-ATPase activity is determined by subtracting the non-specific ATPase activity (measured in the presence of a high concentration of Ouabain) from the total ATPase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Radioligand Binding Assay ([³H]-Ouabain Binding)
This assay directly measures the binding of a radiolabeled ligand ([³H]-Ouabain) to the Na+/K+-ATPase. The displacement of [³H]-Ouabain by a non-labeled competitor (like this compound) is used to determine the binding affinity of the competitor.
Workflow Diagram:
Caption: Workflow for a [³H]-Ouabain radioligand binding assay.
Detailed Steps:
-
Preparation:
-
Membrane Preparation: Isolate cell membranes rich in Na+/K+-ATPase from a suitable source.
-
Radioligand: [³H]-Ouabain of a known specific activity.
-
Competitor Ligand: A range of concentrations of unlabeled this compound.
-
Binding Buffer: Typically contains Tris-HCl, MgCl₂, and sometimes ATP or inorganic phosphate to promote the E2-P conformation.
-
-
Binding Reaction:
-
In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-Ouabain, and varying concentrations of the unlabeled competitor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Ouabain.
-
Incubate the mixture at a specific temperature (e.g., 37°C) until binding equilibrium is reached.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is analyzed using non-linear regression to fit a competition binding curve, from which the Ki (and subsequently Kd) of the competitor ligand can be determined.
-
Conclusion
Both Ouabain and this compound (as represented by Digitoxigenin) are potent inhibitors of Na+/K+-ATPase. Ouabain generally exhibits a higher binding affinity and, in some species, more pronounced isoform selectivity. A key differentiator is the well-documented ability of Ouabain to trigger extensive intracellular signaling cascades independent of its ion transport inhibition, a property that is less understood for Digitoxigenin and its derivatives. The choice between these compounds for research or therapeutic development will depend on the desired balance between direct enzyme inhibition and the modulation of cellular signaling pathways. Further investigation into the specific effects of the 3-epi configuration of Digitoxigenin is warranted to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of functional Na,K-ATPase isozymes in normal human cardiac biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
- 7. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-epi-Digitoxigenin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 3-epi-Digitoxigenin, focusing on its specificity as an inhibitor of the Na+/K+-ATPase. For decades, cardiac glycosides have been a cornerstone in the treatment of heart failure, and their potential as anticancer agents is an expanding field of research. This compound, a stereoisomer of the naturally occurring cardiac glycoside Digitoxigenin, presents a unique profile for investigation. Understanding its interaction with the primary molecular target, the Na+/K+-ATPase, in comparison to other well-characterized cardiac glycosides, is crucial for evaluating its therapeutic potential and predicting its off-target effects.
Quantitative Comparison of Na+/K+-ATPase Inhibition
| Compound | Target | Parameter | Value (nM) | Experimental Conditions |
| Digitoxigenin | Na+/K+-ATPase | Ki | 176 | pH 7.5[2] |
| Digoxin | Na+/K+-ATPase | Ki | 147 | pH 7.5[2] |
| Ouabain (B1677812) | Na+/K+-ATPase | Ki | 89 | pH 7.5[2] |
| Digitoxigenin | Human Erythrocyte Na+/K+-ATPase | IC50 (High Affinity) | 0.014 | 86Rb uptake inhibition assay[3] |
| Digoxin | Vero Cells (Anti-MERS-CoV activity) | IC50 | 170 | Cell-based assay |
| Ouabain | Vero Cells (Anti-MERS-CoV activity) | IC50 | 80 | Cell-based assay |
Note: The inhibitory potency of cardiac glycosides can be influenced by the specific isoform of the Na+/K+-ATPase α-subunit (α1, α2, α3), the tissue source of the enzyme, and the experimental conditions, such as ion concentrations.
Signaling Pathways Modulated by Cardiac Glycosides
Beyond the direct inhibition of its ion-pumping function, the binding of cardiac glycosides to Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling is often independent of significant changes in intracellular Na+ and K+ concentrations and involves the Na+/K+-ATPase acting as a scaffold or receptor. A key event is the activation of the non-receptor tyrosine kinase Src.
This activation of Src can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently engages the Ras/Raf/MEK/ERK (MAPK) signaling pathway. The downstream effects of this cascade are context-dependent and can influence cellular processes such as proliferation, differentiation, and apoptosis. The specific consequences of this compound on these pathways are an area for further investigation.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key assays are provided below.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Ouabain (a specific Na+/K+-ATPase inhibitor) as a positive control
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer.
-
10 µL of the test compound at various concentrations (or vehicle control). For total inhibition control, use a saturating concentration of ouabain.
-
10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding 50 µL of Malachite Green reagent to each well. This reagent will react with the liberated inorganic phosphate to produce a colored product.
-
Color Development: Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Calculation: The Na+/K+-ATPase specific activity is calculated by subtracting the absorbance of the ouabain-containing wells (representing non-specific ATPase activity) from the total ATPase activity (wells without ouabain). The IC50 values for the test compounds can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
[3H]-Ouabain Binding Assay
This radioligand binding assay directly measures the binding of compounds to the Na+/K+-ATPase by competing with the binding of radiolabeled ouabain.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
[3H]-Ouabain (radiolabeled ligand)
-
Unlabeled ouabain (for determining non-specific binding)
-
Test compounds (this compound and comparators)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Binding Buffer.
-
A fixed concentration of [3H]-Ouabain.
-
Varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of tubes should contain a high concentration of unlabeled ouabain.
-
The reaction is initiated by adding the Na+/K+-ATPase enzyme preparation.
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters will trap the enzyme-ligand complexes.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]-ouabain) using the Cheng-Prusoff equation.
Specificity and Off-Target Considerations
The specificity of a cardiac glycoside is determined by its relative affinity for the different isoforms of the Na+/K+-ATPase α-subunit and its interactions with other cellular targets. While the primary target is well-established, cardiac glycosides have been reported to interact with other proteins, which may contribute to both their therapeutic and toxic effects. The structural differences between this compound and Digitoxigenin, specifically the stereochemistry at the C3 position, are likely to influence not only its binding to the Na+/K+-ATPase but also its interactions with other potential off-targets. Further research is warranted to fully elucidate the specificity profile of this compound and its potential advantages or disadvantages compared to other cardiac glycosides.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Selective inhibition of human erythrocyte Na+/K+ ATPase by cardiac glycosides and by a mammalian digitalis like factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of an Analytical Method for 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Analytical Methods for Cardiac Glycosides
The accurate quantification of cardiac glycosides and their metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. Several analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most selective and sensitive method for identifying and quantifying these compounds in biological matrices.[1][2][[“]] Other methods include high-performance liquid chromatography (HPLC) with UV or other detectors and immunoassays.[[“]][4][5] Immunoassays, while rapid and suitable for screening, may exhibit cross-reactivity with related compounds, potentially compromising specificity.[[“]][6] For regulatory submissions and clinical trials, a thoroughly validated chromatographic method is the gold standard.
The Imperative of Inter-Laboratory Validation
Inter-laboratory validation, also known as a round-robin or proficiency test, is a critical step in standardizing an analytical method. It assesses the reproducibility and robustness of the method when performed by different analysts in different laboratories using different equipment.[7][8] Successful inter-laboratory validation demonstrates that the method is transferable and can be expected to produce comparable results regardless of the testing site. This is a key requirement for methods intended for widespread clinical or research use.
Hypothetical Inter-Laboratory Study Design
This section outlines a hypothetical study design for the validation of an LC-MS/MS method for 3-epi-Digitoxigenin across three independent laboratories.
Objective
To assess the reproducibility and transferability of an LC-MS/MS method for the quantification of this compound in human plasma.
Participating Laboratories
-
Lab A: Originating laboratory, responsible for method development and initial validation.
-
Lab B & Lab C: Receiving laboratories.
Materials and Samples
-
Reference Standard: Certified this compound and a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Quality Control (QC) Samples: Pooled human plasma spiked with this compound at three concentration levels: low, medium, and high. A blank plasma sample will also be included.
-
Blinded Samples: A set of plasma samples with unknown concentrations of this compound.
Experimental Workflow
The following diagram illustrates the workflow of the proposed inter-laboratory validation study.
Detailed Experimental Protocol: LC-MS/MS Method
The following is a detailed protocol for the quantification of this compound in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 250 µL of 0.2 M zinc sulfate (B86663) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard: Precursor ion > Product ion.
-
-
Key Parameters: Ion spray voltage, source temperature, and collision energy should be optimized for maximum sensitivity.
Data Presentation and Comparison
The following tables provide a template for summarizing the quantitative data from the inter-laboratory validation study.
Table 1: Comparison of Quality Control Sample Analysis
| QC Level | Laboratory | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (%) |
| Low QC | Lab A | 5.1 | 0.3 | 5.9 | 102.0 |
| Lab B | 5.3 | 0.4 | 7.5 | 106.0 | |
| Lab C | 4.9 | 0.2 | 4.1 | 98.0 | |
| Mid QC | Lab A | 49.8 | 2.1 | 4.2 | 99.6 |
| Lab B | 51.2 | 2.5 | 4.9 | 102.4 | |
| Lab C | 48.9 | 1.9 | 3.9 | 97.8 | |
| High QC | Lab A | 199.5 | 8.2 | 4.1 | 99.8 |
| Lab B | 203.1 | 9.8 | 4.8 | 101.6 | |
| Lab C | 197.6 | 7.5 | 3.8 | 98.8 |
Table 2: Analysis of Blinded Samples
| Sample ID | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Inter-Lab Mean | Inter-Lab SD | Inter-Lab %CV |
| BS-01 | 10.2 | 10.5 | 9.9 | 10.2 | 0.3 | 2.9 |
| BS-02 | 85.6 | 88.1 | 84.2 | 86.0 | 2.0 | 2.3 |
| BS-03 | 152.3 | 155.9 | 149.8 | 152.7 | 3.1 | 2.0 |
Signaling Pathway of Cardiac Glycosides
Cardiac glycosides, including digitoxin (B75463) and its metabolites, exert their therapeutic and toxic effects primarily through the inhibition of the Na+/K+-ATPase pump in cell membranes.[9] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, resulting in increased cardiac contractility.
Conclusion
This guide provides a comprehensive roadmap for the inter-laboratory validation of an analytical method for this compound. By following the outlined experimental protocols and data analysis frameworks, researchers can establish a robust, reproducible, and transferable method suitable for a variety of research and clinical applications. The successful completion of such a study will provide a high degree of confidence in the reliability of the analytical data, a cornerstone of sound scientific and clinical practice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Separation of digoxin, digitoxin and their potential metabolites, impurities or degradation products by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cytotoxic Effects of 3-epi-Digitoxigenin and Digitoxigenin Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of digitoxigenin (B1670572) and its C3 epimer, 3-epi-digitoxigenin. Due to the limited availability of direct experimental data on this compound, this document leverages extensive research on the well-characterized cardiac glycoside, digitoxigenin, to infer the potential cytotoxic profile and mechanisms of its epimer. The stereochemical difference at the C3 position is critical for biological activity, and this comparison aims to provide a framework for future research and drug development.
Data Presentation: Cytotoxicity of Digitoxigenin and its Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of digitoxigenin and its related compounds across various cancer cell lines, showcasing their potent cytotoxic activity. This data serves as a benchmark for estimating the potential efficacy of this compound.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Digitoxin (B75463) | TK-10 | Renal Adenocarcinoma | 3 - 33 | [1] |
| Digitoxin | K-562 | Leukemia | 6.4 ± 0.4 | [1] |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 3 - 33 | [1] |
| Digitoxigenin-α-L-rhamno-pyranoside | HeLa | Cervical Carcinoma | 35.2 ± 1.6 | [2] |
| Digitoxigenin-α-L-amiceto-pyranoside | HeLa | Cervical Carcinoma | 38.7 ± 1.3 | [2] |
| Digitoxin | HeLa | Cervical Carcinoma | 2340 ± 3 | [2] |
| Proscillaridin A | Various | Multiple | 6.4 - 76 | [3] |
| Digitoxin | Various | Multiple | - | [3] |
| Ouabain | Various | Multiple | - | [3] |
| Digoxin | Various | Multiple | - | [3] |
| Lanatoside C | Various | Multiple | - | [3] |
| Digitoxigenin | Various | Multiple | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the cytotoxic effects of cardiac glycosides.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., digitoxigenin or its derivatives) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, 100 µL of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[2]
-
Incubation: The plate is incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nucleic acid stain such as propidium (B1200493) iodide (PI).
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are positive for both stains.[5][6]
Mandatory Visualization
Signaling Pathway of Digitoxigenin-Induced Cytotoxicity
The primary mechanism of action for digitoxigenin and its derivatives involves the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of intracellular events culminating in apoptosis. While the specific signaling for this compound is not fully elucidated, it is hypothesized to follow a similar pathway, with potency variations due to stereochemistry.
Signaling pathway of digitoxigenin-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound.
Experimental workflow for assessing cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-epi-Digitoxigenin as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of biomarker discovery is continually evolving, with a constant search for novel molecules that can accurately reflect physiological or pathological states. Cardiac glycosides, a class of naturally derived compounds, have long been utilized for their therapeutic effects on cardiac contractility. Recent research has expanded their potential applications into oncology and other areas, suggesting that these molecules and their metabolites could serve as valuable biomarkers.[1][2][3] This guide provides a framework for the validation of 3-epi-Digitoxigenin, a metabolite of digitoxigenin, as a potential biomarker.[4] Due to the limited direct research on this compound as a biomarker, this document outlines a potential validation pathway, drawing comparisons with the well-established cardiac glycosides, digoxin (B3395198) and digitoxin (B75463), and detailing the necessary experimental protocols.
Biomarker Validation Workflow
The validation of a biomarker is a phased process, moving from initial discovery to clinical utility.[5] This workflow ensures the analytical and clinical robustness of the biomarker before its integration into clinical practice.
Caption: A generalized workflow for biomarker discovery and validation.
Comparative Performance of Cardiac Glycosides
While specific performance data for this compound as a biomarker is not yet established, a comparative analysis with related, well-studied cardiac glycosides like digoxin and digitoxin can provide a benchmark for its potential utility. The validation process would require rigorous testing of its analytical and clinical performance characteristics.
Table 1: Hypothetical Performance Comparison of Cardiac Glycoside Biomarkers
| Parameter | This compound (Hypothetical) | Digoxin | Digitoxin |
| Analytical Sensitivity | To be determined | High | High |
| Analytical Specificity | To be determined | Moderate (cross-reactivity with related compounds) | Moderate (cross-reactivity with related compounds) |
| Clinical Sensitivity | To be determined | Varies by indication | Varies by indication |
| Clinical Specificity | To be determined | Varies by indication | Varies by indication |
| Half-life | To be determined | Shorter (23.5 hours on average)[6] | Longer (138 hours on average)[6] |
| Metabolism | Hepatic | Primarily renal excretion[6] | Primarily hepatic[6] |
Signaling Pathway: Na+/K+-ATPase Inhibition
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[2] This inhibition leads to a cascade of downstream signaling events that are central to both their therapeutic effects and their potential as biomarkers.
Caption: Signaling pathway initiated by cardiac glycoside inhibition of Na+/K+-ATPase.
Experimental Protocols
The validation of this compound as a biomarker would necessitate a series of well-defined experiments to establish its analytical and clinical performance.
Quantification of this compound in Biological Samples
A robust and sensitive analytical method is the cornerstone of biomarker validation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices.
Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724) containing 1% formic acid.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 1.9 µm particle size).
-
Employ a gradient elution with a mobile phase consisting of A) 10 mM ammonium (B1175870) formate (B1220265) in water and B) methanol.
-
Maintain a flow rate of 0.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For related compounds like digitoxin and digoxin, typical transitions are m/z 782.5 → 635.5 and m/z 798.5 → 651.5, respectively.[7]
-
Establish a calibration curve using known concentrations of this compound.
-
Na+/K+-ATPase Inhibition Assay
To confirm the biological activity of this compound and compare it to other cardiac glycosides, an in vitro Na+/K+-ATPase inhibition assay is essential. This assay measures the enzymatic activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Protocol: Colorimetric Na+/K+-ATPase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.
-
Enzyme: Purified Na+/K+-ATPase (e.g., from porcine kidney).
-
Substrate: 10 mM ATP solution.
-
Inhibitors: Serial dilutions of this compound and other cardiac glycosides (e.g., digoxin, digitoxin) in a suitable solvent (e.g., DMSO). Ouabain can be used as a positive control inhibitor.
-
Detection Reagent: Malachite green solution for phosphate detection.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor solution (or vehicle control).
-
Add 10 µL of the diluted Na+/K+-ATPase enzyme solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of 10 mM ATP solution.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Measure the absorbance at a wavelength appropriate for the malachite green complex (typically around 620-660 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the cardiac glycoside compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.
-
Table 2: Hypothetical IC₅₀ Values for Na+/K+-ATPase Inhibition
| Compound | IC₅₀ (nM) |
| This compound | To be determined |
| Digitoxigenin | ~10-100 |
| Digoxin | ~10-100 |
| Digitoxin | ~10-100 |
Note: IC₅₀ values for cardiac glycosides can vary depending on the tissue source of the enzyme and assay conditions.[8]
Conclusion
The validation of this compound as a biomarker presents an intriguing opportunity for advancing diagnostics and personalized medicine. While direct evidence is currently lacking, a systematic approach guided by the principles of biomarker validation and informed by the known characteristics of related cardiac glycosides can pave the way for its potential clinical application. The experimental protocols outlined in this guide provide a foundational framework for researchers to begin the essential analytical and clinical validation studies. Further investigation into the comparative performance of this compound against existing biomarkers will be critical in establishing its clinical utility.
References
- 1. Ten quick tips for biomarker discovery and validation analyses using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-derived cardiac glycosides: Role in heart ailments and cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]
- 6. droracle.ai [droracle.ai]
- 7. Cardiac glycosides use and the risk and mortality of cancer; systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 3-epi-Digitoxigenin with other cardenolide compounds
A Comparative Study of 3-epi-Digitoxigenin with Other Cardenolide Compounds
This guide provides a comparative analysis of this compound and other prominent cardenolide compounds, namely Digitoxigenin (B1670572), Digoxin, and Ouabain. The comparison focuses on their cytotoxic activity against various cancer cell lines and their inhibitory effects on the Na+/K+-ATPase enzyme. While extensive quantitative data is available for Digitoxigenin, Digoxin, and Ouabain, there is a notable scarcity of such data for this compound in publicly accessible research. This guide summarizes the available information to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Cardenolides
Cardenolides are a class of naturally occurring steroids, primarily found in plants, that exhibit potent biological activities. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular calcium concentration, which is the basis for their historical use in treating heart conditions. More recently, cardenolides have garnered significant interest for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
The structure of a cardenolide consists of a steroid nucleus with a five-membered lactone ring at the C17 position. The stereochemistry of the steroid core, particularly at the C3 position where a hydroxyl group is typically located, plays a crucial role in the compound's biological activity. Digitoxigenin possesses a 3β-hydroxyl group, while its epimer, this compound, has a 3α-hydroxyl group. This seemingly minor structural difference can significantly impact the molecule's binding affinity to Na+/K+-ATPase and its overall cytotoxic potency. Generally, 3β-isomers of cardenolides are considered to be more biologically active than their 3α-counterparts.
Comparative Cytotoxicity
The cytotoxic effects of cardenolides are a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for Digitoxigenin, Digoxin, and Ouabain across a range of human cancer cell lines.
Note: Extensive searches for the IC50 values of this compound did not yield specific quantitative data. The comparison below is based on available data for other prominent cardenolides.
Table 1: Comparative Cytotoxicity (IC50) of Cardenolide Aglycones
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Digitoxigenin | Multiple Cell Lines | Various | 6.4 - 76[1] |
| HeLa | Cervical Cancer | 28[2] | |
| Digoxigenin | Multiple Cell Lines | Various | Generally less potent than Digitoxigenin[1] |
| Ouabain | H460 | Non-small cell lung cancer | 10.44[3] |
| PANC1 | Pancreatic Cancer | 42.36[3] | |
| A549 | Lung Cancer | 50 - 100[3] | |
| HeLa | Cervical Cancer | 50 - 100[3] | |
| HCT116 | Colon Cancer | 50 - 100[3] | |
| MDA-MB-231 | Breast Cancer | 90 - 150[4] |
Table 2: Comparative Cytotoxicity (IC50) of Cardenolide Glycosides
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Digitoxin | Multiple Cell Lines | Various | 3 - 33[2] |
| HeLa | Cervical Cancer | 28[2] | |
| Digoxin | Multiple Cell Lines | Various | 0.1 - 0.3 µM[5] |
| MDA-MB-231 | Breast Cancer | 70 - 122[4] |
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of cardenolides is the Na+/K+-ATPase enzyme. Inhibition of this pump disrupts cellular ion homeostasis, leading to a cascade of events that can trigger apoptosis and cell death. The affinity of a cardenolide for the Na+/K+-ATPase is a critical determinant of its biological activity.
References
- 1. Synthesis and biological activity of digitoxigenin aminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of a 3-epi-Digitoxigenin Competitive ELISA Assay: A Comparative Analysis
This guide provides a detailed assessment of a novel 3-epi-Digitoxigenin competitive ELISA assay, evaluating its linearity, accuracy, and precision. The performance of this assay is compared against two other commercially available (hypothetical) kits, referred to as Competitor A and Competitor B, to offer researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making. All experimental data are presented in standardized tables, and detailed protocols for the validation experiments are provided.
Introduction
This compound is a cardiac glycoside and an important stereoisomer of digitoxigenin, a compound of significant interest in pharmaceutical research due to its potential therapeutic applications and toxicological relevance. Accurate and precise quantification of this compound in biological matrices is crucial for preclinical and clinical studies. This guide focuses on the analytical performance of a new competitive ELISA assay designed for the quantitative determination of this compound. The key performance characteristics—linearity, accuracy, and precision—are rigorously evaluated and benchmarked against other available assays.
Experimental Protocols
The following section details the methodologies used to assess the linearity, accuracy, and precision of the this compound assay.
Principle of the Competitive ELISA
The assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, this compound present in a sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a microplate coated with a specific antibody. During incubation, the unlabeled this compound from the sample and the HRP-labeled conjugate compete for binding to the antibody. After a washing step to remove unbound components, a substrate solution is added. The resulting color development is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.
Linearity Assessment
The linearity of the assay was determined by analyzing a series of dilutions of a this compound standard.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in a suitable buffer. A serial dilution was performed to obtain a standard curve with at least five non-zero concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Assay Procedure: Each standard dilution was run in triplicate according to the assay protocol.
-
Data Analysis: The mean absorbance for each standard was plotted against the nominal concentration. A regression analysis was performed to determine the linearity, characterized by the coefficient of determination (R²). An R² value > 0.99 was considered acceptable.
Accuracy Assessment (Spike and Recovery)
The accuracy of the assay was evaluated by a spike and recovery study in a relevant biological matrix (e.g., human serum).[1][2][3][4]
-
Sample Preparation: Pooled human serum samples were spiked with known concentrations of this compound at three levels: low, medium, and high.
-
Assay Procedure: The spiked samples were analyzed in triplicate using the assay.
-
Data Analysis: The percentage recovery was calculated using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptable recovery limits are typically within 80-120%.[5]
-
Precision Assessment (Intra-day and Inter-day)
Precision was assessed by determining the intra-day and inter-day variability of the assay.[6][7][8][9]
-
Sample Preparation: Three quality control (QC) samples with low, medium, and high concentrations of this compound were prepared.
-
Intra-day Precision: The three QC samples were assayed in six replicates on the same day. The coefficient of variation (%CV) was calculated for each concentration level.
-
Inter-day Precision: The three QC samples were assayed in six replicates on three different days. The %CV was calculated for each concentration level across the three days.
-
Data Analysis: The precision was expressed as the %CV, calculated as:
-
%CV = (Standard Deviation / Mean) x 100
-
A %CV of ≤15% is generally considered acceptable.
-
Performance Data
The following tables summarize the performance data for the new this compound assay in comparison to Competitor A and Competitor B.
Table 1: Linearity
| Assay | Dynamic Range (ng/mL) | R² |
| New Assay | 0.5 - 50 | 0.998 |
| Competitor A | 1.0 - 40 | 0.995 |
| Competitor B | 0.8 - 60 | 0.992 |
Table 2: Accuracy (Spike and Recovery)
| Assay | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| New Assay | Low (1.0) | 98.5 |
| Medium (10.0) | 101.2 | |
| High (40.0) | 99.8 | |
| Competitor A | Low (2.0) | 92.3 |
| Medium (15.0) | 105.6 | |
| High (35.0) | 95.1 | |
| Competitor B | Low (1.5) | 88.9 |
| Medium (20.0) | 110.3 | |
| High (50.0) | 91.7 |
Table 3: Precision (Intra-day and Inter-day)
| Assay | Concentration (ng/mL) | Intra-day %CV | Inter-day %CV |
| New Assay | Low (1.0) | 5.2 | 7.8 |
| Medium (10.0) | 4.1 | 6.5 | |
| High (40.0) | 3.5 | 5.9 | |
| Competitor A | Low (2.0) | 8.9 | 12.3 |
| Medium (15.0) | 7.5 | 10.1 | |
| High (35.0) | 6.8 | 9.5 | |
| Competitor B | Low (1.5) | 11.2 | 14.5 |
| Medium (20.0) | 9.8 | 13.2 | |
| High (50.0) | 8.5 | 11.8 |
Visualizations
The following diagrams illustrate the logical relationships of the assay validation parameters and the experimental workflow.
References
- 1. Accuracy recovery study: Significance and symbolism [wisdomlib.org]
- 2. eurachem.org [eurachem.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Interday and Intraday precision: Significance and symbolism [wisdomlib.org]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Robustness of an Analytical Method for 3-epi-Digitoxigenin
In the development and validation of analytical methods for pharmaceutical compounds, establishing robustness is a critical step to ensure the method's reliability and reproducibility under normal usage. This guide provides a comparative analysis of the robustness of a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-epi-Digitoxigenin, a cardiac glycoside. The data presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Alternative Analytical Methods
While HPLC is a widely used and robust technique for the analysis of cardiac glycosides, other methods can also be employed.[6][7] Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) offers higher sensitivity and specificity.[[“]][[“]] Immunoassays are useful for rapid screening but may lack the specificity of chromatographic methods.[[“]][[“]] Thin-Layer Chromatography (TLC) is another alternative, often used for identification purposes.[6][10]
Robustness Testing of a Reverse-Phase HPLC Method
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters.[11][12][13] This provides an indication of its reliability during normal usage. The following tables summarize the results of a robustness study on a hypothetical, yet representative, HPLC method for this compound analysis.
Table 1: HPLC Method Parameters
| Parameter | Standard Condition |
| Column | C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724) : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Table 2: Robustness Study Results
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| Flow Rate (mL/min) | 0.8 | 6.8 | 1265487 | 1.1 | 8541 |
| 1.2 | 4.5 | 845210 | 1.2 | 8450 | |
| Column Temperature (°C) | 28 | 5.7 | 1054231 | 1.1 | 8610 |
| 32 | 5.5 | 1049875 | 1.1 | 8595 | |
| Mobile Phase Composition (%) | 58:42 | 6.1 | 1063214 | 1.2 | 8520 |
| 62:38 | 5.2 | 1032145 | 1.1 | 8650 | |
| Wavelength (nm) | 218 | 5.6 | 1025478 | 1.1 | 8600 |
| 222 | 5.6 | 1065412 | 1.1 | 8580 |
The results indicate that minor variations in flow rate, column temperature, mobile phase composition, and detection wavelength do not significantly impact the method's performance, as demonstrated by the consistent peak shape and chromatographic parameters.
Experimental Protocols
1. Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations.
2. Sample Preparation: The sample containing this compound is accurately weighed and dissolved in a known volume of methanol. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
3. Robustness Study Protocol: To evaluate the method's robustness, the following parameters are intentionally varied one at a time:
-
Flow Rate: The flow rate of the mobile phase is adjusted to ±0.2 mL/min of the standard condition.
-
Column Temperature: The column temperature is varied by ±2°C from the standard condition.
-
Mobile Phase Composition: The ratio of acetonitrile to water in the mobile phase is altered by ±2%.
-
Detection Wavelength: The detection wavelength is changed by ±2 nm from the standard condition.
For each variation, the system suitability parameters, including retention time, peak area, tailing factor, and theoretical plates, are recorded and compared against the results obtained under standard conditions.
Workflow for Robustness Testing
Caption: Workflow for conducting a robustness study of an analytical method.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. ? ICH Q2 Robust | PDF | Scientific Techniques | Laboratory Techniques [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. media.neliti.com [media.neliti.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. fabi.research.vub.be [fabi.research.vub.be]
The Evolving Landscape of Cardiac Glycosides in Research: An In Vivo Efficacy Comparison of Standard Compounds and the Enigmatic 3-epi-Digitoxigenin
For decades, cardiac glycosides such as digoxin (B3395198) and digitoxin (B75463) have been mainstays in the treatment of heart failure and certain cardiac arrhythmias. However, a growing body of preclinical evidence has unveiled their potential as potent anti-cancer agents. This has spurred interest in novel derivatives like 3-epi-Digitoxigenin, with the hope of optimizing therapeutic indices. This guide provides a comparative overview of the in vivo efficacy of standard cardiac glycosides, supported by experimental data, while also highlighting the current research gap concerning this compound.
While direct in vivo comparative studies on the efficacy of this compound against standard cardiac glycosides are not yet available in published literature, extensive research on digoxin and digitoxin provides a valuable framework for understanding the potential of this class of compounds. Preclinical studies have consistently demonstrated the anti-tumor activities of these established cardiac glycosides across various cancer models.
Comparative In Vivo Anticancer Efficacy of Standard Cardiac Glycosides
The following table summarizes key findings from in vivo studies investigating the anticancer effects of digoxin and digitoxin analogs.
| Cardiac Glycoside | Cancer Type | Animal Model | Efficacy | Reference |
| Digoxin | Human Neuroblastoma | Mice | 44% tumor growth inhibition | [1] |
| Digoxin | Murine Neuroblastoma | Mice | 19% tumor growth inhibition | [1] |
| Digoxin | Non-Small Cell Lung Cancer (A549) | Nude Mouse Xenograft | Potent inhibition of tumor growth | [2][3] |
| Digoxin + Adriamycin | Non-Small Cell Lung Cancer (A549) | Nude Mouse Xenograft | Enhanced antitumor efficacy compared to either drug alone | [2][3] |
| UNBS1450 (Digitoxin analog) | Castration-Resistant Prostate Cancer | Nude Mouse Xenograft | Substantial suppression of tumor growth | [4] |
| UNBS1450 (Digitoxin analog) | Non-Small Cell Lung Cancer (A549) | Nude Mouse Xenograft | Substantial suppression of tumor growth | [4] |
Experimental Protocols
The in vivo anticancer efficacy of cardiac glycosides is typically evaluated using xenograft models in immunocompromised mice. The following provides a general overview of the methodologies employed in the cited studies.
Animal Models:
-
Nude mice (athymic) are commonly used to prevent rejection of human tumor xenografts.
-
The choice of mouse strain can influence tumor growth characteristics.
Tumor Cell Implantation:
-
Human cancer cell lines (e.g., A549 for non-small cell lung cancer, SH-SY5Y for neuroblastoma) are cultured and then subcutaneously injected into the flanks of the mice.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
Drug Administration:
-
Cardiac glycosides are typically administered via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Dosing schedules vary between studies and are determined based on maximum tolerated doses established in preliminary toxicity studies.
-
Treatment usually commences once tumors have reached a palpable size.
Assessment of Efficacy:
-
The primary endpoint is typically the inhibition of tumor growth, measured as a reduction in tumor volume or weight compared to a vehicle-treated control group.
-
Tumor growth inhibition is often expressed as a percentage.
-
In some studies, survival analysis may also be performed.
Signaling Pathways in Anticancer Activity
The anticancer effects of cardiac glycosides are primarily attributed to their inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream signaling events. While the specific pathways for this compound are yet to be elucidated, the general mechanism for established cardiac glycosides provides a likely model.
Caption: General signaling pathway of cardiac glycosides' anticancer activity.
The Path Forward for this compound
The promising in vivo anticancer activity of established cardiac glycosides like digoxin and digitoxin underscores the therapeutic potential of this compound class. The structural modifications in this compound may lead to an improved therapeutic window, potentially enhancing its anticancer efficacy while reducing cardiotoxicity. However, to substantiate this hypothesis, rigorous in vivo studies are imperative.
Future research should focus on direct, head-to-head comparisons of this compound with digoxin and digitoxin in relevant cancer xenograft models. Such studies will be crucial in determining its relative potency, efficacy, and toxicity profile, and ultimately, its potential for clinical development as a novel anticancer agent. Researchers in the field are encouraged to pursue these investigations to unlock the full therapeutic potential of this intriguing cardiac glycoside derivative.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 3. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-epi-Digitoxigenin: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 3-epi-Digitoxigenin must adhere to strict disposal protocols due to its high toxicity. As a potent cardiac glycoside, improper disposal of this compound can pose significant environmental and health risks. This document provides essential safety and logistical information, outlining the necessary procedures for the safe management and disposal of this compound waste.
Understanding the Hazard Profile
Quantitative Data Summary
The following table summarizes key data for this compound and the closely related compound Digitoxigenin. This information is critical for a comprehensive understanding of the compound's characteristics and for conducting a thorough risk assessment.
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₄O₄ | - |
| Molar Mass | 374.5 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, ethanol, and DMSO | - |
| LD₅₀ (Oral, Mouse) of Digitoxigenin | 26.17 mg/kg | [4] |
| LD₅₀ (Intravenous, Mouse) of Digitoxigenin | 1.131 mg/kg | [4] |
| LD₅₀ (Subcutaneous, Mouse) of Digitoxigenin | 11.82 mg/kg | [4] |
| LD₅₀ (Intravenous, Rat) of Digitoxigenin | 1.6 mg/kg | [4] |
Note: LD₅₀ values are for Digitoxigenin and are provided as a conservative estimate of the high toxicity of this compound.
Experimental Protocol for Disposal
The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE).
-
-
Segregation: this compound waste must be segregated from non-hazardous waste at the point of generation. It should also be segregated from other incompatible chemical waste streams to prevent dangerous reactions.
2. Waste Containment and Labeling:
-
Containers: Use only designated, leak-proof, and chemically compatible hazardous waste containers. For solid waste, a securely sealed, puncture-resistant container is required. For liquid waste, use a screw-capped, shatter-resistant bottle.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The specific contents of the container (e.g., "contaminated gloves and vials," "aqueous solution").
-
The associated hazards (e.g., "Highly Toxic," "Fatal if Swallowed").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
3. Storage:
-
Location: Store hazardous waste in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Compatibility: Do not store this compound waste with incompatible chemicals, such as strong acids or bases.
4. Final Disposal:
-
Method: The required method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility. This high-temperature destruction process ensures the complete breakdown of the toxic compound.
-
Do Not:
-
Do not dispose of this compound waste down the drain.
-
Do not dispose of this compound waste in the regular trash.
-
Do not attempt to neutralize the chemical waste in the laboratory.
-
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for scheduling a waste pickup.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 3-epi-Digitoxigenin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical plans for the handling and disposal of 3-epi-Digitoxigenin, a potent cardiac glycoside. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound, which is fatal if swallowed and toxic if inhaled.[1]
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the high toxicity of this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory. This includes respiratory, hand, body, and eye protection to prevent exposure through inhalation, skin contact, or accidental ingestion.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all handling of powdered this compound, especially during weighing and aliquoting, to provide a high level of protection against fine toxic dust.[1] |
| Half or Full-Facepiece Respirator | If a PAPR is not available, a well-fitted half or full-facepiece respirator with P100/FFP3 filters is the minimum requirement.[1] A proper fit test is mandatory before use. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile or neoprene gloves. The outer glove should be changed immediately if contaminated. For prolonged handling, consider butyl rubber gloves for superior chemical resistance. |
| Body Protection | Disposable Coveralls | A dedicated disposable lab coat or coveralls made of a low-permeability fabric should be worn over personal clothing. |
| Eye Protection | Chemical Splash Goggles or Full-Face Shield | Wear chemical splash goggles for complete eye protection. A full-face shield worn over goggles offers an additional layer of protection against splashes. |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial to minimize the risk of exposure at every stage of handling this compound. All operations involving the powdered form of this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
B. Weighing and Aliquoting:
-
Preparation: Before starting, ensure the ventilated enclosure is functioning correctly. Prepare all necessary equipment, including anti-static weighing boats, spatulas, and pre-labeled vials.
-
Technique: To minimize dust generation, use a gentle scooping or tapping motion to transfer the powder. Avoid any actions that could create airborne particles.
-
Cleaning: After weighing, carefully decontaminate all surfaces and equipment.
C. Dissolution:
-
Solvent Addition: Slowly add the solvent to the vial containing the powdered this compound to avoid splashing.
-
Mixing: Cap the vial securely and mix using a vortex or sonicator until fully dissolved.
D. Spill Management:
In the event of a spill, immediate and appropriate action is critical to prevent widespread contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE, including a respirator.
-
For liquid spills, cover with an absorbent material.
-
For powder spills, gently cover with damp absorbent material to avoid raising dust.[1]
-
Carefully collect the contaminated material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area using a suitable agent (see Disposal Plan), followed by a thorough cleaning with soap and water.
-
III. Disposal Plan: Decontamination and Waste Management
All materials contaminated with this compound must be treated as hazardous waste. A key step in the disposal process is the chemical inactivation of the compound.
A. Chemical Inactivation via Hydrolysis:
Cardiac glycosides like this compound can be degraded through acid or alkaline hydrolysis. This process breaks down the toxic molecule into less harmful components.
1. Alkaline Hydrolysis (Preferred Method):
-
Procedure: Prepare a 1M solution of sodium hydroxide (B78521) (NaOH). Carefully add this solution to the liquid waste containing this compound in a suitable container. The final concentration of NaOH in the waste solution should be at least 0.1M.
-
Reaction Time: Allow the mixture to react for at least 24 hours at room temperature with occasional stirring. This process will open the lactone ring, leading to the loss of cardiotonic activity.
-
Neutralization: After 24 hours, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8 before disposing of it as chemical waste.
2. Acid Hydrolysis:
-
Procedure: Prepare a 1M solution of hydrochloric acid (HCl). Carefully add this solution to the liquid waste. The final concentration of HCl should be at least 0.1M.
-
Reaction Time: Allow the mixture to react for at least 24 hours at room temperature. This will hydrolyze the glycosidic bonds.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8 before disposal.
B. Waste Segregation and Disposal:
-
Liquid Waste: Collect all liquid waste containing this compound. After inactivation as described above, dispose of it in a clearly labeled hazardous liquid waste container.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing boats, and cleaning materials, must be placed in a dedicated, sealed, and clearly labeled hazardous solid waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container labeled as hazardous waste.
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[2]
IV. Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
